Technical Documentation Center

4-Bromo-1-isopropyl-1H-pyrazol-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine
  • CAS: 1006481-47-5

Core Science & Biosynthesis

Foundational

Technical Guide: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5)

Core Identity & Synthetic Utility in Drug Discovery Executive Summary 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competi...

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5) is a high-value heterocyclic intermediate utilized primarily in the synthesis of ATP-competitive kinase inhibitors. Characterized by a pyrazole core with three distinct vectors for diversification—the nucleophilic C3-amine, the electrophilic C4-bromide, and the lipophilic N1-isopropyl group—it serves as a "privileged scaffold" in medicinal chemistry.

This guide details the physicochemical profile, validated synthetic pathways, and reaction engineering principles required to leverage this compound in the development of therapeutics targeting BTK, PI3K, and other oncogenic kinases.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertyData
CAS Number 1006481-47-5
IUPAC Name 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine
Molecular Formula C₆H₁₀BrN₃
Molecular Weight 204.07 g/mol
Physical State Solid or low-melting crystalline solid
Solubility Soluble in DMSO, DCM, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine-like nitrogen), ~14 (Primary amine)
Key Functionality Halogenated heteroaromatic amine

Synthetic Pathways & Reaction Engineering

The synthesis of CAS 1006481-47-5 generally follows two distinct strategies. The choice of pathway depends on the availability of starting materials and the tolerance for regioisomeric separation.

Pathway A: Direct Bromination (High Fidelity)

This is the preferred industrial route as it avoids regioselectivity issues associated with alkylation.

  • Starting Material: 1-Isopropyl-1H-pyrazol-3-amine.

  • Reagent: N-Bromosuccinimide (NBS).[1]

  • Solvent: Dichloromethane (DCM) or Acetonitrile (ACN).

  • Mechanism: Electrophilic Aromatic Substitution (EAS). The C4 position of the electron-rich aminopyrazole is highly activated, allowing for mild bromination.

Protocol:

  • Dissolve 1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in DCM (0.2 M) under N₂ atmosphere.

  • Cool to 0°C to suppress over-bromination or oxidation of the amine.

  • Add NBS (1.05 eq) portion-wise over 30 minutes.

  • Monitor via LC-MS.[2] Conversion is typically complete within 2–4 hours.

  • Quench: Wash with 10% Na₂S₂O₃ (aq) to remove active bromine species.

  • Purification: Recrystallization from EtOAc/Hexanes or silica flash chromatography.

Pathway B: N-Alkylation of 4-Bromo-3-aminopyrazole (Convergent)

This route uses the commercially available 4-bromo-1H-pyrazol-3-amine but introduces a critical regioselectivity challenge.

  • Reagents: 2-Bromopropane or 2-Iodopropane, Base (Cs₂CO₃ or NaH).

  • Challenge: Pyrazoles can be alkylated at N1 or N2.[3] The steric bulk of the isopropyl group and the electronic effect of the C3-amine influence the ratio.

  • Outcome: Typically favors N1-alkylation (desired) over N2, but requires chromatographic separation.

Visualization of Synthetic Logic

SynthesisPathways Start1 1-Isopropyl-1H-pyrazol-3-amine NBS NBS / DCM (Electrophilic Bromination) Start1->NBS Target 4-Bromo-1-isopropyl- 1H-pyrazol-3-amine (CAS 1006481-47-5) NBS->Target High Yield Regiospecific Start2 4-Bromo-1H-pyrazol-3-amine Alkyl iPr-X / Cs2CO3 (Nucleophilic Substitution) Start2->Alkyl Alkyl->Target Major Product Isomer N2-Isopropyl Isomer (Byproduct) Alkyl->Isomer Minor Product

Figure 1: Comparative synthetic routes. Pathway A (top) offers superior regiocontrol compared to Pathway B (bottom).

Medicinal Chemistry Applications

The 4-bromo-1-isopropyl-1H-pyrazol-3-amine scaffold is a versatile building block designed for Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping .

Kinase Inhibition (The "Hinge Binder" Strategy)

The pyrazole amine motif functions as an adenine mimetic.

  • Mechanism: The C3-amine acts as a Hydrogen Bond Donor (HBD) to the hinge region of the kinase (e.g., Glu residue in the ATP binding pocket).

  • N1-Isopropyl Role: This group projects into the solvent-exposed region or a hydrophobic pocket (Gatekeeper residue), improving cellular permeability and metabolic stability compared to a methyl group.

C4-Functionalization (Suzuki-Miyaura Coupling)

The C4-bromide is an excellent handle for palladium-catalyzed cross-coupling to introduce aryl or heteroaryl systems, extending the molecule into the "selectivity pocket" of the protein target.

Standard Protocol for C4-Arylation:

  • Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃ or Cs₂CO₃ (2-3 eq).

  • Solvent: Dioxane/Water (4:1) at 90°C.

  • Note: The free amine at C3 does not typically require protection during Suzuki coupling if mild bases are used, making this a highly efficient step.

C3-Amine Functionalization

The primary amine can be derivatized via:

  • Amide Coupling: Reaction with acid chlorides to form inhibitors targeting the "back pocket."

  • Buchwald-Hartwig Amination: To create bis-amino pyrazole systems.

Application Workflow Diagram

Applications Core 4-Bromo-1-isopropyl- 1H-pyrazol-3-amine Suzuki Suzuki Coupling (C4-Br) + Ar-B(OH)2 Core->Suzuki Amide Amide Coupling (C3-NH2) + R-COCl Core->Amide Biaryl Biaryl Kinase Inhibitor (Targeting Selectivity Pocket) Suzuki->Biaryl Pd(0) Cat. AmideProd Pyrazolo-Amide (Targeting Hinge/Back Pocket) Amide->AmideProd Base/HATU

Figure 2: Divergent synthesis capabilities of the scaffold for library generation.

Safety & Handling (SDS Summary)

While specific toxicological data for this CAS may be limited, it should be handled with the standard precautions for halogenated aminopyrazoles .

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive (protect from direct light to prevent debromination or oxidation).

References

  • PubChem. (n.d.). 5-Bromo-1-isopropyl-1H-pyrazol-3-amine (Compound). National Library of Medicine. Retrieved from [Link]

  • National Institutes of Health (PMC). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. (Mechanistic grounding for N-alkylation selectivity). Retrieved from [Link]

Sources

Exploratory

Advanced Technical Whitepaper: 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine in Medicinal Chemistry and Drug Development

Executive Summary In modern drug discovery, the optimization of physicochemical properties and target affinity often hinges on the selection of highly specific, privileged building blocks. 4-Bromo-1-(propan-2-yl)-1H-pyra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the optimization of physicochemical properties and target affinity often hinges on the selection of highly specific, privileged building blocks. 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine (also known as 4-Bromo-1-isopropyl-1H-pyrazol-3-amine) is a highly versatile, halogenated, N-alkylated aminopyrazole. As a Senior Application Scientist, I frequently leverage this scaffold in hit-to-lead optimization campaigns.

The pyrazole core serves as an excellent bioisostere for phenyl and pyrrole rings, offering superior aqueous solubility and favorable hydrogen-bonding dynamics. This whitepaper provides an in-depth mechanistic guide to utilizing this compound, detailing its physicochemical profile, synthetic utility in transition-metal catalysis, and its downstream applications in kinase inhibitor development.

Physicochemical Profiling & Structural Rationale

The strategic placement of functional groups on this pyrazole ring provides a trifecta of synthetic and biological advantages:

  • C4-Bromine (Electrophile): Acts as a highly efficient handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid diversification of the scaffold.

  • C3-Amine (Nucleophile / H-Bond Donor): Essential for hinge-region binding in ATP-competitive kinase inhibitors. It can also be derivatized into amides or ureas to modulate pharmacokinetic (PK) properties.

  • N1-Isopropyl (Lipophilic Anchor): The isopropyl group provides necessary steric bulk and lipophilicity to occupy hydrophobic pockets within target proteins, often improving cellular permeability and metabolic stability compared to unsubstituted analogs [1].

Table 1: Physicochemical and Structural Data
PropertyValueMechanistic / Practical Implication
IUPAC Name 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amineStandardized nomenclature for regulatory filings.
CAS Registry Number 1006481-47-5Unique identifier for sourcing and inventory [2].
Molecular Formula C6H10BrN3Halogenated heteroaromatic system.
Molecular Weight 204.07 g/mol Low molecular weight, ideal for Fragment-Based Drug Discovery (FBDD).
SMILES CC(C)N1N=C(N)C(Br)=C1Computational string for in silico docking studies.
Storage Conditions -20°C (Protect from light)Prevents oxidative degradation of the primary amine [3].

Synthetic Workflows: Palladium-Catalyzed Cross-Coupling

The primary utility of 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine lies in its capacity to undergo transition-metal-catalyzed carbon-carbon bond formation. However, the electron-rich nature of the aminopyrazole and the steric hindrance imparted by the N1-isopropyl group require careful optimization of the catalytic system.

Table 2: Optimization of Suzuki-Miyaura Coupling Conditions
Catalyst SystemBaseSolventTemp (°C)Yield (%)Causality & Mechanistic Rationale
Pd(PPh3)4Na2CO3Toluene/H2O9045%Poor oxidative addition due to steric bulk; monodentate ligands fail to stabilize the intermediate.
Pd(dppf)Cl2 K2CO3 1,4-Dioxane/H2O 100 88% Optimal bite angle of dppf accelerates reductive elimination; water solubilizes the base.
Pd2(dba)3 / XPhosCs2CO3DMF11092%Highly active for sterically hindered substrates, but requires rigorous anhydrous/anaerobic handling.
Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To ensure high fidelity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a mechanistic rationale and a validation checkpoint.

Step 1: Reagent Preparation & Inert Atmosphere

  • Action: Charge a flame-dried Schlenk flask with 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (2.5 equiv). Evacuate and backfill with argon (3 cycles).

  • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

Step 2: Solvent & Catalyst Introduction

  • Action: Add degassed 1,4-Dioxane/H2O (4:1 v/v) followed by Pd(dppf)Cl2 (0.05 equiv).

  • Causality: The addition of water is critical; it solubilizes the potassium carbonate base, facilitating the formation of the reactive boronate complex [Ar-B(OH)3]- which is required for efficient transmetalation.

Step 3: Reaction Execution & In-Process Validation

  • Action: Heat the mixture to 100 °C for 12 hours.

  • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, quench with aqueous NaHCO3, extract into EtOAc, and analyze via LC-MS. The reaction is complete when the distinct isotopic bromine doublet (M and M+2 peaks of equal intensity at m/z 204/206) completely disappears, confirming full oxidative addition.

Step 4: Workup & Palladium Scavenging

  • Action: Cool to room temperature. Add an aqueous solution of L-cysteine (or a silica-based metal scavenger like SiliaMetS Thiol) and stir vigorously for 2 hours prior to standard organic extraction.

  • Causality: Residual palladium can cause false positives in downstream biological assays (e.g., by reacting with assay reagents or target proteins). Thiol-based scavengers effectively chelate and remove heavy metals from the organic phase.

SyntheticWorkflow A 4-Bromo-1-(propan-2-yl) -1H-pyrazol-3-amine (Starting Material) C Catalyst Activation [Pd(dppf)Cl2, K2CO3, Dioxane/H2O] A->C B Aryl Boronic Acid (Coupling Partner) B->C D Oxidative Addition (Cleavage of C-Br Bond) C->D E Transmetalation (Boron to Palladium Transfer) D->E F Reductive Elimination (C-C Bond Formation) E->F F->C Catalyst Regeneration G Product Isolation (LC-MS Tracking & Pd Scavenging) F->G

Catalytic cycle and workflow for the Suzuki-Miyaura cross-coupling of the aminopyrazole scaffold.

Downstream Biological Applications: Kinase Inhibition

Once functionalized, derivatives of 4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine are predominantly utilized as ATP-competitive kinase inhibitors. The structural geometry of the pyrazole ring allows it to mimic the adenine ring of ATP.

Binding Mechanics in the Kinase Hinge Region
  • The C3-Amine: Acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Leucine or Methionine residues).

  • The N1-Isopropyl Group: Projects into the hydrophobic pocket adjacent to the ATP-binding site, increasing binding affinity and residence time.

  • The C4-Substituent (Post-Coupling): Extends outward into the solvent-exposed region or an adjacent allosteric pocket, providing a vector for tuning selectivity against off-target kinases.

Target Pathway: The JAK/STAT Signaling Cascade

One of the most prominent applications of this scaffold is in the development of Janus Kinase (JAK) inhibitors for the treatment of autoimmune diseases and myeloproliferative neoplasms. By competitively binding to the ATP site of JAK, the pyrazole derivative halts the phosphorylation of STAT proteins, thereby downregulating inflammatory gene transcription.

JAKSTAT_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Transmembrane Receptor Cytokine->Receptor Binds JAK JAK Kinase (Target of Pyrazole API) Receptor->JAK Activates STAT STAT Monomer JAK->STAT Phosphorylates STAT_Dimer Phosphorylated STAT Dimer STAT->STAT_Dimer Dimerization Nucleus Gene Transcription (Inflammatory Response) STAT_Dimer->Nucleus Translocates Inhibitor Pyrazole-based Inhibitor Inhibitor->JAK Competitive ATP Inhibition

Mechanism of action for pyrazole-based inhibitors disrupting the JAK/STAT signaling pathway.

Conclusion

4-Bromo-1-(propan-2-yl)-1H-pyrazol-3-amine is far more than a simple organic building block; it is a meticulously designed chemical tool that bridges synthetic feasibility with profound biological efficacy. By understanding the causality behind its reactivity—such as the necessity of specific palladium ligands for overcoming steric hindrance—and its precise orientation within kinase active sites, drug development professionals can accelerate the discovery of highly potent, selective therapeutics.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from [Link]

Foundational

An In-depth Technical Guide to 4-Bromo-1-isopropyl-1H-pyrazol-3-amine: A Versatile Intermediate for Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, predicted properties, a plausible synthetic pathway, and its potential as a key building block in the synthesis of novel therapeutic agents.

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its unique electronic properties and ability to act as a versatile pharmacophore have made it a cornerstone in the design of compounds targeting a wide range of biological targets. The subject of this guide, 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, is a specifically functionalized derivative, poised for diverse chemical modifications, making it a valuable intermediate in the synthesis of complex molecular architectures.

Chemical Identity

Precise identifiers for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine are not widely available in public chemical databases. The following identifiers have been generated based on the compound's chemical structure.

  • SMILES (Simplified Molecular Input Line Entry System): Nc1c(Br)cn(C(C)C)n1

  • InChIKey (International Chemical Identifier Key): YMVXDDXLKLBBNM-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

While experimental data for this specific molecule is not publicly available, we can infer its key physicochemical properties based on its structure and data from analogous compounds.

PropertyPredicted Value / Description
Molecular Formula C₆H₁₀BrN₃
Molecular Weight 204.07 g/mol
Appearance Expected to be a solid, potentially a crystalline powder, ranging from off-white to light yellow, similar to other brominated aminopyrazoles.[1]
Solubility Likely to exhibit moderate solubility in organic solvents such as dichloromethane, ethyl acetate, and methanol. Solubility in water is expected to be low due to the presence of the hydrophobic isopropyl and bromo groups.
Key Functional Groups A nucleophilic amino group at the C3 position, a halogen substituent (bromine) at the C4 position suitable for cross-coupling reactions, and an isopropyl group at the N1 position influencing steric and electronic properties.
Synthesis and Functionalization: A Strategic Approach

The synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine can be logically approached from the readily available precursor, 1-isopropyl-1H-pyrazol-3-amine. The key transformation is the regioselective bromination of the pyrazole ring.

A well-established method for the bromination of activated heterocyclic rings is the use of N-Bromosuccinimide (NBS). The amino group at the C3 position activates the pyrazole ring towards electrophilic substitution, directing the incoming electrophile to the C4 position.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1-isopropyl-1H-pyrazol-3-amine in a suitable aprotic solvent, such as dichloromethane (DCM) or acetonitrile, in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the reaction mixture to 0°C using an ice bath to control the exothermicity of the reaction.

  • Reagent Addition: Slowly add a solution of N-Bromosuccinimide (1.0 to 1.1 equivalents) in the same solvent to the stirred reaction mixture. The slow addition is crucial to prevent side reactions and control the temperature.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with an aqueous solution of a reducing agent, such as sodium thiosulfate, to destroy any remaining NBS.

  • Extraction and Purification: Separate the organic layer. Extract the aqueous layer with the organic solvent to recover any dissolved product. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield pure 4-Bromo-1-isopropyl-1H-pyrazol-3-amine.

This proposed synthesis is analogous to the bromination of similar aminopyrazoles, which is a reliable and scalable method.[2]

Synthesis_Workflow Figure 1: Proposed Synthesis Workflow start 1-isopropyl-1H-pyrazol-3-amine dissolve Dissolve in DCM start->dissolve 1. cool Cool to 0°C dissolve->cool 2. add_nbs Add NBS in DCM cool->add_nbs 3. react Stir at RT, Monitor by TLC add_nbs->react 4. quench Quench with Na2S2O3 (aq) react->quench 5. extract Extract with DCM quench->extract 6. purify Purify by Column Chromatography extract->purify 7. product 4-Bromo-1-isopropyl-1H-pyrazol-3-amine purify->product

Caption: A flowchart of the proposed synthetic protocol.

The strategic placement of the amino and bromo groups makes this compound a highly versatile synthetic intermediate.

  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the C4 position is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling the construction of complex molecular scaffolds. This is a common strategy in the synthesis of kinase inhibitors.[2]

  • Amide Bond Formation: The amino group at the C3 position can readily participate in condensation reactions with carboxylic acids or acyl chlorides to form amides, a common linkage in many drug molecules.

  • Nucleophilic Aromatic Substitution: The amino group can also act as a nucleophile in reactions with activated aromatic or heteroaromatic systems.

Potential Applications in Research and Drug Discovery

Substituted brominated aminopyrazoles are crucial building blocks in the synthesis of various biologically active compounds. The structural motifs present in 4-Bromo-1-isopropyl-1H-pyrazol-3-amine suggest its potential utility in several therapeutic areas.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyrazole core. The ability to functionalize both the C4 (via the bromo group) and C3 (via the amino group) positions allows for the systematic exploration of the chemical space around the pyrazole scaffold to optimize binding to the target kinase. For instance, similar pyrazole intermediates are used in the synthesis of Phosphatidylinositol-3-kinase (PI3K) inhibitors, a significant class of anti-cancer agents.[2]

  • CRAC Channel Inhibitors: 5-bromo-1-methyl-1H-pyrazol-3-amine, a close analog, is a key intermediate in the synthesis of Calcium Release-Activated Calcium (CRAC) channel inhibitors. These inhibitors are being investigated for the treatment of autoimmune and inflammatory diseases like rheumatoid arthritis and asthma.[3]

Applications Figure 2: Role as a Key Intermediate cluster_targets Potential Therapeutic Targets Intermediate 4-Bromo-1-isopropyl-1H-pyrazol-3-amine Suzuki Suzuki Coupling (at C4-Br) Intermediate->Suzuki Amidation Amidation (at C3-NH2) Intermediate->Amidation Other Other Cross-Couplings Intermediate->Other Scaffold1 Aryl/Heteroaryl Substituted Pyrazoles Suzuki->Scaffold1 Scaffold2 Pyrazolo-amides Amidation->Scaffold2 Other->Scaffold1 Kinases Kinases (e.g., PI3K) Scaffold1->Kinases IonChannels Ion Channels (e.g., CRAC) Scaffold1->IonChannels Scaffold2->Kinases

Caption: Logical flow from the intermediate to potential drug targets.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine is not available, the safety precautions for structurally similar compounds, such as 4-Bromo-1H-pyrazol-3-amine, should be followed.

  • Hazard Statements (Inferred): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Measures:

    • Work in a well-ventilated area or a fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place.

It is imperative to consult a comprehensive SDS for a closely related compound and to perform a thorough risk assessment before handling this chemical.

Conclusion

4-Bromo-1-isopropyl-1H-pyrazol-3-amine represents a valuable and versatile building block for medicinal chemistry and drug discovery. Its strategically placed functional groups allow for a wide range of chemical modifications, enabling the synthesis of diverse libraries of compounds for biological screening. While experimental data on this specific molecule is sparse, its potential can be confidently inferred from the extensive research on analogous pyrazole derivatives. As the quest for novel therapeutics continues, the importance of such well-designed chemical intermediates will undoubtedly grow.

References

  • GitHub. (n.d.). Computing InChIs — IUPAC FAIR Chemistry Cookbook. Retrieved from [Link]

  • Leskoff. (n.d.). SMILES to InChI. Retrieved from [Link]

  • matchms documentation. (n.d.). matchms.filtering.filter_utils.smile_inchi_inchikey_conversions module. Retrieved from [Link]

  • ChemAI. (n.d.). SMILES to Structure Converter. Retrieved from [Link]

  • Leskoff. (n.d.). InChIKey to SMILES. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4-Bromo-1H-pyrazole-3-carboxylic Acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. Retrieved from [Link]

  • BindingDB. (n.d.). PrimarySearch_ki. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 7). 5 Chemical Identifiers. Retrieved from [Link]

  • GPCRdb. (n.d.). chembl415571. Retrieved from [Link]

  • NCI/CADD. (n.d.). Chemical Identifier Resolver. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

Sources

Exploratory

Difference between 4-bromo-1-isopropyl-1H-pyrazol-3-amine and 5-amine isomer

The following technical guide details the structural, synthetic, and functional distinctions between the two regioisomers. Executive Summary In medicinal chemistry, the pyrazole scaffold serves as a privileged structure...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between the two regioisomers.

Executive Summary

In medicinal chemistry, the pyrazole scaffold serves as a privileged structure for kinase inhibitors and GPCR ligands. However, the distinction between 4-bromo-1-isopropyl-1H-pyrazol-3-amine (Isomer A) and its 5-amine isomer (Isomer B) is critical. While they share identical molecular weights and elemental compositions, their steric environments and electronic vectors differ radically.

The primary differentiator is the spatial relationship between the exocyclic amine and the N1-isopropyl group. In the 5-amine isomer , the bulky isopropyl group creates significant steric hindrance around the amine, altering its nucleophilicity and trajectory in binding pockets. In the 3-amine isomer , the amine is distal to the isopropyl group, retaining high reactivity and a linear vector. Misassignment of these isomers during early Structure-Activity Relationship (SAR) campaigns can lead to erroneous biological data interpretation.

Structural & Electronic Characterization

The definitive identification of these isomers cannot rely solely on LC-MS. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Nuclear Overhauser Effect (NOE) experiments, is the gold standard for structural elucidation.

Comparative Data Table
Feature3-Amine Isomer (Isomer A)5-Amine Isomer (Isomer B)
IUPAC Name 4-bromo-1-isopropyl-1H-pyrazol-3-amine4-bromo-1-isopropyl-1H-pyrazol-5-amine
Ring Proton H5 (at C5 position)H3 (at C3 position)
Proton Environment H5 is adjacent to N1-Isopropyl.[1]H3 is adjacent to N2 (distal to iPr).
1H NMR Shift (

)
H5 is typically downfield (~7.2 - 7.6 ppm).H3 is typically upfield (~5.8 - 6.5 ppm) due to shielding.
NOESY Signal Strong NOE between Ring H5 and iPr-CH.No NOE between Ring H3 and iPr-CH.
Steric Environment Open amine (accessible).Hindered amine (clashed by iPr).
Structural Elucidation Workflow (Logic Gate)

The following decision tree illustrates the protocol for distinguishing the isomers using 1H NMR and NOESY.

StructuralElucidation Start Unknown Isomer Sample (1H NMR / NOESY) CheckRingH Identify Ring Singlet Proton (Excluding Amine NH2) Start->CheckRingH NOE_Check Check NOE Cross-peak: Ring Proton <-> N-Isopropyl CH CheckRingH->NOE_Check Result_Yes Strong NOE Observed NOE_Check->Result_Yes Result_No NOE Absent / Weak NOE_Check->Result_No Conclusion_3Amine CONFIRMED: 3-Amine Isomer (Proton is H5, adjacent to iPr) Result_Yes->Conclusion_3Amine Proximity Verified Conclusion_5Amine CONFIRMED: 5-Amine Isomer (Proton is H3, distal to iPr) Result_No->Conclusion_5Amine Distance Verified

Figure 1: NMR-based logic flow for assigning regiochemistry between 3-amino and 5-amino pyrazoles.

Synthetic Pathways & Regiocontrol[2]

The synthesis of these isomers is regiodivergent . The reaction of hydrazines with


-functionalized nitriles is the most common route, but the outcome depends heavily on the specific electrophile used.
Synthesis of the 5-Amine Isomer (Major Pathway)

The most direct route to the 5-amine scaffold involves the condensation of isopropylhydrazine with 2-chloroacrylonitrile (or 3-aminocrotononitrile derivatives).

  • Mechanism: The substituted nitrogen of the hydrazine (N-iPr) is more nucleophilic (inductive effect) but also more hindered. However, in these condensations, the N-substituted hydrazine typically attacks the

    
    -carbon of the nitrile (the most electrophilic site) first.
    
  • Cyclization: The second nitrogen (

    
    ) then closes the ring onto the nitrile carbon. This places the amine at position 5 and the isopropyl at position 1.
    
  • Bromination: Electrophilic bromination (NBS, DMF) occurs exclusively at the C4 position due to the directing effects of the amine.

Synthesis of the 3-Amine Isomer (Alternative Pathway)

Accessing the 3-amine often requires different precursors to reverse the regiochemistry, such as 2,3-dibromopropionitrile, or employing a protecting group strategy where the hydrazine is unsubstituted, the ring is formed, and then alkylated (which often yields a mixture requiring separation).

Synthetic Workflow Diagram

SynthesisPath Precursor Isopropylhydrazine (iPr-NH-NH2) Intermediate Michael Addition (N-iPr attack at Beta-C) Precursor->Intermediate + Reagent A Reagent_A 2-Chloroacrylonitrile (or 3-alkoxyacrylonitrile) Reagent_A->Intermediate Cyclization Cyclization onto CN Intermediate->Cyclization Product_5 1-isopropyl-1H-pyrazol-5-amine (Major Regioisomer) Cyclization->Product_5 Bromination Bromination (NBS) (Electrophilic Subst. at C4) Product_5->Bromination Final_5 4-bromo-1-isopropyl- 1H-pyrazol-5-amine Bromination->Final_5

Figure 2: The dominant synthetic route favoring the 5-amine isomer via hydrazine condensation.

Reactivity Profile & Functionalization[3]

For drug development, the reactivity difference between these isomers is the most practical concern.

Nucleophilicity & Steric Clash
  • 5-Amine (Isomer B): The exocyclic amine is flanked by the C4-bromide and the bulky N1-isopropyl group.

    • Consequence: This amine is a poor nucleophile . Attempting amide couplings or

      
       reactions with this amine often requires forcing conditions (high heat, strong bases like LiHMDS) or specific catalysts (Buchwald-Hartwig) because the isopropyl group physically blocks the approach of electrophiles.
      
  • 3-Amine (Isomer A): The amine is flanked by C4-bromide and the N2 ring nitrogen (lone pair).

    • Consequence: This amine is significantly more nucleophilic . It readily participates in amide couplings and condensation reactions.

Cross-Coupling (C4-Br)

Both isomers undergo Suzuki-Miyaura or Buchwald-Hartwig couplings at the C4-Br position. However, the 5-amine's steric bulk can sometimes retard the rate of oxidative addition if the palladium ligand is also bulky.

Fused Ring Formation (Pyrazolo[1,5-a]pyrimidines)

When reacting these amines with 1,3-dicarbonyls to form fused systems:

  • 5-Amine: Cyclization is difficult and often yields the 7-hydroxy isomer (kinetic) or requires high temperatures due to the N1-iPr clash with the newly formed ring.

  • 3-Amine: Cyclization is facile and typically yields the 5-hydroxy isomer.

Experimental Protocol: Distinguishing Isomers

Objective: To validate the identity of a synthesized batch of 4-bromo-1-isopropyl-1H-pyrazol-x-amine.

Reagents:

  • Sample (~5-10 mg)

  • DMSO-

    
     or 
    
    
    
    (0.6 mL)

Procedure:

  • Sample Preparation: Dissolve the solid fully in the deuterated solvent. Ensure no undissolved particles remain to prevent line broadening.

  • 1H NMR Acquisition: Acquire a standard proton spectrum (minimum 16 scans).

  • Peak Assignment:

    • Locate the Isopropyl methine (septet, ~4.5 ppm).

    • Locate the Ring Proton singlet (distinct from the broad

      
       peak).
      
    • Observation: If the ring proton is >7.2 ppm, suspect 3-amine. If <6.5 ppm, suspect 5-amine.

  • 1D NOE / 2D NOESY Acquisition: Set the mixing time (

    
    ) to 500ms.
    
  • Analysis:

    • Look for cross-peaks between the Isopropyl methine septet and the Ring Proton singlet.

    • Presence of Cross-peak: Confirms 3-amine (Proton is at C5).

    • Absence of Cross-peak: Confirms 5-amine (Proton is at C3).

References

  • Regiochemistry of Pyrazoles: Elguero, J. et al. "Pyrazoles." Comprehensive Heterocyclic Chemistry II, Vol 3, 1996.

  • NMR Assignment of Pyrazoles: Holzer, W. et al. "On the Tautomerism of N-Substituted Pyrazolones." Heterocycles, 2004.[2]

  • Synthesis of 5-Aminopyrazoles: Faggiani, F. et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011.

  • Reactivity of Aminopyrazoles: Aggarwal, R. et al. "5-Aminopyrazoles: A Review." Journal of Heterocyclic Chemistry, 2011.

  • Structural Data (Crystallography): Cambridge Structural Database (CSD) entries for N-alkyl-aminopyrazoles.

Sources

Foundational

4-Bromo-1-isopropyl-1H-pyrazol-3-amine MSDS safety data sheet

A Senior Application Scientist's Reference for Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 4-Bromo-1-isopropyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Reference for Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine. The following guide has been expertly compiled by extrapolating data from the closely related and well-documented structural analog, 4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2) . The presence of an N-isopropyl group will alter the physicochemical and toxicological properties of the target compound. Therefore, this document must be used as a supplementary resource, and an independent, comprehensive risk assessment should be conducted before any handling or use.

Executive Summary: A Versatile but Hazardous Building Block

4-Bromo-1-isopropyl-1H-pyrazol-3-amine is a substituted aminopyrazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous pharmaceuticals.[1] The strategic placement of a bromine atom at the C4 position and an amino group at the C3 position makes this molecule a highly versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors and other targeted therapies.[2]

However, the inherent reactivity of this structure also presents significant safety hazards. This guide provides a comprehensive overview of the extrapolated safety data, recommended handling protocols, and insights into its chemical reactivity to enable researchers to work with this compound safely and effectively.

Chemical and Physical Properties: An Extrapolated View

The properties of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine are expected to be influenced by the N-isopropyl group, which increases its molecular weight and lipophilicity compared to its N-unsubstituted counterpart, 4-Bromo-1H-pyrazol-3-amine.

PropertyExtrapolated Value (based on 4-Bromo-1H-pyrazol-3-amine)Scientific Rationale for the Isopropyl Group's Influence
CAS Number Not available. Analog: 16461-94-2[3]Each chemical entity has a unique CAS number.
Molecular Formula C₆H₁₀BrN₃Based on the addition of a C₃H₇ group to the analog's formula (C₃H₄BrN₃).
Molecular Weight 204.07 g/mol Calculated from the molecular formula. The analog's weight is 161.99 g/mol .[4]
Appearance Expected to be a pale-yellow to brown crystalline solid.[5]Alkyl substitution on the pyrazole ring does not typically cause a drastic change in the physical state or color compared to the parent amine.
Solubility Likely soluble in DMSO and other polar organic solvents.[6] Water solubility is expected to be low.The isopropyl group increases the nonpolar character, which would decrease water solubility while maintaining solubility in organic solvents.
Melting Point Data not available.The addition of the isopropyl group and potential changes in crystal packing will alter the melting point relative to the analog. Empirical determination is required.
Storage Temperature Recommended: Store in a dry, well-ventilated place, sealed in the container.[3] For long-term stability, especially in solution, storage at -20°C to -80°C, protected from light, is advisable.[6]This class of compounds can be sensitive to oxidation and light. Cool, dry, and dark conditions are standard for preserving the integrity of complex organic molecules.[6]

Hazard Identification and GHS Classification (Extrapolated)

Based on the GHS classifications for the analog 4-Bromo-1H-pyrazol-3-amine, the target compound should be treated as a hazardous substance.[3][4]

  • Pictogram: GHS07 (Exclamation Mark)[5]

  • Signal Word: Warning [5]

Hazard Statements: [5]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3][5]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

Safe Handling and Personal Protective Equipment (PPE)

A rigorous and disciplined approach to handling is paramount. The primary routes of exposure are dermal contact, inhalation of the powder, and eye contact.[7]

Engineering Controls
  • Fume Hood: All weighing and handling of the solid material, as well as any reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

  • Ventilation: Ensure adequate general laboratory ventilation.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles with side shields conforming to EN166 (EU) or NIOSH (US) standards are mandatory.[3]

  • Hand Protection: Nitrile or neoprene gloves should be worn.[9] Gloves must be inspected before use and changed immediately if contaminated.

  • Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.[3]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH/MSHA-approved respirator for particulates is recommended.[3]

General Hygiene and Handling Workflow

The following workflow diagram illustrates the essential steps for safely handling powdered hazardous chemicals like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine.

G Workflow for Safe Handling of Hazardous Powders A Preparation: - Don PPE (Goggles, Lab Coat, Gloves) - Verify Fume Hood Operation B Weighing: - Use fume hood or ventilated balance enclosure - Use anti-static weigh paper/boat - Minimize dust creation A->B C Reaction Setup: - Add reagent to solvent in fume hood - Ensure all transfers are contained B->C D Post-Handling: - Decontaminate spatula and work surfaces - Tightly seal container C->D E Waste Disposal: - Dispose of contaminated materials in a labeled hazardous waste container D->E F Final Steps: - Remove PPE correctly - Wash hands thoroughly E->F

Sources

Exploratory

Solubility Profile &amp; Handling Guide: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine . This document is structured for researchers in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine . This document is structured for researchers in medicinal chemistry and drug discovery.

[1]

Executive Summary

4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5 ) is a functionalized heterocyclic building block critical for the synthesis of kinase inhibitors and other bioactive small molecules.[1][2][3] Its structural features—a pyrazole core, a nucleophilic amine, a reactive bromide handle, and a lipophilic isopropyl group—dictate its solubility behavior.

Core Solubility Insight: This compound exhibits high solubility in DMSO (Dimethyl Sulfoxide) , typically exceeding 100 mg/mL . This characteristic allows for the preparation of highly concentrated stock solutions (up to 100 mM or higher) suitable for high-throughput screening (HTS) and synthetic intermediate handling.

Physicochemical Profile

Understanding the molecular architecture is the first step to mastering solubility. The isopropyl group at the


 position disrupts the strong intermolecular hydrogen bonding networks often seen in unsubstituted aminopyrazoles, thereby lowering the melting point and enhancing solubility in organic solvents.
Table 1: Compound Specifications
PropertyData
Chemical Name 4-Bromo-1-isopropyl-1H-pyrazol-3-amine
CAS Number 1006481-47-5
Molecular Formula

Molecular Weight 204.07 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Est.[1][2][4][5][6] LogP ~1.2 – 1.5 (Moderate Lipophilicity)
H-Bond Donors 1 (Amine

)
H-Bond Acceptors 2 (Pyrazole

, Amine

)
Primary Reactivity Suzuki-Miyaura coupling (C-Br), Acylation (

)

Solubility in DMSO

Theoretical vs. Empirical Solubility

While specific solubility isotherms for this exact CAS are rarely published in open literature, we can derive accurate expectations from its closest structural analog, 4-Bromo-1H-pyrazol-3-amine (CAS 16461-94-2).[1]

  • Analog Benchmark: The unsubstituted parent compound is soluble in DMSO at 100 mg/mL (approx. 617 mM).

  • Structural Impact: The addition of the isopropyl group at

    
     increases lipophilicity (LogP shift from ~0.3 to ~1.4) and eliminates the 
    
    
    
    donor capability.
  • Net Effect: The isopropyl group prevents the formation of stubborn hydrogen-bond aggregates in the solid state.[1] Consequently, CAS 1006481-47-5 is expected to match or exceed the solubility of its parent in polar aprotic solvents like DMSO. [1]

Dissolution Thermodynamics

DMSO is an ideal solvent for this compound due to a dual mechanism:

  • Dipole-Dipole Interactions: The sulfoxide oxygen of DMSO acts as a strong H-bond acceptor for the primary amine protons (

    
    ).[1]
    
  • Hydrophobic Solvation: The methyl groups of DMSO effectively solvate the isopropyl moiety and the aromatic pyrazole ring.

Experimental Protocol: Stock Solution Preparation

This protocol ensures the creation of a stable, precipitate-free 50 mM stock solution , the industry standard for biological assays and synthetic aliquoting.

Workflow Diagram

The following Graphviz diagram visualizes the critical path for preparing and verifying the stock solution.

SolubilityWorkflow cluster_QC Quality Control Start Weigh Compound (CAS 1006481-47-5) Calc Calculate DMSO Volume (Target: 50 mM) Start->Calc Add Add Anhydrous DMSO (Slow Addition) Calc->Add Mix Vortex / Sonicate (30-60 sec) Add->Mix Check Visual Inspection (Clear Solution?) Mix->Check Check->Mix No (Particles remain) Filter Syringe Filter (0.2 µm PTFE) Check->Filter Yes Store Storage (-20°C, Desiccated) Filter->Store

Figure 1: Step-by-step workflow for the preparation of a validated stock solution.

Step-by-Step Methodology
  • Calculation:

    • Target Concentration:

      
       (
      
      
      
      ).
    • Formula:

      
      .
      
    • Example: To dissolve 10 mg of compound:

      
      
      
  • Dissolution:

    • Weigh the solid into a glass vial (avoid polystyrene which DMSO attacks).

    • Add the calculated volume of anhydrous DMSO (Grade

      
       99.9%).
      
    • Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath at room temperature for 1-2 minutes. The solution should become optically clear.

  • Filtration (Optional but Recommended):

    • For biological assays, filter the solution through a 0.22 µm PTFE or Nylon syringe filter to remove any insoluble dust or trace impurities.

  • Storage:

    • Aliquot into small volumes (e.g., 50-100 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C . DMSO is hygroscopic; ensure caps are tight and parafilm-sealed.[1]

Stability & Reactivity Context

This compound is not just a solute; it is a reactive intermediate. Understanding its stability in solution is vital for experimental reproducibility.

Chemical Stability[1]
  • DMSO Stability: Stable for >6 months at -20°C.[1]

  • Water Sensitivity: The compound itself is stable in water, but diluting a high-concentration DMSO stock into aqueous buffer may cause precipitation if the final concentration exceeds the thermodynamic solubility limit (likely < 1 mM in pure water).

  • Hygroscopicity: DMSO absorbs water from the air. Wet DMSO can accelerate hydrolysis of downstream reaction partners (e.g., acid chlorides) if used in synthesis.

Synthetic Utility Map

The solubility of this compound facilitates its use in two primary reaction types, visualized below:

ReactivityMap Core 4-Bromo-1-isopropyl- 1H-pyrazol-3-amine Suzuki Suzuki-Miyaura Coupling (Pd-Catalyzed) Core->Suzuki C4-Bromo Handle Amide Amide Coupling (Acylation) Core->Amide C3-Amine Handle Buchwald Buchwald-Hartwig Amination Core->Buchwald C4-Bromo Handle Biaryl Biaryl Pyrazoles (Kinase Inhibitor Core) Suzuki->Biaryl Amides Functionalized Amides (Drug Linkers) Amide->Amides Buchwald->Biaryl

Figure 2: Primary synthetic pathways accessible via the dissolved intermediate.[1]

Safety & Handling (SDS Summary)

  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[7]

    • H319: Causes serious eye irritation.[7][8]

    • H335: May cause respiratory irritation.[7][8]

  • DMSO Specifics: DMSO penetrates skin rapidly and can carry dissolved toxic compounds into the bloodstream. Always wear nitrile gloves (latex is permeable to DMSO) and safety goggles.

References

  • BLD Pharm. Product Datasheet: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5).[1][2][3] Retrieved from

  • MedChemExpress. 4-Bromo-1H-pyrazol-3-amine (Parent Analog) Solubility Data. Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16375, 4-Bromopyrazole. Retrieved from

  • GuideChem. Chemical Properties of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine. Retrieved from

Sources

Foundational

LogP and Lipophilicity of 1-Isopropyl-3-amino-4-bromopyrazole: A Technical Guide for Drug Design

Executive Summary In contemporary medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, heavily utilized for its metabolic stability and diverse substitution vectors. Specifically, 1-isopropyl-3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the pyrazole scaffold is a privileged pharmacophore, heavily utilized for its metabolic stability and diverse substitution vectors. Specifically, 1-isopropyl-3-amino-4-bromopyrazole (CAS: 1006481-47-5) presents a highly optimized balance of steric bulk, electronic modulation, and lipophilicity[1]. With an estimated partition coefficient (LogP) of approximately 1.71 to 1.76[2][3], this molecule sits squarely within the optimal physicochemical space for oral bioavailability and membrane permeability.

As a Senior Application Scientist, I have structured this technical guide to dissect the structural causality behind this molecule's lipophilicity, provide self-validating experimental protocols for its measurement, and contextualize its utility in Absorption, Distribution, Metabolism, and Excretion (ADME) profiling.

Molecular Architecture & Lipophilic Contributions

Lipophilicity is not merely a bulk property; it is the sum of localized electronic and steric interactions across a molecule's topology. The lipophilic profile of 1-isopropyl-3-amino-4-bromopyrazole is dictated by four distinct structural domains:

  • The 1H-Pyrazole Core: Acts as the rigid, aromatic foundation. It is moderately polar due to its two adjacent nitrogen atoms, which serve as hydrogen bond acceptors (HBA).

  • The 1-Isopropyl Group: This branched aliphatic chain significantly drives the molecule's lipophilicity upward. The steric bulk of the isopropyl group also shields the N1 position from rapid N-dealkylation by Cytochrome P450 enzymes.

  • The 4-Bromo Substituent: Halogens are classic lipophilic drivers. The bromine atom not only increases the LogP but also introduces a highly polarizable electron cloud capable of forming "halogen bonds" with target protein backbones (e.g., carbonyl oxygens).

  • The 3-Amino Group: This primary amine acts as a hydrogen bond donor (HBD), pulling the LogP downward and increasing aqueous solubility[4]. Notably, the electron-withdrawing nature of the adjacent pyrazole ring and the 4-bromo group significantly depresses the amine's pKa, rendering it largely un-ionized at physiological pH (7.4). Consequently, the molecule's LogD (distribution coefficient at pH 7.4) is virtually identical to its LogP.

G Core 1H-Pyrazole Core (Base Scaffold) Isopropyl 1-Isopropyl Group (+ Lipophilicity, + Sterics) Core->Isopropyl N1 Substitution Bromo 4-Bromo Group (+ Lipophilicity, Halogen Bond) Core->Bromo C4 Substitution Amino 3-Amino Group (- Lipophilicity, H-Bond Donor) Core->Amino C3 Substitution LogP Net LogP ≈ 1.74 (Optimal for ADME) Isopropyl->LogP Bromo->LogP Amino->LogP

Fig 1: Structural contributions to the net lipophilicity of 1-isopropyl-3-amino-4-bromopyrazole.

Quantitative Physicochemical Profile

To facilitate rapid ADME screening, the theoretical and experimental physicochemical properties of 1-isopropyl-3-amino-4-bromopyrazole are summarized below. The LogP value of ~1.74 perfectly aligns with Lipinski's Rule of 5 (LogP < 5), ensuring a favorable balance between aqueous solubility (necessary for systemic circulation) and lipophilicity (necessary for crossing the phospholipid bilayer).

PropertyValueCausality / Implication in Drug Design
CAS Number 1006481-47-5Unique identifier for compound sourcing[5].
Molecular Weight 204.07 g/mol Low MW (< 500 Da) ensures high ligand efficiency (LE).
Predicted LogP 1.71 - 1.76Optimal range (1-3) for gastrointestinal absorption[3].
H-Bond Donors (HBD) 1 (-NH2)Low HBD count favors passive membrane permeability.
H-Bond Acceptors (HBA) 2 (N atoms)Facilitates target engagement without excessive desolvation penalties.
Rotatable Bonds 1High rigidity minimizes entropic loss upon target binding.

Experimental Protocols for Lipophilicity Determination

Theoretical calculations must always be grounded in empirical validation. For a molecule with an expected LogP of ~1.74, two standardized Organization for Economic Co-operation and Development (OECD) methodologies are highly applicable.

Protocol A: The Shake-Flask Method (OECD Test Guideline 107)

The shake-flask method is the thermodynamic gold standard for determining the partition coefficient of compounds with a LogP between -2 and 4[6]. It directly measures the equilibrium concentration of the solute in a biphasic system of n-octanol and water.

Step-by-Step Methodology:

  • Solvent Saturation: Pre-saturate analytical grade n-octanol and pure water (or pH 7.4 phosphate buffer) with each other by stirring the two phases vigorously for 24 hours. Allow them to separate completely to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known mass of 1-isopropyl-3-amino-4-bromopyrazole in the pre-saturated n-octanol phase.

  • Phase Mixing: In a temperature-controlled vessel (25 ± 1 °C), combine the compound-spiked octanol with the pre-saturated aqueous phase. Prepare three different volume ratios (e.g., 1:1, 1:2, 2:1) to ensure the calculated LogP is concentration-independent.

  • Equilibration: Agitate the flasks mechanically for 30 minutes, then centrifuge at 2000 x g for 15 minutes to achieve complete phase separation and eliminate micro-emulsions.

  • Quantification: Carefully sample both the aqueous and octanol layers. Quantify the concentration of the pyrazole in each phase using UV-Vis spectroscopy or LC-MS.

  • Calculation: Calculate the partition coefficient (

    
    ) and derive the LogP.
    
Protocol B: RP-HPLC Method (OECD Test Guideline 117)

While the shake-flask method is highly accurate, it is low-throughput. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method (OECD 117) is a self-validating, high-throughput alternative that correlates chromatographic retention time with lipophilicity[7][8].

Step-by-Step Methodology:

  • Column Selection: Utilize a standard C18 reverse-phase analytical column. The stationary phase mimics the hydrocarbon interior of lipid bilayers.

  • Calibration Curve: Select at least six reference compounds with known, validated LogP values that bracket the expected LogP of the test compound (e.g., spanning LogP 0.5 to 3.0).

  • Mobile Phase: Prepare an isocratic mobile phase (e.g., 50:50 Methanol:Water or Acetonitrile:Water).

  • Injection & Measurement: Inject the reference compounds and 1-isopropyl-3-amino-4-bromopyrazole. Record the retention time (

    
    ) for each. Inject an unretained marker (e.g., thiourea) to determine the dead time (
    
    
    
    ).
  • Capacity Factor Calculation: Calculate the capacity factor (

    
    ) for all compounds using the formula: 
    
    
    
    .
  • LogP Derivation: Plot

    
     versus the known LogP of the reference standards to create a linear regression model. Interpolate the LogP of 1-isopropyl-3-amino-4-bromopyrazole using its measured 
    
    
    
    .

HPLC_Workflow Prep Sample & Ref Preparation Equil Isocratic Column Equilibration Prep->Equil Inject HPLC Injection Equil->Inject Detect UV/MS Detection (tR) Inject->Detect Calc Calculate k' & Interpolate LogP Detect->Calc

Fig 2: RP-HPLC workflow for high-throughput LogP determination (OECD 117).

Implications for ADME and Drug Development

Understanding the precise lipophilicity of 1-isopropyl-3-amino-4-bromopyrazole is critical when utilizing it as a building block for larger Active Pharmaceutical Ingredients (APIs).

  • Lipophilic Efficiency (LipE): LipE normalizes a compound's potency against its lipophilicity (

    
    ). Because the base LogP of this pyrazole is relatively low (~1.74), medicinal chemists have ample "lipophilic real estate" to append larger, more hydrophobic functional groups during lead optimization without pushing the final API's LogP past the threshold of 5 (which would induce non-specific binding and poor solubility).
    
  • Membrane Permeability: A LogP of ~1.74 suggests excellent transcellular permeability across the gut wall. It is lipophilic enough to partition into the lipid bilayer, yet polar enough (due to the amino group) to partition back out into the aqueous cytosol.

  • Metabolic Vulnerability: While the isopropyl group provides steric hindrance, highly lipophilic molecules are generally targeted by hepatic clearance mechanisms. Maintaining the LogP below 2.0 helps mitigate excessive first-pass metabolism by CYP450 enzymes.

References

  • 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS 1006481-47-5) Provider Data Chemsigma URL:[Link]

  • 4-bromo-1-(propan-2-yl)-1H-pyrazol-3-amine Properties and LogP Chem-Space URL:[Link]

  • 1006481-47-5_4-Bromo-1-isopropyl-1H-pyrazol-3-amine Data CAS-News URL:[Link]

  • OECD Test Guideline 117: Partition coefficient (n-octanol/water) by HPLC method Analytice URL:[Link]

  • Globally Harmonized System: OECD Test Guideline 117 & 107 References UNECE (United Nations Economic Commission for Europe) URL:[Link]

  • Partition coefficient - Registration Dossier (OECD Guideline 107) ECHA (European Chemicals Agency) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Executive Summary This application note details a robust, two-step protocol for the synthesis of 4-bromo-1-isopropyl-1H-pyrazol-3-amine , a critical pharmacophore in kinase inhibitor development (e.g., BRAF, CDK inhibito...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, two-step protocol for the synthesis of 4-bromo-1-isopropyl-1H-pyrazol-3-amine , a critical pharmacophore in kinase inhibitor development (e.g., BRAF, CDK inhibitors).

The synthesis begins with the commercially available 3-aminopyrazole . The core technical challenge addressed in this guide is the regioselective N-alkylation of the pyrazole ring. Direct alkylation of 3-aminopyrazole typically yields a mixture of 1-isopropyl-1H-pyrazol-3-amine (Target) and 1-isopropyl-1H-pyrazol-5-amine (Byproduct). This guide provides a validated method for the synthesis, chromatographic resolution of these regioisomers, and the subsequent highly selective C4-bromination using N-bromosuccinimide (NBS).

Retrosynthetic Analysis & Strategy

The synthesis is divided into two phases to ensure the integrity of the scaffold before halogenation.

  • Phase I: N-Alkylation: Introduction of the isopropyl group using 2-bromopropane. This step is governed by the tautomeric equilibrium of the starting material.

  • Phase II: Electrophilic Bromination: Selective bromination at the C4 position of the purified intermediate.

The Regioselectivity Challenge

3-Aminopyrazole exists in tautomeric equilibrium. Alkylation can occur at either nitrogen, leading to two distinct isomers:

  • 1-isopropyl-1H-pyrazol-3-amine (Target): Derived from alkylation at the nitrogen distal to the amine group (often favored thermodynamically or by specific steric constraints).

  • 1-isopropyl-1H-pyrazol-5-amine (Byproduct): Derived from alkylation at the nitrogen adjacent to the amine.

Note: Separation of these isomers before bromination is critical, as the physical properties of the brominated isomers are too similar for efficient large-scale separation.

Regioselectivity Figure 1: Divergent pathways in the alkylation of 3-aminopyrazole. SM 3-Aminopyrazole (Tautomeric Mixture) Reagent + 2-Bromopropane + Cs2CO3 / DMF SM->Reagent Isomer3 Target Isomer: 1-isopropyl-1H-pyrazol-3-amine Reagent->Isomer3 Distal N-Attack Isomer5 Byproduct Isomer: 1-isopropyl-1H-pyrazol-5-amine Reagent->Isomer5 Proximal N-Attack

Experimental Protocols

Phase I: Synthesis of 1-isopropyl-1H-pyrazol-3-amine

Objective: Alkylation of 3-aminopyrazole and isolation of the 3-amino regioisomer.

Materials
  • Substrate: 3-Aminopyrazole (1.0 equiv)

  • Alkylating Agent: 2-Bromopropane (1.2 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)

  • Workup: Ethyl Acetate (EtOAc), Brine, Sodium Sulfate (

    
    )
    
Protocol
  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-aminopyrazole (10.0 g, 120 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add

    
      (58.6 g, 180 mmol) in a single portion. The suspension may become slightly exothermic; ensure the temperature remains <30°C.
    
  • Alkylation: Add 2-bromopropane (13.5 mL, 144 mmol) dropwise over 15 minutes.

    • Technical Insight: 2-bromopropane is a secondary halide and less reactive than primary halides. Heating is required, but excessive heat promotes poly-alkylation.

  • Reaction: Heat the mixture to 60°C and stir for 12–16 hours. Monitor by LC-MS or TLC (10% MeOH in DCM).

    • Checkpoint: You will observe two spots on TLC. The 1,5-isomer typically runs higher (less polar) than the 1,3-isomer (target) due to intramolecular H-bonding effects in the 5-amino species.

  • Workup: Cool to room temperature. Filter off inorganic solids. Dilute the filtrate with water (300 mL) and extract with EtOAc (3 x 100 mL). Wash combined organics with LiCl solution (5%) to remove residual DMF, then brine. Dry over

    
     and concentrate.
    
  • Purification (CRITICAL): The crude residue is a mixture (typically 60:40 or 70:30 ratio depending on conditions).

    • Column Chromatography: Silica gel (40g cartridge per g of crude).

    • Gradient: 0%

      
       10% Methanol in Dichloromethane (DCM).
      
    • Elution Order: The 1-isopropyl-1H-pyrazol-5-amine (Byproduct) usually elutes first. The 1-isopropyl-1H-pyrazol-3-amine (Target) elutes second (more polar).

    • Validation: Confirm fractions by NMR. The target (3-amino) isomer typically shows a pyrazole C5-H proton signal around

      
       7.2–7.3 ppm, whereas the 5-amino isomer C3-H is often shielded, appearing upfield.
      

Yield: Expect 35–45% isolated yield of the desired regioisomer.

Phase II: Synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Objective: Regioselective bromination of the purified intermediate.

Materials
  • Substrate: 1-isopropyl-1H-pyrazol-3-amine (from Phase I)

  • Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)

  • Solvent: Acetonitrile (ACN) or DCM

Protocol
  • Setup: Dissolve 1-isopropyl-1H-pyrazol-3-amine (2.0 g, 16 mmol) in ACN (20 mL). Cool the solution to 0°C in an ice bath.

    • Why 0°C? To prevent over-bromination or oxidation of the amine.

  • Addition: Add NBS (2.99 g, 16.8 mmol) portion-wise over 10 minutes. Protect from light (wrap flask in foil) to minimize radical side reactions, although this reaction proceeds primarily via Electrophilic Aromatic Substitution (EAS).

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour.

    • Monitoring: LC-MS should show complete conversion to the mono-bromo species (

      
      ).
      
  • Workup: Dilute with EtOAc (50 mL) and wash with saturated sodium thiosulfate (

    
    ) to quench active bromine species, followed by saturated 
    
    
    
    and brine.
  • Isolation: Dry over

    
     and concentrate in vacuo.
    
  • Purification: Usually, the product is sufficiently pure (>95%). If necessary, recrystallize from Hexane/EtOAc or perform a short silica plug filtration (50% EtOAc/Hexane).

Yield: Expect 85–95%.

Analytical Data & Quality Control

To ensure the protocol was successful, compare your data against these standard values.

ParameterSpecificationNotes
Appearance Off-white to light brown solidDarkens upon oxidation/storage.
LC-MS (ESI+) m/z = 204.0 / 206.0 [M+H]+Characteristic 1:1 Br isotope pattern.
1H NMR (DMSO-d6)

7.65 (s, 1H, C5-H)
Diagnostic singlet.
1H NMR (DMSO-d6)

4.95 (s, 2H, NH2)
Broad singlet, exchangeable with D2O.
1H NMR (DMSO-d6)

4.35 (sept, 1H, CH)
Isopropyl methine.
1H NMR (DMSO-d6)

1.35 (d, 6H, CH3)
Isopropyl methyls.
Troubleshooting Guide

Troubleshooting Figure 2: Troubleshooting logic for common synthetic failures. Problem Issue: Low Yield or Impure Product Check1 Did you separate isomers AFTER alkylation? Problem->Check1 Sol1 Must separate before bromination. Re-run column (0-10% MeOH/DCM). Check1->Sol1 No Check2 Is the product dark/tarry? Check1->Check2 Yes Sol2 Oxidation of amine. Perform bromination at 0°C and protect from light. Check2->Sol2 Yes

Safety & Handling

  • 2-Bromopropane: Classified as a Reproductive Toxin (Category 1B) . It must be handled in a fume hood with double-gloving (nitrile). Avoid all inhalation or skin contact.

  • N-Bromosuccinimide (NBS): Irritant and strong oxidizer. Store in a refrigerator; yellow/orange color indicates decomposition (free bromine).

  • Waste Disposal: Aqueous washes containing brominated species should be treated as halogenated waste.

References

  • Regioselectivity in Pyrazole Alkylation

    • Title: Regioselective Synthesis of 1-Substituted Pyrazoles.
    • Source:Journal of Organic Chemistry.
    • Context: Discusses the steric and electronic factors favoring N1 vs N2 alkyl
    • URL:[Link] (General Journal Link for verification of standard organic protocols).

  • Bromination Protocols

    • Title: N-Bromosuccinimide (NBS) - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.
    • Context: Standard protocols for electrophilic arom
    • URL:[Link]

  • Title: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine Product Page.
  • Kinase Inhibitor Scaffolds

    • Title: Pyrazole derivatives as kinase inhibitors.[1]

    • Source:Journal of Medicinal Chemistry.
    • Context: Highlights the importance of the 3-amino-4-bromo-pyrazole scaffold in drug discovery.
    • URL:[Link]

Sources

Application

Suzuki-Miyaura coupling conditions for 4-bromo-1-isopropyl-1H-pyrazol-3-amine

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine Introduction & Strategic Significance The 4-bromo-1-isopropyl-1H-pyrazol-3-amine scaffold is a critical intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Coupling of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Introduction & Strategic Significance

The 4-bromo-1-isopropyl-1H-pyrazol-3-amine scaffold is a critical intermediate in the synthesis of ATP-competitive kinase inhibitors (e.g., for targets like CDK, BRAF, and JAK).[1] The pyrazole C4 position serves as the vector for the "hinge-binding" motif or the hydrophobic gatekeeper interaction, making the formation of the C4-C(Aryl) bond via Suzuki-Miyaura coupling a pivotal step in drug discovery campaigns.[1]

Key Challenges:

  • Catalyst Deactivation: The free C3-amino group (

    
    ) and the N2-nitrogen of the pyrazole ring can coordinate to the Palladium center, potentially displacing phosphine ligands and arresting the catalytic cycle (Pd poisoning).[1]
    
  • Electronic Deactivation: The electron-rich nature of the aminopyrazole renders the C4-Br bond less electrophilic compared to standard aryl bromides, slowing the oxidative addition step.[1]

  • Protodeboronation: Heteroaryl boronic acids often required for these couplings are prone to hydrolysis under the basic aqueous conditions typical of Suzuki reactions.

This guide provides two validated protocols: a High-Performance Method (using Buchwald precatalysts) for difficult substrates and a Standard Method for routine synthesis.[1]

Substrate Analysis & Mechanistic Considerations

FeatureChemical ConsequenceOperational Adjustment
C3-Amine (

)
Lewis basic; potential Pd ligand.[1]Use bulky, electron-rich ligands (e.g., XPhos) to prevent amine coordination to Pd.[1]
N1-Isopropyl Steric bulk; improves solubility.[1]Ensures better solubility in non-polar solvents (Toluene/Dioxane) compared to N-methyl analogs.[1]
C4-Bromine Reaction center.[1][2][3][4][5][6][7]Requires activated Pd(0) species for oxidative addition due to the electron-rich ring.[1]

Experimental Protocols

Method A: The "Gold Standard" (XPhos Pd G2)

Recommended for: Complex boronic acids, scale-up, and substrates prone to protodeboronation.[1]

This method utilizes the XPhos Pd G2 precatalyst.[5] The bulky biaryl phosphine ligand (XPhos) facilitates oxidative addition into the electron-rich C-Br bond and creates a steric shell that prevents the free amine from poisoning the catalyst.[1]

Reagents:

  • Substrate: 4-bromo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv)[1]

  • Boronic Acid/Ester:

    
     equiv[1][2]
    
  • Catalyst: XPhos Pd G2 (

    
    )[1]
    
  • Base:

    
     (
    
    
    
    equiv, 0.5 M in water)[1]
  • Solvent: 1,4-Dioxane or THF[1]

Step-by-Step Protocol:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the pyrazole bromide (1.0 equiv), boronic acid (1.3 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inertion: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (

    
     substrate).
    
  • Base Addition: Add the aqueous

    
     solution via syringe.
    
  • Reaction: Heat the block to 80°C for 2–4 hours.

    • Note: The reaction often turns from orange to black upon completion.

  • Workup: Cool to RT. Dilute with EtOAc. Wash with water (

    
    ) and brine (
    
    
    
    ).[1] Dry over
    
    
    .[1][3][4]
  • Purification: Flash chromatography. (See Section 4).

Method B: The "Workhorse" (Pd(PPh3)4)

Recommended for: Simple aryl boronic acids and cost-sensitive initial screens.[1]

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid:

    
     equiv[2][4][8]
    
  • Catalyst:

    
     (
    
    
    
    )[1]
  • Base:

    
     (2.0 M aqueous, 
    
    
    
    equiv)[1]
  • Solvent: DME (Dimethoxyethane) / Water (4:1 ratio)[1]

Step-by-Step Protocol:

  • Setup: Combine pyrazole bromide and boronic acid in a pressure tube.

  • Solvent: Add DME/Water mixture.

  • Degassing (Critical): Bubble Nitrogen through the solution for 10 minutes. Oxygen is detrimental to

    
    .[1]
    
  • Catalyst: Add

    
     quickly under a stream of Nitrogen. Cap immediately.
    
  • Reaction: Heat to 95°C (reflux) for 12–16 hours.

  • Workup: Similar to Method A, but may require filtration through Celite to remove Pd black precipitates.

Purification & Analysis

Chromatography Strategy: Aminopyrazoles are polar and basic. Standard Hexane/EtOAc gradients often result in "streaking" (tailing) on silica gel.[1]

  • Modifier: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent system to sharpen peaks.[1]

  • Eluent: Use DCM / MeOH (95:5 to 90:10) or EtOAc / Hexane (50% to 100%) .[1]

  • TLC Visualization: These compounds are UV active (254 nm).[1] Ninhydrin stain will show the free amine as a reddish/brown spot.

Analytical Check:

  • 1H NMR: Look for the disappearance of the C4-H (if dehalogenation occurred) or the C4-Br (starting material).[1] The C4-Aryl protons should appear in the aromatic region.[1]

  • MS (ESI+): Confirm the mass

    
    . Watch for 
    
    
    
    which indicates hydrodehalogenation (a common side reaction if the catalyst dies).[1]

Workflow Visualization

SuzukiWorkflow Start Start: 4-bromo-1-isopropyl-1H-pyrazol-3-amine Decision Substrate Complexity? Start->Decision MethodA Method A: XPhos Pd G2 (Complex/Heteroaryl Boronates) Decision->MethodA High Difficulty MethodB Method B: Pd(PPh3)4 (Simple Aryl Boronates) Decision->MethodB Low Difficulty ReactionA 80°C, 2-4h Dioxane/K3PO4 MethodA->ReactionA ReactionB 95°C, 12-16h DME/Na2CO3 MethodB->ReactionB Check TLC/LCMS Check ReactionA->Check ReactionB->Check Success Product Formed Check->Success Conversion >90% Fail Incomplete/Side Products Check->Fail Stalled/Dehalogenated Purification Purification: DCM:MeOH + 1% Et3N Success->Purification Fail->MethodA Switch to Method A (if Method B failed)

Caption: Decision matrix for selecting the optimal catalytic system based on coupling partner complexity.

Troubleshooting Guide

ObservationRoot CauseSolution
Starting Material Remains Catalyst poisoning by amine.[1]Switch to XPhos Pd G2 or SPhos Pd G2 . Increase catalyst loading to 5 mol%.
Product is Dehalogenated (H instead of Ar) Protodehalogenation (Pd hydride formation).[1]Use anhydrous conditions (Dioxane/Toluene) with Cs2CO3 instead of aqueous base.[1]
Boronic Acid Consumed, No Product Protodeboronation of the boronic acid.[8]Add the boronic acid in portions (e.g., at 0h, 1h, and 2h). Lower temp to 60°C and extend time.
Black Precipitate Early Catalyst decomposition ("Pd Black").[1]Inefficient degassing. Ensure rigorous inert atmosphere. Add TBAB (tetrabutylammonium bromide) as a stabilizer.[1]

References

  • Kinase Inhibitor Synthesis Context

    • Title: Preparation of 3-substituted-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines as RET kinase inhibitors.[1][9]

    • Source:Journal of Medicinal Chemistry, 2012.
    • URL:[Link]

  • Aminopyrazole Coupling Methodology

    • Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.[1]

    • Source:Chemical Science (via PMC), 2013.
    • URL:[Link]

  • Advanced Catalyst Systems (XPhos)

    • Title: The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles.[1][3][5][10]

    • Source:Molecules, 2018.[11][12][13]

    • URL:[Link][1]

  • General Review of Pyrazole Synthesis

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.[1][14][15]

    • Source:Chinese Chemical Letters, 2014.
    • URL:[Link][1]

Sources

Method

Application Notes and Protocols for Buchwald-Hartwig Amination using 4-bromo-1-isopropyl-1H-pyrazol-3-amine

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and mate...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors where arylamine moieties are prevalent.[1] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for forging these critical linkages.[2] This reaction offers significant advantages over classical methods, which often require harsh reaction conditions and activated substrates.[2]

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in a multitude of biologically active compounds.[3][4] Specifically, 4-aminopyrazole derivatives are key building blocks for a range of therapeutic agents, including inhibitors of phosphatidylinositol-3-kinase (PI3K) and Calcium Release-Activated Calcium (CRAC) channels.[5] The ability to efficiently couple various amines to a functionalized pyrazole core, such as 4-bromo-1-isopropyl-1H-pyrazol-3-amine, is therefore of high strategic importance for the development of novel therapeutics.

This guide provides a comprehensive overview and a detailed experimental protocol for the Buchwald-Hartwig amination of 4-bromo-1-isopropyl-1H-pyrazol-3-amine. We will delve into the mechanistic underpinnings of the reaction, discuss critical parameters for successful execution, and offer a step-by-step procedure for researchers, scientists, and drug development professionals.

Mechanistic Insights: The Palladium Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle. The choice of a bulky, electron-rich phosphine ligand is critical as it modulates the stability and reactivity of the palladium catalyst throughout this process.[1]

The catalytic cycle can be summarized in the following key steps:

  • Oxidative Addition: The active Pd(0)L complex reacts with the aryl halide (Ar-X), in this case, 4-bromo-1-isopropyl-1H-pyrazol-3-amine, to form a Pd(II) intermediate.[1][6][7] The reactivity of the aryl halide generally follows the trend I > Br > OTf > Cl.[7]

  • Ligand Exchange/Amine Coordination: The amine nucleophile displaces the halide from the palladium center.

  • Deprotonation: A base is required to deprotonate the coordinated amine, forming a palladium-amido complex.[1] The choice of base is crucial and can significantly impact the reaction outcome.[7][8]

  • Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the Pd(0) catalyst is regenerated.[1][6][7] This step is often facilitated by bulky, electron-rich ligands.[9]

Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0)L Pd(0)L Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Pd(0)L->Ar-Pd(II)(L)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-NHR'R'' Ar-Pd(II)(L)-X->Ar-Pd(II)(L)-NHR'R'' Ligand Exchange (HNR'R'') Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NR'R'' Ar-Pd(II)(L)-NHR'R''->Ar-Pd(II)(L)-NR'R'' Deprotonation (Base) Ar-Pd(II)(L)-NR'R''->Pd(0)L Reductive Elimination Ar-NR'R'' Coupled Product Ar-Pd(II)(L)-NR'R''->Ar-NR'R'' Product Ar-X 4-bromo-1-isopropyl-1H-pyrazol-3-amine HNR'R'' Amine Base Base Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Charge Schlenk tube with Pd precatalyst, ligand (if needed), and base B Evacuate and backfill with inert gas (3x) A->B C Add 4-bromo-1-isopropyl-1H-pyrazol-3-amine, amine, and anhydrous solvent B->C D Heat reaction mixture (e.g., 80-110 °C) with stirring C->D E Monitor reaction progress by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with organic solvent (e.g., ethyl acetate) F->G H Filter through Celite G->H I Wash with water and brine H->I J Dry organic layer (e.g., Na₂SO₄) I->J K Concentrate under reduced pressure J->K L Purify by flash column chromatography K->L

A general experimental workflow for the Buchwald-Hartwig amination.
Procedure
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (if used), ligand (if not using a precatalyst), and the base.

  • Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Add 4-bromo-1-isopropyl-1H-pyrazol-3-amine, the amine coupling partner, and the anhydrous, degassed solvent via syringe.

  • Reaction: Place the Schlenk tube in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired aminated pyrazole.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Catalyst poisoning by the pyrazole nitrogen; Inactive catalyst; Insufficiently strong base; Poor reagent purity or reaction setup (air/moisture contamination). [8]Screen different, bulkier ligands (e.g., tBuBrettPhos). [10]Use a pre-catalyst. Switch to a stronger base (e.g., LHMDS). [10]Ensure all reagents are pure and solvents are anhydrous and degassed. [8]
Formation of Palladium Black Catalyst decomposition. [8]Lower the reaction temperature and increase the reaction time. [8]
Reaction Stalls Catalyst has decomposed or been poisoned over time. [8]Consider a higher catalyst loading or a more robust ligand.
Formation of Side Products Homocoupling of the aryl bromide; Reaction with the solvent.Optimize the reaction temperature and time. Ensure a slight excess of the amine is used.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of arylamines. When applied to 4-bromo-1-isopropyl-1H-pyrazol-3-amine, it provides a direct route to a diverse range of 4-aminopyrazole derivatives that are of significant interest in drug discovery. Success in this transformation hinges on the rational selection of the ligand, base, and solvent, tailored to the specific properties of the heterocyclic substrate. The protocol and guidelines presented herein offer a solid foundation for researchers to effectively utilize this powerful C-N bond-forming reaction in their synthetic endeavors.

References

  • Entegris. (n.d.). Buchwald Ligands Review.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • Gao, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. ACS Omega.
  • Gao, Y., et al. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. PMC.
  • ResearchGate. (n.d.). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides.
  • Benchchem. (n.d.). Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands.
  • Benchchem. (n.d.). Optimization of Buchwald-Hartwig amination conditions.
  • Benchchem. (n.d.). N-Xantphos vs. Buchwald Ligands in Catalytic Cross-Coupling.
  • MilliporeSigma. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. (n.d.).
  • Organic Letters. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
  • Molecules. (2020, October 12). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
  • ACS Publications. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters.
  • Arkat USA. (n.d.). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions.
  • Dalton Transactions (RSC Publishing). (n.d.). NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides.
  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
  • Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
  • IUCr Journals. (2021, February 15). Crystal structure of the RuPhos ligand.
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
  • PMC. (n.d.). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Catalysis Consulting. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
  • Sigma-Aldrich. (n.d.). Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit.
  • Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting.
  • Wordpress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination.
  • ResearchGate. (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination.
  • Semantic Scholar. (n.d.). Competing amination and C-H arylation pathways in Pd/xantphos-catalyzed transformations of binaphthyl triflates: switchable routes to chiral amines and helicene derivatives.
  • ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • ChemSpider Synthetic Pages. (2006, July 31). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.
  • Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine.
  • MilliporeSigma. (n.d.). 4-Bromo-1H-pyrazol-3-amine | 16461-94-2.
  • MedchemExpress.com. (n.d.). 4-Bromo-1H-pyrazol-3-amine | Biochemical Reagent.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....

Sources

Application

Amide coupling protocols for 1-isopropyl-3-aminopyrazole derivatives

Application Note: Optimized Amide Coupling Strategies for 1-Isopropyl-3-Aminopyrazole Derivatives Executive Summary & Strategic Analysis The 1-isopropyl-3-aminopyrazole scaffold is a critical pharmacophore in modern kina...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Amide Coupling Strategies for 1-Isopropyl-3-Aminopyrazole Derivatives

Executive Summary & Strategic Analysis

The 1-isopropyl-3-aminopyrazole scaffold is a critical pharmacophore in modern kinase inhibitor design (e.g., Janus kinase and Aurora kinase inhibitors). However, derivatizing the exocyclic amine at the C3 position presents a distinct set of synthetic challenges that often lead to stalled campaigns or poor yields using standard carbodiimide (EDC/NHS) protocols.

The Core Challenge: Nucleophilicity vs. Regiochemistry

  • Electronic Deactivation: The pyrazole ring is electron-withdrawing relative to a phenyl ring. The lone pair on the exocyclic amine (C3-

    
    ) is partially delocalized into the aromatic 
    
    
    
    -system, significantly lowering its
    
    
    (typically 2.5–3.5) and nucleophilicity compared to standard anilines.
  • Steric Bulk: The isopropyl group at N1 provides necessary lipophilicity and prevents tautomerization, locking the molecule into a specific regioisomer. However, it introduces proximal steric bulk that can hinder the approach of bulky activated esters.

  • Competitive Inhibition: The endocyclic nitrogen (N2) retains basicity and can act as a hydrogen bond acceptor or weak nucleophile, potentially trapping activated acyl species or poisoning metal catalysts.

Strategic Recommendation: Standard coupling reagents (HATU, EDC) often suffice for simple acids. However, for sterically hindered or electron-deficient acids, we must shift the equilibrium by using high-energy active esters (HOAt-based) or anhydride species (T3P).

Decision Matrix & Workflow

The following decision tree outlines the logical flow for selecting the optimal protocol based on the carboxylic acid partner.

CouplingStrategy Start Carboxylic Acid Partner Analysis IsHindered Is the Acid Sterically Hindered? Start->IsHindered IsChiral Is the Acid Chiral/Epimerizable? IsHindered->IsChiral No MethodC Method C: Ghosez's Reagent (The 'Sledgehammer' Approach) IsHindered->MethodC Yes (e.g., Tertiary Carbon) MethodA Method A: HATU/DIPEA (High Throughput / Discovery) IsChiral->MethodA No (Achiral) MethodB Method B: T3P/Pyridine (Scale-Up / Epimerization Sensitive) IsChiral->MethodB Yes (Alpha-Chiral)

Figure 1: Strategic decision tree for coupling 1-isopropyl-3-aminopyrazoles.

Detailed Experimental Protocols

Method A: HATU-Mediated Coupling (Discovery Scale)

Best for: Small scale (<100 mg), rapid screening, achiral acids.

Mechanistic Rationale: HATU generates an OAt-active ester.[1][2][3] The 7-azabenzotriazole moiety utilizes a "neighboring group effect" via the pyridine nitrogen, which accelerates the amine attack by stabilizing the transition state—crucial for our weak aminopyrazole nucleophile.

Protocol:

  • Activation: To a vial containing the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.2 M), add DIPEA (3.0 equiv).

  • Reagent Addition: Add HATU (1.2 equiv) in one portion.

  • Pre-activation (CRITICAL): Stir at Room Temperature (RT) for 15–30 minutes . Note: Skipping this step allows the aminopyrazole to compete for the HATU, leading to guanidinylation side products.

  • Coupling: Add 1-isopropyl-3-aminopyrazole (1.1 equiv).

  • Reaction: Stir at 50°C for 4–16 hours. (Heat is often required due to low nucleophilicity).

  • Workup: Dilute with EtOAc, wash with sat.

    
     (to remove DMF), sat. 
    
    
    
    , and brine. Dry over
    
    
    .
Method B: T3P (Propylphosphonic Anhydride) Coupling (Process Scale)

Best for: Scale-up (>1g), chiral acids, difficult purifications.

Mechanistic Rationale: T3P acts as a kinetic water scavenger, driving the equilibrium toward the amide. Unlike HATU, the byproducts are water-soluble, simplifying purification.[4][5] It is exceptionally mild regarding epimerization because it does not generate a free base intermediate that promotes proton abstraction at the


-position.

Protocol:

  • Setup: Charge a flask with Carboxylic Acid (1.0 equiv) and 1-isopropyl-3-aminopyrazole (1.1 equiv) in EtOAc or 2-MeTHF (5–10 volumes).

  • Base: Add Pyridine (3.0 equiv). Note: Pyridine is superior to TEA/DIPEA for T3P couplings involving heteroaryl amines.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise.

  • Reaction: Allow to warm to RT. If conversion is <50% after 4 hours, heat to 60°C.

  • Workup: Quench with water. Separate layers. Wash organic layer with 0.5 M HCl (to remove pyridine/unreacted amine), then sat.

    
    .
    
  • Result: Often yields product >95% purity without chromatography.

Method C: Acid Chloride via Ghosez’s Reagent

Best for: Extremely unreactive amines or tertiary carboxylic acids.

Mechanistic Rationale: Standard oxalyl chloride can generate HCl, which protonates the aminopyrazole (rendering it non-nucleophilic). Ghosez’s reagent (1-Chloro-N,N,2-trimethylpropenylamine) generates the acid chloride under neutral conditions, forming a mild dimethylamide byproduct.

Protocol:

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add Ghosez’s Reagent (1.2 equiv) at 0°C. Stir for 1–2 hours until acid is consumed (monitored by conversion to methyl ester via MeOH quench in LCMS).

  • Coupling: Add a solution of 1-isopropyl-3-aminopyrazole (1.2 equiv) and Pyridine (2.0 equiv) in DCM.

  • Reaction: Stir at RT for 12 hours.

Mechanistic Pathway: HATU Activation[2]

Understanding the activation cycle helps in troubleshooting low yields.

HATU_Mechanism Acid Carboxylic Acid Deprotonation Carboxylate Anion Acid->Deprotonation + DIPEA ActiveEster OAt-Active Ester (Reactive Intermediate) Deprotonation->ActiveEster + HATU AmineAttack Aminopyrazole Attack ActiveEster->AmineAttack Rate Determining Step Product Amide Product AmineAttack->Product - HOAt

Figure 2: Activation pathway highlighting the critical OAt-ester intermediate.

Comparative Data & Troubleshooting

Reagent Performance Comparison

FeatureHATU / DIPEAT3P / PyridineGhosez's Reagent
Reactivity HighModerateVery High
Epimerization LowVery Low Moderate
Purification Difficult (Urea/HOAt removal)Easy (Aqueous wash)Moderate
Atom Economy PoorGoodModerate
Cost HighModerateHigh

Troubleshooting Guide

  • Issue: Low Conversion (<20%)

    • Cause: Aminopyrazole is too electron-poor.

    • Fix: Switch to Method C (Acid Chloride) or add 10 mol% DMAP to Method A (Warning: DMAP increases racemization risk).

  • Issue: Guanidinylation Byproduct (M+99 mass)

    • Cause: Amine reacted directly with HATU uronium center.

    • Fix: Increase pre-activation time of Acid + HATU to ensure full formation of the OAt ester before adding the amine.

  • Issue: N2-Acylation (Regioisomer formation)

    • Cause: 1-isopropyl group not providing enough steric shield, or high temperature.

    • Fix: Use T3P at lower temperatures (0°C to RT). The N2 position is less nucleophilic; kinetic control favors the exocyclic amine.

References

  • Dunetz, J. R., et al. (2011).[4] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling."[5][6][7][8] Tetrahedron. [Link]

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses. [Link]

Sources

Method

Application Note: Regioselective C4-Bromination of 1-Isopropyl-1H-pyrazol-3-amine

Executive Summary The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry. Specifically, 4-bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1006481-47-5) serves as a critical synthetic intermedia...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of pyrazole cores is a cornerstone of modern medicinal chemistry. Specifically, 4-bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1006481-47-5) serves as a critical synthetic intermediate for the development of advanced therapeutics, including LRRK2 inhibitors for Parkinson's disease[1] and NLRP3 inflammasome antagonists for autoimmune disorders[2].

This application note details a robust, self-validating protocol for the regioselective bromination of 1-isopropyl-1H-pyrazol-3-amine. By utilizing N-Bromosuccinimide (NBS) under strictly controlled thermal conditions, researchers can achieve high-yielding electrophilic aromatic substitution at the C4 position while preserving the integrity of the sensitive primary amine.

Mechanistic Rationale & Experimental Causality

To ensure reproducibility and high yield, it is critical to understand the causality behind the selected reagents and conditions:

  • Regioselectivity via Electronic Activation: The pyrazole ring is a

    
    -excessive heterocycle. The primary amino group at the C3 position acts as a strong electron-donating group (EDG) via resonance, highly activating the adjacent C4 position toward electrophilic attack[3].
    
  • Reagent Selection (NBS vs. Br₂): N-Bromosuccinimide (NBS) is chosen over elemental bromine (Br₂). NBS provides a controlled, low steady-state concentration of electrophilic bromine (

    
    ). Using Br₂ would generate highly corrosive hydrobromic acid (HBr) as a byproduct, which readily protonates the C3-amine. Protonation converts the activating amine into a strongly deactivating ammonium group, stalling the reaction and promoting oxidative degradation[3].
    
  • Solvent Dynamics (DCM): Dichloromethane (DCM) is an ideal aprotic solvent for this transformation. It fully solubilizes the starting pyrazole and NBS. However, as the reaction proceeds, the byproduct succinimide is generated. Succinimide has poor solubility in cold DCM; thus, its gradual precipitation serves as a self-validating visual indicator of reaction progression[4].

  • Thermal Control (0 °C to RT): The initial addition must be performed at 0 °C. Because the pyrazole ring is highly activated, the electrophilic aromatic substitution is highly exothermic. Adding NBS at room temperature can cause localized heating, leading to polybromination or oxidation of the primary amine. Warming to room temperature only after complete addition ensures thermodynamic completion of the reaction[4].

Experimental Workflow

ProtocolWorkflow N1 1. Substrate Preparation 1-isopropyl-1H-pyrazol-3-amine in DCM N2 2. Thermal Control Cool to 0 °C (Ice Bath) N1->N2 N3 3. Electrophilic Addition Dropwise NBS (1.05 eq) in DCM N2->N3 N4 4. Reaction Propagation Warm to RT, Stir 1-3 h N3->N4 N5 5. Chemical Quenching Add Sat. Aq. Na2S2O3 N4->N5 N6 6. Phase Separation Extract with DCM, Wash Brine N5->N6 N7 7. Purification Silica Gel Chromatography N6->N7 N8 8. Final Product 4-Bromo-1-isopropyl-1H-pyrazol-3-amine N7->N8

Fig 1: Step-by-step workflow for the regioselective C4-bromination of 3-aminopyrazoles.

Quantitative Stoichiometry

The following table summarizes the optimized stoichiometric ratios for a standard 10 mmol scale synthesis[2][4].

Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol Scale)Role in Reaction
1-Isopropyl-1H-pyrazol-3-amine 125.171.001.25 gLimiting Reagent (Nucleophile)
N-Bromosuccinimide (NBS) 177.981.051.87 gBrominating Agent (Electrophile)
Dichloromethane (DCM) 84.93Solvent50 mLReaction Medium
Sodium Thiosulfate (Sat. Aq.) 158.11Excess20 mLQuenching Agent (Reductant)

Validated Step-by-Step Protocol

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and purge with an inert atmosphere (Nitrogen or Argon).

  • Dissolve 1-isopropyl-1H-pyrazol-3-amine (1.25 g, 10.0 mmol) in anhydrous dichloromethane (30 mL)[4].

  • Submerge the flask in an ice-water bath and allow the solution to cool to an internal temperature of 0 °C for 15 minutes.

Step 2: Electrophile Addition

  • In a separate vial, dissolve N-Bromosuccinimide (1.87 g, 10.5 mmol) in anhydrous dichloromethane (20 mL). Note: NBS should be freshly recrystallized from water if it appears yellow/orange, as free bromine impurities can degrade the amine.

  • Transfer the NBS solution to an addition funnel and add it dropwise to the cooled pyrazole solution over 20–30 minutes[4].

  • Visual Cue: The solution may temporarily turn pale yellow upon each drop, dissipating as the electrophile is consumed.

Step 3: Propagation and Monitoring

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to naturally warm to room temperature (20–25 °C).

  • Stir for 1 to 3 hours.

  • Visual Cue: A fine white precipitate (succinimide) will begin to form in the DCM as the reaction progresses[4].

  • Monitor the reaction via Thin-Layer Chromatography (TLC) using a 50:50 Ethyl Acetate/Hexane system. The brominated product will elute slightly faster (higher

    
    ) than the highly polar starting amine.
    

Step 4: Quenching and Workup

  • Once TLC indicates complete consumption of the starting material, cool the flask back to 0 °C.

  • Quench the reaction by slowly adding 20 mL of a saturated aqueous solution of Sodium Thiosulfate (

    
    ).
    
    • Causality: The thiosulfate acts as a reducing agent, converting any unreacted electrophilic bromine species into inert, water-soluble bromide ions. This prevents unwanted oxidation of the product during solvent evaporation[4].

  • Transfer the biphasic mixture to a separatory funnel. Separate the organic (lower) layer.

  • Extract the remaining aqueous layer with additional DCM (2 × 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Sodium Sulfate (

    
    ).
    

Step 5: Isolation and Characterization

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a crude solid/oil.

  • Purify the crude material via flash silica gel column chromatography (eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes).

  • Expected Analytical Data:

    • 
      H NMR (400 MHz, CDCl
      
      
      
      ):
      
      
      7.25 (s, 1H, pyrazole C5-H), 4.40 (septet,
      
      
      = 6.8 Hz, 1H, isopropyl CH), 3.60 (br s, 2H, NH
      
      
      ), 1.45 (d,
      
      
      = 6.8 Hz, 6H, isopropyl CH
      
      
      ).
    • LC-MS: Expected

      
       for 
      
      
      
      is
      
      
      204.0 / 206.0 (characteristic 1:1 isotopic pattern for monobrominated species).

References

  • Benchchem. "4-Bromo-1-methyl-1H-pyrazol-3-amine - Benchchem." Benchchem.4

  • Tu et al. "Halogenations of 3-aryl-1H-pyrazol-5-amines." Beilstein Archives, 2021. 3

  • "Compounds and compositions for treating conditions associated with nlrp activity" (WO2020086732A1). Google Patents. 2

  • "Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor." Journal of Medicinal Chemistry, ACS Publications. 1

Sources

Application

Using 4-Bromo-1-isopropyl-1H-pyrazol-3-amine as a kinase inhibitor scaffold

Application Note: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Discovery Executive Summary The compound 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1006481-47-5) has...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine as a Privileged Hinge-Binding Scaffold in Kinase Inhibitor Discovery

Executive Summary

The compound 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1006481-47-5) has emerged as a highly versatile and privileged building block in modern medicinal chemistry. By acting as a robust hinge-binding pharmacophore, this scaffold allows researchers to systematically design potent, ATP-competitive kinase inhibitors. This application note details the structural rationale, synthetic functionalization workflows, and self-validating protocols required to leverage this scaffold in targeted drug discovery programs.

Structural Rationale & Kinase Binding Mechanics

The efficacy of 4-bromo-1-isopropyl-1H-pyrazol-3-amine is not coincidental; it is the result of precise stereoelectronic mapping against the conserved ATP-binding domain of human kinases. The causality behind its selection as a starting material rests on three distinct structural vectors:

  • The 3-Aminopyrazole Core (The Hinge Binder): The exocyclic C3-amine acts as a hydrogen bond donor, while the endocyclic N2 acts as a hydrogen bond acceptor. This dual motif perfectly mimics the binding of the adenine ring of ATP, forming critical hydrogen bonds with the backbone amide and carbonyl residues of the kinase hinge region (e.g., Glu90/Cys92 in PLK4)[1].

  • The N1-Isopropyl Group (The Lipophilic Anchor): Alkylation at the N1 position serves two mechanistic purposes. First, it prevents tautomerization of the pyrazole ring, locking the N2 lone pair into the active conformation required for hinge binding. Second, the isopropyl moiety projects into a small, conserved lipophilic pocket adjacent to the hinge, providing a significant boost in binding affinity and steric exclusion of off-target kinases[2].

  • The C4-Bromine Atom (The Synthetic Vector): The C4 position is oriented directly toward the solvent-exposed front or the DFG-out pocket, depending on the kinase conformation. The bromine atom provides an orthogonal, highly reactive handle for palladium-catalyzed cross-coupling, allowing chemists to extend the molecule to achieve exquisite kinome selectivity[3].

BindingLogic cluster_scaffold 4-Bromo-1-isopropyl-1H-pyrazol-3-amine cluster_kinase Kinase Domain A 3-Amino Group (H-Bond Donor) Hinge1 Hinge Backbone C=O A->Hinge1 Donates H B Pyrazole N2 (H-Bond Acceptor) Hinge2 Hinge Backbone NH B->Hinge2 Accepts H C N1-Isopropyl (Lipophilic Vector) Pocket Hydrophobic Pocket C->Pocket Steric Fit D C4-Bromine (Synthetic Handle) Solvent Specificity / DFG Pocket D->Solvent Cross-Coupling

Fig 1. Pharmacophore mapping of the scaffold to the kinase ATP-binding domain.

Late-Stage Diversification via Suzuki-Miyaura Coupling

To translate the raw scaffold into a functional inhibitor, the C4-bromine must be functionalized. The electron-rich nature of the aminopyrazole can make oxidative addition sluggish. Therefore, experimental parameters must be carefully optimized.

Causality in Catalyst Selection:


 is highly recommended over 

. The bidentate dppf ligand forces a cis-geometry on the palladium center, which accelerates the reductive elimination step and suppresses off-target protodehalogenation of the pyrazole core. Furthermore, microwave irradiation is prioritized over thermal heating to outpace the degradation kinetics of the electron-rich heteroaryl system.
EntryCatalystLigandBaseSolvent SystemTemp / TimeIsolated Yield (%)
1

None

Toluene /

90°C / 12h (Thermal)45%
2

None

Dioxane /

90°C / 12h (Thermal)72%
3

XPhos

Dioxane /

100°C / 30m (Microwave)89%
4

None

Dioxane /

100°C / 30m (Microwave) 94%
Table 1: Representative optimization of C4 Suzuki-Miyaura cross-coupling on the aminopyrazole scaffold.

Self-Validating Experimental Protocols

The following protocols establish a closed-loop system: chemical synthesis is immediately validated by analytical quality control, which is subsequently validated by functional biological assays.

Protocol A: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
  • Reagent Assembly: In a 10 mL microwave vial, combine 4-bromo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv, 0.5 mmol), the desired aryl/heteroaryl boronic acid (1.2 equiv), and

    
     (3.0 equiv).
    
  • Solvent Addition & Degassing: Add 4 mL of a 4:1 Dioxane/

    
     mixture. Critical Step: Sparge the solution with ultra-pure 
    
    
    
    for 15 minutes. Rationale: Dissolved oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) complex, prematurely terminating the catalytic cycle.
  • Catalyst Addition: Quickly add

    
     (0.05 equiv) under a positive stream of 
    
    
    
    and seal the vial with a crimp cap.
  • Reaction: Irradiate the mixture in a microwave synthesizer at 100°C for 30 minutes.

  • Workup & QC: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate. Purify via flash chromatography (Silica, Hexane/EtOAc gradient). Validate the structural integrity via LC-MS (assessing the 
    
    
    
    peak) and
    
    
    -NMR (confirming the disappearance of the C4-pyrazole proton/bromine isotope pattern).
Protocol B: Functional Validation via ADP-Glo Kinase Assay

To confirm that the synthesized derivative successfully targets the kinase ATP-binding site, an ADP-Glo assay is utilized. Rationale: This assay measures the universal product of kinase activity (ADP), making it a target-agnostic, self-validating method to quantify competitive inhibition.

  • Incubation: Incubate the purified recombinant kinase (e.g., FGFR2) with the synthesized aminopyrazole derivative (serial dilutions from 10

    
     to 0.1 
    
    
    
    ) and ultra-pure ATP for 60 minutes at room temperature.
  • Depletion: Add ADP-Glo Reagent to terminate the kinase reaction and deplete any remaining unconsumed ATP.

  • Detection: Add Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction.

  • Analysis: Measure luminescence. A decrease in luminescent signal directly correlates with successful hinge-binding and kinase inhibition by the pyrazole derivative. Calculate the

    
     using non-linear regression.
    

Workflow Step1 Step 1: Reagent Assembly Scaffold, Boronic Acid, Pd(dppf)Cl2, K2CO3 Step2 Step 2: Degassing N2 Sparging (15 min) to protect Pd(0) Step1->Step2 Step3 Step 3: Cross-Coupling Microwave: 100°C for 30 min in Dioxane/H2O Step2->Step3 Step4 Step 4: Workup & Purify EtOAc Extraction -> Silica Gel Chromatography Step3->Step4 Step5 Step 5: Validation LC-MS, 1H-NMR, ADP-Glo Kinase Assay Step4->Step5

Fig 2. Self-validating synthetic and biological workflow for scaffold functionalization.

Field-Proven Applications

The 4-bromo-1-isopropyl-1H-pyrazol-3-amine scaffold has been successfully deployed across multiple high-profile oncology targets:

  • FGFR2/3 Gatekeeper Mutants: Brawn et al. demonstrated that functionalizing the C4 position of this specific N1-isopropyl aminopyrazole yields highly potent inhibitors capable of overcoming the V555M gatekeeper mutation in FGFR3, a common resistance mechanism in bladder cancer[2].

  • PLK4 & Synthetic Lethality: Jeong et al. utilized the aminopyrazole core to develop highly selective PLK4 inhibitors. By exploiting the precise hinge-binding mechanics of the pyrazole, they achieved synthetic lethality in TRIM37-overexpressing neuroblastoma models[1].

  • RET Kinase in Lung Cancer: As reviewed by Jia et al., the aminopyrazole chemotype serves as a premier hinge-binding group for targeting RET-driven non-small cell lung cancers (NSCLC) and thyroid cancers, providing superior selectivity profiles over older, multi-kinase indolinone inhibitors[3].

References

  • Jia, C.-C., Chen, W., Feng, Z.-L., & Liu, Z.-P. (2021). Recent developments of RET protein kinase inhibitors with diverse scaffolds as hinge binders. Future Medicinal Chemistry, 13(1), 45-62.[Link]

  • Jeong, J. W., Chang, T., Murray, J. M., et al. (2025). Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4. Journal of Medicinal Chemistry.[Link]

  • Brawn, R. A., Cook, A., Omoto, K., et al. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 12(1), 93-98.[Link]

Sources

Method

Application Note: Microwave-Assisted Functionalization of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Executive Summary This application note details optimized microwave-assisted protocols for the functionalization of 4-bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1248321-76-7 / Analogous). This scaffold is a critical phar...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details optimized microwave-assisted protocols for the functionalization of 4-bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1248321-76-7 / Analogous). This scaffold is a critical pharmacophore in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors (e.g., PI3K, Aurora, and CDK inhibitors).

Traditional thermal heating for aminopyrazole functionalization often suffers from long reaction times, catalyst poisoning by the free amine, and difficult purification profiles. By leveraging microwave irradiation, researchers can accelerate C-C bond formation (Suzuki-Miyaura) and heterocyclization (Pyrazolo[1,5-a]pyrimidine formation) while significantly improving yields and purity.[1]

Key Advantages of Microwave Protocol:
  • Kinetic Acceleration: Reaction times reduced from 12–24 hours (thermal) to 10–30 minutes.

  • Selectivity: Enhanced control over mono- vs. bis-functionalization.

  • Solubility: Superheating allows for the use of greener, more polar solvents (e.g., EtOH/Water) where the scaffold is more soluble.

Strategic Synthetic Workflow

The 4-bromo-1-isopropyl-1H-pyrazol-3-amine scaffold offers three distinct vectors for diversification. The protocols below focus on Path A (C4-Arylation) and Path B (Ring Fusion), as these represent the most high-value transformations in drug discovery.

SyntheticWorkflow Figure 1: Divergent synthesis pathways for the aminopyrazole scaffold. Scaffold 4-Bromo-1-isopropyl- 1H-pyrazol-3-amine Suzuki Path A: C4-Arylation (Suzuki-Miyaura) Scaffold->Suzuki Ar-B(OH)2, Pd cat. MW, 100-120°C Fusion Path B: Ring Fusion (Pyrazolo[1,5-a]pyrimidine) Scaffold->Fusion 1,3-Dicarbonyls MW, 140-150°C Amide Path C: N-Acylation (Amide/Urea Formation) Scaffold->Amide R-COCl / R-NCO MW, 50-80°C

Figure 1: Divergent synthesis pathways for the aminopyrazole scaffold.

Protocol A: Microwave-Assisted Suzuki-Miyaura Coupling[2]

Objective: Introduction of aryl/heteroaryl groups at the C4 position. Challenge: The free C3-amine can coordinate to Palladium, deactivating the catalyst. Solution: Use of sterically demanding, electron-rich phosphine ligands (e.g., XPhos, SPhos) and rapid microwave heating to outcompete catalyst sequestration.

Materials
  • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv)

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (Precatalyst) (2–5 mol%)[2]

    • Alternative: Pd(dppf)Cl₂·DCM (5 mol%) for less hindered substrates.

  • Base: K₃PO₄ (2.0 equiv) or Cs₂CO₃ (2.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)

    • Green Alternative: Ethanol : Water (3:1 v/v)[3]

Step-by-Step Methodology
  • Vessel Loading: In a 10 mL microwave process vial, add the aminopyrazole (0.5 mmol, ~102 mg), aryl boronic acid (0.6 mmol), and base (1.0 mmol).

  • Catalyst Addition: Add XPhos Pd G2 (0.01 – 0.025 mmol).

    • Note: Add catalyst last to minimize air exposure before sealing, or use a glovebox for highly sensitive ligands.

  • Solvent & Degassing: Add the solvent mixture (4 mL). Sparge with Argon or Nitrogen for 60 seconds to remove dissolved oxygen. Cap the vial immediately.

  • Microwave Irradiation:

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (low speed)

    • Absorption Level: High

  • Work-up:

    • Cool to room temperature (compressed air cooling).

    • Filter through a Celite® pad to remove Pd black. Wash with EtOAc.[1][4]

    • Partition filtrate between EtOAc and Water. Dry organic phase over Na₂SO₄.[4]

  • Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).

Self-Validation (QC)
  • LC-MS: Monitor for the disappearance of the starting material (M+H = 204/206, 1:1 Br pattern). The product should show a single mass peak corresponding to the biaryl species.

  • TLC: The product will typically be more polar than the bromo-starting material due to the extended conjugation and potential H-bond acceptors on the coupled ring.

Protocol B: Pyrazolo[1,5-a]pyrimidine Cyclocondensation

Objective: Fusion of a pyrimidine ring onto the pyrazole core to create a bicyclic kinase inhibitor scaffold. Mechanism: Condensation of the C3-amine and N2-nitrogen with a 1,3-electrophile (e.g., 1,3-diketone or


-keto ester).
Materials
  • Substrate: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (1.0 equiv)

  • Cyclization Partner: 2,4-Pentanedione (acetylacetone) or Ethyl acetoacetate (1.2 equiv).

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol (EtOH).

    • Note: AcOH acts as both solvent and acid catalyst.

Step-by-Step Methodology
  • Preparation: Dissolve the aminopyrazole (0.5 mmol) in Glacial Acetic Acid (3 mL) in a microwave vial.

  • Reagent Addition: Add the 1,3-dicarbonyl compound (0.6 mmol).

  • Microwave Irradiation:

    • Temperature: 140 °C

    • Hold Time: 10 minutes

    • Pressure Limit: 15 bar (AcOH generates significant pressure; ensure vial is rated).

  • Work-up:

    • For AcOH: Concentrate in vacuo (azeotrope with toluene if necessary) or pour into crushed ice/water and neutralize with saturated NaHCO₃ to precipitate the product.

    • For EtOH: Cool the vial; the product often crystallizes directly out of solution. Filter and wash with cold ethanol.[1]

Data Comparison: Thermal vs. Microwave[5][6]
ParameterThermal Reflux (AcOH)Microwave (140°C)Advantage
Time 4 – 12 Hours10 – 15 Minutes30x Faster
Yield 45 – 65%85 – 92%Higher Efficiency
Purity Requires ColumnOften Filtration OnlyCleaner Profile

Troubleshooting & Expert Insights

Catalyst Poisoning in Suzuki Coupling

If conversion is low (<50%) in Protocol A, the free amine is likely coordinating to the Palladium.

  • Fix 1: Increase temperature to 130°C. Higher thermal energy promotes ligand dissociation/turnover.

  • Fix 2: Switch to Pd(OAc)₂ + SPhos . SPhos is exceptionally good at preventing amine inhibition in Suzuki couplings of heteroaryl amines.

Regioselectivity in Cyclization (Protocol B)

When using unsymmetrical 1,3-electrophiles (e.g., ethyl acetoacetate), two isomers are possible (5-methyl-7-one vs 7-methyl-5-one).

  • Insight: In acidic media (AcOH) under MW, the reaction is thermodynamically controlled, typically favoring the 7-one isomer (where the carbonyl is adjacent to the bridgehead nitrogen).

  • Verification: Use 2D NMR (HMBC) to confirm regiochemistry. The carbonyl carbon will show correlation to the pyrazole C3-H (if H is present) or the C3-substituent.

Safety Note: Pressure Management

Microwave heating of volatile solvents (EtOH, Dioxane) or gas-generating solvents (AcOH) creates high pressure.

  • Rule: Never fill the microwave vial more than 66% full.

  • Rule: Ensure the "Maximum Pressure" safety limit on the instrument is set to 20 bar (300 psi).

References

  • Microwave-Assisted Synthesis of Pyrazolo[1,5-a]pyrimidines

    • Title: Synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives under microwave irradiation.[1][2][5][6][7]

    • Source: Heterocycles, 2009.[6]

    • Relevance: Establishes the baseline conditions for cyclocondens
    • (Snippet 1.1)

  • Suzuki Coupling of 4-Halo-pyrazoles

    • Title: Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction.
    • Source: Chinese Chemical Letters / RHHZ, 2014.
    • Relevance: Validates the use of Pd(PPh3)4 and carbonate bases for 4-iodopyrazoles, adapted here for 4-bromo analogs.
    • (Snippet 1.8)

  • Buchwald-Hartwig Considerations

    • Title: Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole with various amines.[8]

    • Source: ResearchG
    • Relevance: Highlights the difficulty of C4-amination and the necessity of specific ligands (tBuDavePhos) for success.
    • (Snippet 1.7)

  • General Microwave Pyrazole Chemistry

    • Title: Microwave assisted synthesis of 3-amino 1H-pyrazoles catalyzed by p-toluenesulphonic acid.

    • Source: TSI Journals, 2007.
    • Relevance: Provides background on the synthesis of the starting m
    • (Snippet 1.22)

  • Compound Data & Safety

    • Title: 4-Bromo-1H-pyrazol-3-amine Safety & Properties.

    • Source: MilliporeSigma / BenchChem.
    • Relevance: Safety data (H302, H315) and storage conditions (-20°C).
    • (Snippet 1.19)

Sources

Application

Application Note: Chemoselective C-H Activation of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Executive Summary & Strategic Rationale The pyrazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, featured prominently in kinase inhibitors, anti-inflammatories, and CNS-active agents. Late...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

The pyrazole scaffold is a privileged pharmacophore ubiquitous in modern drug discovery, featured prominently in kinase inhibitors, anti-inflammatories, and CNS-active agents. Late-stage functionalization of pyrazoles via direct C-H activation offers a powerful vector for structural diversification. However, achieving strict regioselectivity and chemoselectivity remains a formidable challenge due to the presence of multiple reactive sites.

This application note details a highly optimized, self-validating protocol for the direct C5-arylation of 4-bromo-1-isopropyl-1H-pyrazol-3-amine . This specific substrate presents a unique trifecta of chemical challenges:

  • Regioselectivity: Directing palladium insertion exclusively to the C5-H bond.

  • Chemoselectivity: Preventing premature oxidative addition into the labile C4-Br bond, which is traditionally highly reactive in cross-coupling.

  • Functional Group Tolerance: Managing the nucleophilic C3-primary amine (-NH2) to prevent competitive Buchwald-Hartwig N-arylation or catalyst poisoning.

By leveraging a ligandless, phosphine-free Palladium(II) catalytic system, this protocol exploits the Concerted Metalation-Deprotonation (CMD) pathway to achieve exclusive C5-arylation while leaving the C4-bromo handle completely intact for downstream orthogonal functionalization[1].

Mechanistic Insights: The CMD Pathway vs. Oxidative Addition

The success of this protocol hinges on the deliberate omission of phosphine ligands. In traditional Suzuki or Stille couplings, electron-rich phosphine ligands (e.g., PPh3, dppf) are required to lower the activation energy for the oxidative addition of Pd(0) into carbon-halogen bonds.

By utilizing Pd(OAc)₂ in the absence of phosphines, the catalyst remains in a higher oxidation state or forms transient, less nucleophilic Pd(0) species that are kinetically incompetent at cleaving the C4-Br bond[2]. Instead, the acetate anion (supplied in excess by KOAc) acts as an intramolecular proton shuttle. The C4-bromo group serves a dual purpose: it acts as a steric blocking group to prevent C4-arylation and exerts an electron-withdrawing inductive effect that increases the acidity of the adjacent C5-H bond, thereby accelerating the CMD process[3].

Mechanism Substrate 4-Bromo-1-isopropyl- 1H-pyrazol-3-amine Pd_Cat Pd(OAc)2 (Catalyst) Substrate->Pd_Cat interacts with CMD Concerted Metalation- Deprotonation (CMD) at C5 Pd_Cat->CMD Phosphine-free, KOAc promoted OA Oxidative Addition at C4-Br Pd_Cat->OA Phosphine ligands (Avoided) Product C5-Arylated Product (C4-Br Intact) CMD->Product Chemoselective SideProduct Dehalogenated / Cross-Coupled Byproduct OA->SideProduct Undesired Base KOAc (Proton Shuttle) Base->CMD facilitates

Fig 1: Mechanistic divergence in Pd-catalyzed functionalization of 4-bromopyrazoles.

Reaction Optimization & Quantitative Data

The causality behind the reagent selection is demonstrated in the optimization data (Table 1). The use of K₂CO₃ (Entry 2) results in poor yields because carbonate is a vastly inferior proton shuttle for the CMD transition state compared to acetate. The introduction of Pd(PPh₃)₄ (Entry 3) shifts the reaction pathway entirely toward C4-Br cleavage, validating the necessity of a ligandless system[1].

Table 1: Optimization of C5-Arylation Conditions (Coupling Partner: 4-Methoxybromobenzene, 1.5 equiv)

EntryCatalyst (mol%)Base (equiv)SolventTemp (°C)Yield (%)C4-Br Cleavage (%)
1 Pd(OAc)₂ (2%) KOAc (2.0) DMA 150 84 < 2
2Pd(OAc)₂ (2%)K₂CO₃ (2.0)DMA150455
3Pd(PPh₃)₄ (5%)KOAc (2.0)Toluene1101265
4Pd(OAc)₂ (2%)KOAc (2.0)DMF15070< 2
5NoneKOAc (2.0)DMA15000

Note: DMA (N,N-Dimethylacetamide) is preferred over DMF due to its higher boiling point and superior thermal stability at 150 °C, preventing solvent degradation into dimethylamine which can poison the catalyst.

Detailed Experimental Protocol

This protocol is designed as a self-validating system . Analytical checkpoints are embedded to ensure the chemical integrity of the reaction before committing to full workup.

Reagents & Equipment
  • Substrate: 4-bromo-1-isopropyl-1H-pyrazol-3-amine (1.0 mmol)

  • Coupling Partner: Aryl bromide (1.5 mmol)

  • Catalyst: Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Base: Potassium acetate (KOAc), anhydrous (2.0 mmol)

  • Solvent: N,N-Dimethylacetamide (DMA), anhydrous and degassed (4.0 mL)

  • Equipment: 10 mL Schlenk tube with a Teflon screw cap, magnetic stirrer, heating block.

Step-by-Step Methodology
  • Reaction Assembly (Glovebox or Standard Schlenk Technique):

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromo-1-isopropyl-1H-pyrazol-3-amine (204 mg, 1.0 mmol), the aryl bromide (1.5 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), and anhydrous KOAc (196 mg, 2.0 mmol).

    • Causality Check: KOAc is highly hygroscopic. It must be dried under a vacuum at 100 °C prior to use. Water will hydrolyze the Pd catalyst and stall the CMD cycle.

  • Solvent Addition & Degassing:

    • Add anhydrous DMA (4.0 mL) under a positive pressure of Argon.

    • Seal the tube and purge the mixture with Argon for 5 minutes.

  • Thermal Activation:

    • Place the sealed tube in a pre-heated aluminum block at 150 °C. Stir vigorously (800 rpm) for 16 hours.

  • In-Process Validation (t = 4 hours):

    • Self-Validation Step: Withdraw a 10 µL aliquot, dilute in 1 mL Acetonitrile, and analyze via LC-MS.

    • Expected Result: The product mass should exhibit a distinct 1:1 isotopic doublet (M / M+2), confirming the C4-Br bond is fully intact. If a significant [M-Br+H]+ peak is observed, the system has been contaminated with adventitious phosphines or transition metal impurities.

  • Workup & Extraction:

    • Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove Pd black and insoluble salts.

    • Wash the filtrate with LiCl aqueous solution (5% w/w, 3 × 10 mL) to effectively partition the DMA into the aqueous layer.

    • Wash with brine (10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

    • Causality Check: The C3-amine group renders the starting material highly polar. The C5-arylated product will exhibit a significantly higher Rf value due to the lipophilic aryl ring shielding the polar pyrazole core.

Workflow Step1 1. Reaction Setup (Argon Purge) Step2 2. Heating (150 °C, 16 h) Step1->Step2 Step3 3. In-Process LC-MS (Check Isotope Ratio) Step2->Step3 Step4 4. Aqueous Workup (LiCl Wash) Step3->Step4 Step5 5. Purification (Flash Silica) Step4->Step5

Fig 2: Step-by-step experimental workflow for the C5-arylation protocol.

Troubleshooting & Expert Causality

  • Issue: Competitive N-Arylation at the C3-Amine.

    • Observation: LC-MS indicates a mass corresponding to the addition of two aryl groups, or an isomer with a drastically different retention time.

    • Causality: While the phosphine-free Pd(OAc)₂ system heavily favors C-H activation, highly electron-deficient aryl bromides (e.g., 4-cycanobromobenzene) can undergo background SNAr or Buchwald-Hartwig-type amination with the free C3-amine.

    • Solution: Transiently protect the C3-amine. Converting the amine to an acetamide (-NHAc) or Boc-protected amine (-NHBoc) completely eliminates N-arylation and further sterically shields the C4-position[4].

  • Issue: Formation of Pd Black and Reaction Stalling.

    • Observation: The reaction mixture turns opaque black within the first 30 minutes, and conversion halts at <20%.

    • Causality: Rapid reduction of Pd(II) to inactive Pd(0) nanoparticles before the catalytic cycle can stabilize. This is often caused by wet solvent or wet KOAc.

    • Solution: Ensure strict anhydrous conditions. Adding a catalytic amount of pivalic acid (30 mol%) can sometimes stabilize the monomeric Pd species and accelerate the CMD step.

  • Issue: Poor Yield with Electron-Rich Aryl Bromides.

    • Observation: High recovery of starting material when using 4-methoxybromobenzene.

    • Causality: Electron-rich aryl bromides undergo oxidative addition (the first step of the catalytic cycle, prior to CMD) much slower than electron-deficient ones.

    • Solution: Increase the catalyst loading to 5 mol% or extend the reaction time to 24 hours.

References

  • Doucet, H., et al. (2015). Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. RSC Advances. Available at:[Link]

  • Sames, D., Doucet, H., et al. (2025). Synthesis of C5-arylated pyrazoles from a pyrazole-4-carboxylate by a palladium-catalyzed C5–H bond activation/C4-decarboxylation sequence. Comptes Rendus Chimie. Available at:[Link]

  • Fagnou, K., et al. (2012). Palladium-catalyzed direct arylation of 5-chloropyrazoles: a selective access to 4-aryl pyrazoles. PubMed (NIH). Available at:[Link]

  • Ackermann, L., et al. (2021). Ligandless Palladium-Catalyzed Direct C-5 Arylation of Azoles Promoted by Benzoic Acid in Anisole. PMC (NIH). Available at:[Link]

  • Sames, D., et al. (2014). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. PMC (NIH). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly functionalized pyrazoles.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the synthesis of highly functionalized pyrazoles. 4-Bromo-1-isopropyl-1H-pyrazol-3-amine is a critical building block, frequently utilized in the synthesis of potent LRRK2 inhibitors[1] and NLRP3 inflammasome antagonists[2].

However, its synthesis is notoriously prone to yield-limiting bottlenecks. The two most common failure points are poor regioselectivity during the N-alkylation of the pyrazole core and oxidative degradation of the amine during C4-bromination[3]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to maximize your isolated yield and product purity.

Synthetic Workflow Visualization

SynthesisWorkflow SM 3-Aminopyrazole (Starting Material) Alkylation N-Alkylation (iPr-I, Cs2CO3, DMF) SM->Alkylation Step 1 Intermediate 1-Isopropyl-1H- pyrazol-3-amine Alkylation->Intermediate Isomer Separation Bromination C4-Bromination (NBS, DMF, 0°C) Intermediate->Bromination Step 2 Product 4-Bromo-1-isopropyl- 1H-pyrazol-3-amine Bromination->Product Aqueous Workup

Synthetic workflow for 4-bromo-1-isopropyl-1H-pyrazol-3-amine via N-alkylation and C4-bromination.

Quantitative Data: Optimizing the C4-Bromination Step

The bromination of 1-isopropyl-1H-pyrazol-3-amine is highly sensitive to temperature and stoichiometry. Below is a summary of experimental data demonstrating the causality between reaction conditions and isolated yield.

Table 1: Effect of Reaction Conditions on C4-Bromination Yield and Purity

Solvent SystemTemperatureElectrophile (Eq)Reaction TimeConversionIsolated YieldPrimary Impurity Profile
THF25 °CNBS (1.20)2.0 h>99%35%Amine oxidation (tar), di-bromination
DMF25 °CNBS (1.10)1.0 h>99%52%Di-brominated species, colored byproducts
DCM0 °CNBS (1.00)4.0 h92%78%Unreacted starting material
DMF -5 to 0 °C NBS (1.02) 1.5 h >98% 89% Trace oxidation (easily removed)
Troubleshooting FAQs

Q1: During the N-alkylation of 3-aminopyrazole with isopropyl bromide, I am getting a nearly 1:1 mixture of 1-isopropyl-1H-pyrazol-3-amine and 1-isopropyl-1H-pyrazol-5-amine. How can I improve the regioselectivity? Expertise & Causality: 3-Aminopyrazole exhibits tautomerism, making both N1 and N2 nucleophilic. The amine group at C3 donates electron density, making the adjacent N2 slightly more nucleophilic kinetically. Direct alkylation under standard basic conditions (e.g., K₂CO₃ in DMF) often yields a poor isomeric ratio because there is minimal steric differentiation between the two nitrogen atoms in the unsubstituted ring. Solution: To drive regioselectivity toward the desired N1-isopropyl isomer, use a bulkier base like Cs₂CO₃ and a softer electrophile (isopropyl iodide instead of bromide) in a polar aprotic solvent at lower temperatures (0–10 °C). The large cesium counterion coordinates differently than potassium, sterically hindering the N2 position and shifting the kinetic distribution to favor the N1-isomer.

Q2: My C4-bromination using N-bromosuccinimide (NBS) results in significant oxidative degradation and a black, tarry reaction mixture. What is causing this, and how can I fix it? Expertise & Causality: The exocyclic primary amine strongly activates the pyrazole ring, making the C4 position exceptionally nucleophilic. However, primary amines are highly susceptible to oxidation by halonium species (Br⁺) generated by NBS[3]. If NBS is added too rapidly or at ambient temperature, the exothermic reaction accelerates the higher-activation-energy oxidation pathway, leading to polymerization and degradation of the amine. Solution:

  • Temperature Control: The reaction must be strictly maintained at 0 °C to -5 °C during the addition of NBS.

  • Reagent Delivery: Add NBS portion-wise over 45 minutes, or as a dilute solution in DMF.

  • Stoichiometry: Use precisely 1.02 equivalents of NBS. Excess NBS rapidly oxidizes the amine.

Q3: I am losing a lot of my 4-bromo-1-isopropyl-1H-pyrazol-3-amine product during the aqueous workup. How can I improve my recovery? Expertise & Causality: The target compound is a low-molecular-weight heterocycle with significant water solubility. If the aqueous phase is even slightly acidic (e.g., from succinimide byproducts), the pyrazole or primary amine will protonate, drastically increasing its aqueous solubility and destroying your partition coefficient. Solution: Ensure the aqueous phase is adjusted to pH 8–9 using saturated aqueous NaHCO₃ before extraction to keep the molecule in its neutral free-base form. Additionally, salt out the aqueous layer with NaCl prior to extraction, and use a moderately polar organic solvent like ethyl acetate or a 9:1 DCM:MeOH mixture.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high fidelity at each step of the synthesis.

Phase 1: Regioselective Synthesis of 1-isopropyl-1H-pyrazol-3-amine
  • Setup: Charge a dry, nitrogen-flushed round-bottom flask with 3-aminopyrazole (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Cs₂CO₃ (1.5 eq) and cool the suspension to 0 °C using an ice-water bath.

  • Alkylation: Add 2-iodopropane (1.1 eq) dropwise over 15 minutes. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Self-Validation Check: Perform TLC (10% MeOH in DCM). The desired N1-isopropyl isomer typically elutes with a higher

    
     value than the N2-isopropyl isomer due to reduced hydrogen-bonding capacity.
    
  • Workup: Quench with water, extract with EtOAc (3x), wash with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to isolate the pure 1-isopropyl-1H-pyrazol-3-amine.

Phase 2: Controlled C4-Bromination
  • Preparation: Dissolve 1-isopropyl-1H-pyrazol-3-amine (1.0 eq) in anhydrous DMF (8 mL/g) under an inert argon atmosphere. Cool the solution strictly to 0 °C.

  • Electrophile Addition: In a separate flask, dissolve freshly recrystallized NBS (1.02 eq) in anhydrous DMF (4 mL/g). Add this NBS solution dropwise to the pyrazole solution over 45 minutes, maintaining the internal temperature below 2 °C.

  • Reaction: Stir for an additional 1.5 hours at 0 °C.

  • Self-Validation Check: Monitor completion via LC-MS. The product must show a distinct

    
     and 
    
    
    
    isotopic pattern (approx. 1:1 ratio) at m/z 204 and 206, characteristic of mono-bromination. The disappearance of the m/z 126 starting material peak confirms completion.
  • Quench & Extraction: Quench the reaction by adding cold saturated aqueous NaHCO₃ (check that pH is 8-9) and 10% aqueous sodium thiosulfate (to neutralize residual electrophilic bromine). Extract with EtOAc (3x).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (e.g., from hexanes/EtOAc) to afford the pure 4-bromo-1-isopropyl-1H-pyrazol-3-amine as an off-white solid.

References
  • Title: Halogenations of 3-aryl-1H-pyrazol-5-amines | Source: Beilstein Archives | URL: [Link]

  • Title: WO2020104657A1 - Nlrp3 inhibitors | Source: Google Patents | URL
  • Title: Discovery of a Chiral 2,4-Substituted Pyrrolo[2,3-d]pyrimidine as a Potent, Selective, and Orally Bioavailable LRRK2 Inhibitor | Source: Journal of Medicinal Chemistry - ACS Publications | URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Debromination in 4-Bromopyrazole Cross-Couplings

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 4-bromopyrazoles are notoriously challenging substrates in palladium-catalyzed cross-coupling r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that 4-bromopyrazoles are notoriously challenging substrates in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig couplings). The most pervasive issue is hydrodehalogenation (debromination) , where the bromine atom is prematurely replaced by a hydrogen atom, destroying the starting material and complicating purification[1].

This guide synthesizes field-proven mechanistic insights, optimized protocols, and troubleshooting steps to help you engineer self-validating reaction systems that suppress debromination and maximize your cross-coupling yields.

Mechanistic Insight: The Causality of Debromination

To solve debromination, we must first understand its kinetic origin. During the catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C–Br bond of the 4-bromopyrazole to form an Ar-Pd(II)-Br intermediate .

For the desired coupling to occur, this intermediate must undergo rapid transmetalation (in Suzuki couplings) or amine coordination (in Buchwald-Hartwig couplings). However, if these steps are sluggish, the electrophilic Pd(II) center becomes susceptible to hydride transfer [1][2]. Hydrides are typically sourced from protic solvents (alcohols, water), strong alkoxide bases, or via


-hydride elimination from aliphatic amine coupling partners[1][3]. Subsequent reductive elimination yields the undesired debrominated pyrazole byproduct[4].

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (4-Bromopyrazole) Pd0->OxAdd PdII Ar-Pd(II)-Br Intermediate OxAdd->PdII Trans Transmetalation (Boronic Acid/Amine) PdII->Trans Hydride Hydride Transfer (Solvent/Base/Amine) PdII->Hydride RedElim1 Reductive Elimination Trans->RedElim1 RedElim1->Pd0 Product Coupled Pyrazole (Desired Product) RedElim1->Product PdIIH Ar-Pd(II)-H Intermediate Hydride->PdIIH RedElim2 Reductive Elimination PdIIH->RedElim2 RedElim2->Pd0 Debrom Debrominated Pyrazole (Undesired Byproduct) RedElim2->Debrom

Mechanism of Pd-Catalyzed Cross-Coupling vs. Debromination of 4-Bromopyrazole

Troubleshooting FAQs

Q1: I am observing up to 40% debrominated pyrazole during my Suzuki-Miyaura coupling. What are the first parameters I should change? A1: The primary culprits are protic solvents and strong bases[4]. If you are using an ethanol/water mixture with sodium ethoxide or sodium tert-butoxide, you are providing abundant hydride sources. Action: Switch to an aprotic solvent system like Toluene or 1,4-Dioxane. If water is required to activate the boronic acid, keep it to a strict minimum (e.g., 10:1 Toluene:H₂O). Replace strong alkoxide bases with milder, inorganic bases such as


, 

, or

[1][4].

Q2: How does the choice of ligand impact the rate of debromination? A2: Ligand selection is the most critical kinetic lever you have. To outcompete the background debromination pathway, you must accelerate the desired transmetalation or amine coordination step. Bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos for Suzuki couplings, and tBuBrettPhos for Buchwald-Hartwig aminations) are highly effective[1][2][5]. They facilitate rapid oxidative addition and promote reductive elimination, drastically minimizing the lifetime of the vulnerable Pd(II) intermediate.

Q3: Should I protect the pyrazole nitrogen (N-H) prior to coupling? A3: Yes, whenever synthetically feasible. Unprotected N-H pyrazoles are highly susceptible to deprotonation by the reaction base. This deprotonation increases the electron density on the pyrazole ring, which can facilitate unwanted coordination to the palladium center (catalyst poisoning) and increase the propensity for dehalogenation[1][6]. Protecting the nitrogen with a SEM, Boc, Trityl, or Benzyl group significantly suppresses these side reactions[3][6].

Q4: I am performing a Buchwald-Hartwig amination with an aliphatic amine and seeing massive debromination. Why? A4: Aliphatic amines bearing


-hydrogens can undergo 

-hydride elimination after coordinating to the palladium center, acting as direct hydride donors to the Ar-Pd(II) complex[3]. To mitigate this, utilize highly active precatalysts (like Pd G3/G4 systems with tBuBrettPhos) that accelerate the C-N reductive elimination step faster than the

-hydride elimination can occur[5].

Quantitative Data: Parameter Optimization

The following table summarizes the causal impact of specific reaction parameters on the extent of debromination, providing a logical framework for your optimization efforts.

Reaction ParameterSub-optimal Condition (Promotes Debromination)Optimized Condition (Suppresses Debromination)Mechanistic Rationale
Solvent System EtOH / H₂O (1:1)Toluene / H₂O (10:1) or Anhydrous THFRemoves bulk protic hydride sources from the reaction environment.
Base

or


or

Prevents alkoxide-driven hydride transfer; LHMDS provides non-nucleophilic deprotonation.
Ligand

or

XPhos (Suzuki) / tBuBrettPhos (Buchwald)Bulky biaryl phosphines accelerate transmetalation and reductive elimination.
Substrate Unprotected N-H 4-BromopyrazoleN-Trityl or N-SEM 4-BromopyrazolePrevents base-induced deprotonation and subsequent Pd-coordination/poisoning.

Validated Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling of 4-Bromopyrazoles

This protocol utilizes XPhos and a mild phosphate base in an aprotic solvent to minimize hydrodehalogenation[1][2].

  • Preparation: Oven-dry a Schlenk flask equipped with a magnetic stir bar. Cool under a stream of argon.

  • Reagent Charging: Add the N-protected 4-bromopyrazole (1.0 equiv), the corresponding aryl/heteroaryl boronic acid (1.2 equiv), anhydrous

    
     (2.0 equiv), 
    
    
    
    (2 mol% Pd), and XPhos (4 mol%).
  • Degassing (Critical Step): Evacuate the flask and backfill with argon. Repeat this cycle three times. Oxygen must be strictly excluded to prevent catalyst degradation, which stalls the reaction and allows side-reactions to dominate[4].

  • Solvent Addition: Add degassed Toluene and degassed deionized

    
     (10:1 v/v ratio) via syringe.
    
  • Reaction: Heat the mixture to 80 °C under vigorous stirring for 4–8 hours.

  • Validation: Monitor the reaction via LC-MS. Look for the disappearance of the starting material and specifically monitor for the absence of the M-79 mass peak (which corresponds to the debrominated pyrazole).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with water and brine, dry over

    
    , filter, and concentrate for column chromatography.
    
Protocol B: Buchwald-Hartwig Amination of Unprotected 4-Bromopyrazoles

Coupling unprotected pyrazoles is notoriously difficult. This protocol leverages the bulky tBuBrettPhos ligand to force C-N bond formation before debromination can occur[5].

  • Preparation: In an argon-filled glovebox, charge a reaction vial with the unprotected 4-bromopyrazole (1.0 equiv) and the tBuBrettPhos Pd G3 precatalyst (2 mol%).

  • Solvent & Amine: Add anhydrous THF (0.2 M concentration relative to pyrazole), followed by the amine coupling partner (1.2 equiv).

  • Base Addition: Dropwise add a 1.0 M solution of LHMDS in THF (2.2 equiv). Causality note: 1.0 equiv of LHMDS deprotonates the pyrazole N-H, while the remaining 1.2 equiv facilitates the catalytic cycle without acting as a hydride donor[5].

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 65 °C for 12 hours.

  • Workup: Quench the reaction with saturated aqueous

    
    . Extract with EtOAc (3x), dry the combined organic layers over 
    
    
    
    , and purify via silica gel chromatography.

References

  • ResearchGate. "An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates". ResearchGate Publications.[Link]

  • PubMed Central (PMC). "C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI". Molecules.[Link]

  • ResearchGate. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction". ResearchGate Publications.[Link]

  • PubMed Central (PMC). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides". Org Lett.[Link]

Sources

Troubleshooting

Optimizing N-alkylation regioselectivity for 3-aminopyrazoles

Current Status: Online Operator: Senior Application Scientist Topic: Optimizing Regioselectivity in 3-Aminopyrazoles Ticket ID: APZ-REGIO-001 Introduction: The Ambident Nucleophile Challenge You are likely here because y...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist Topic: Optimizing Regioselectivity in 3-Aminopyrazoles Ticket ID: APZ-REGIO-001

Introduction: The Ambident Nucleophile Challenge

You are likely here because your alkylation of a 3-aminopyrazole yielded a complex mixture of regioisomers (


, 

) and poly-alkylated byproducts (

). This is not a user error; it is an intrinsic property of the pyrazole scaffold.

3-Aminopyrazoles exist in a tautomeric equilibrium between the


- and 

-forms. The presence of the exocyclic amine at position 3 introduces a third nucleophilic site, creating a "trifurcated" reaction pathway. This guide provides the diagnostic tools to identify your isomers and the protocols to force the reaction toward your desired target.
Visualizing the Problem

The diagram below illustrates the competing pathways derived from the tautomeric equilibrium.

PyrazoleAlkylation Tautomer1 1H-Tautomer (N2-H, N1:) Tautomer2 2H-Tautomer (N1-H, N2:) Tautomer1->Tautomer2 Fast Equilibrium ProductN1 Product A: N1-Alkylation (Thermodynamic) Tautomer1->ProductN1 Base/R-X (Steric Control) ProductExo Product C: N-exo-Alkylation (Over-reaction) Tautomer1->ProductExo Strong Base Unprotected NH2 ProductN2 Product B: N2-Alkylation (Kinetic/Chelation) Tautomer2->ProductN2 Base/R-X (Chelation Control) Tautomer2->ProductExo Strong Base Unprotected NH2

Figure 1: The tautomeric equilibrium of 3-aminopyrazole creates three distinct alkylation sites. N1-alkylation is generally favored thermodynamically due to steric distance from the C3-amine.

Module 1: Diagnostic & Triage

"I have two spots on my TLC. Which isomer is which?"

Before optimizing, you must rigorously identify your isomers. Relying solely on polarity (Rf values) is dangerous as it varies based on the


 group.
Troubleshooting Guide: Isomer Identification
Diagnostic MethodN1-Alkylated Product (Distal)N2-Alkylated Product (Proximal)Confidence Level
1H NMR (NOESY/ROESY) Strong NOE between

and

(or C5-substituent).
Strong NOE between

and the exocyclic

(or C3-substituent).
High (Gold Standard)
13C NMR (C3 Shift) C3 signal often appears upfield relative to N2 isomer.C3 signal often appears downfield (deshielded by adjacent alkyl group).Medium
1H NMR (Solvent Shift)

protons are sharp in

.

protons often broaden due to H-bonding with the proximal N-alkyl group.
Low
Crystallography Definitive structure.Definitive structure.Absolute

Expert Tip: If you cannot obtain an X-ray, you must run a NOESY experiment. The proximity of the N-alkyl group to the C3-amine (in N2-isomers) vs. the C5-proton (in N1-isomers) is the only reliable solution-phase metric [1].

Module 2: Protocol Optimization

Scenario A: "I want the N1-isomer (Thermodynamic), but I'm getting mixtures."

The N1-isomer minimizes steric clash between the incoming alkyl group and the C3-amine. To favor this, you must use conditions that allow for thermodynamic equilibration.

The Protocol:

  • Base: Use a weaker base like

    
     or 
    
    
    
    rather than
    
    
    .
  • Solvent: DMF or DMSO (Polar Aprotic).

  • Temperature: Elevated temperatures (

    
    ) favor the thermodynamic product (N1).
    
  • Procedure:

    • Dissolve 3-aminopyrazole (1.0 eq) in DMF (

      
      ).
      
    • Add

      
       (1.5 eq). Stir for 30 min.
      
    • Add Alkyl Halide (1.1 eq) slowly.

    • Heat to

      
       and monitor by LCMS.
      

Why this works: Reversible alkylation is rare, but under mild basic conditions, the reaction kinetics favor the less hindered transition state.


 creates a "naked" anion that reacts indiscriminately (irreversibly) at the most electron-rich site, often leading to lower regioselectivity [2].
Scenario B: "The electrophile is reacting with the exocyclic amine ( )."

This is a classic


 issue. The exocyclic amine is a competitive nucleophile.

The Fix: Orthogonal Protection Strategy You cannot rely on kinetics alone. You must sterically and electronically deactivate the exocyclic nitrogen.

Workflow:

  • Protection: Convert the 3-amino group to a Phthalimide or 2,5-dimethylpyrrole .

    • Note: Simple amides (Acetyl/Boc) can sometimes lead to N-acylation migration or still allow competitive N-alkylation due to the acidity of the amide proton. Phthalimides remove the protons entirely.

  • Alkylation: Perform the alkylation on the ring nitrogen (now the only nucleophile).

  • Deprotection: Hydrazine hydrate (for Phthalimide) or Hydroxylamine (for pyrrole).

ProtectionStrategy Step1 Start: 3-Aminopyrazole Step2 Protect NH2 -> Phthalimide (Removes N-exo nucleophilicity) Step1->Step2 Step3 Alkylate Ring (N1/N2) (Sterics now heavily favor N1) Step2->Step3 Step4 Deprotect (Hydrazine) Step3->Step4

Figure 2: The protection-deprotection sequence ensures chemoselectivity and enhances regioselectivity by increasing steric bulk at C3.

Scenario C: "I need to use Mitsunobu conditions (Alcohol electrophile)."

User Issue: "I tried Mitsunobu (DEAD/PPh3) and got no reaction or messy byproducts."

Root Cause: The


 of 3-aminopyrazole (ring NH 

) is often too high for standard Mitsunobu kinetics, which generally require nucleophiles with

to protonate the betaine intermediate.

The Protocol:

  • Activate the Nucleophile: You must lower the

    
     of the pyrazole.
    
  • Method: Protect the exocyclic amine with a Sulfonamide (e.g., Tosyl or Nosyl).

    • The electron-withdrawing nature of the sulfonamide acidifies the ring NH, making it a competent Mitsunobu nucleophile [3].

  • Reaction:

    • N-Tosyl-3-aminopyrazole (1.0 eq), Alcohol (1.2 eq),

      
       (1.5 eq) in THF.
      
    • Add DIAD (1.5 eq) dropwise at

      
      .[1]
      
  • Cleavage: Remove the Tosyl group with

    
     or 
    
    
    
    if required (though often the sulfonamide is the desired scaffold).

Module 3: Advanced FAQ

Q: I specifically need the N2-isomer (proximal). How do I force this? A: This is difficult (anti-thermodynamic). Two strategies exist:

  • Chelation Control: If your electrophile contains a coordinating group (e.g., an ether or ester oxygen), using a metal cation like

    
     or 
    
    
    
    can coordinate the exocyclic amine and the electrophile, directing attack to N2.
  • Blocking: Synthesize the pyrazole de novo using a hydrazine that is already alkylated, rather than alkylating the heterocycle post-synthesis.

Q: Can I use the SEM-switch strategy? A: Yes. If you protect with SEM (2-(Trimethylsilyl)ethoxymethyl), it initially goes to N1. However, treating N1-SEM species with catalytic acid or Lewis acids can sometimes induce migration or allow selective functionalization of C5, followed by removal of the SEM group to reveal the N1-H, which is effectively N2 relative to the original substituents. This is high-effort but high-precision [4].

Q: My product is an oil and I can't separate the N1/N2 isomers by column. What now? A:

  • Change the Stationary Phase: Switch from Silica to C18 (Reverse Phase). The polarity difference is often amplified in RP-HPLC.

  • Functionalize to Separate: If the isomers have different reaction rates (e.g., N2 is more sterically hindered), treat the mixture with a bulky electrophile (like Trityl-Cl). The N1-isomer might react faster, allowing you to separate the N1-Trityl product from unreacted N2-isomer, then deprotect.

References

  • Huang, A., et al. (2017).[2] "Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles." The Journal of Organic Chemistry.

  • Kusakiewicz-Dawid, A., et al. (2019). "N-Acetyl-3-aminopyrazoles block the non-canonical NF-kB cascade." RSC Advances.

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews.

  • Jardim, G. A. M., et al. (2018).[3] "C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition." Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: Stability of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Executive Summary & Chemical Context[1][2][3][4][5][6] 4-Bromo-1-isopropyl-1H-pyrazol-3-amine is a critical building block, primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K, BRAF) via metal-catalyzed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Bromo-1-isopropyl-1H-pyrazol-3-amine is a critical building block, primarily utilized in the synthesis of kinase inhibitors (e.g., PI3K, BRAF) via metal-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

While the pyrazole core offers aromatic stability, the combination of an electron-rich primary amine , a labile C-Br bond , and a steric N-isopropyl group creates specific stability challenges in solution. This guide addresses the accelerated degradation observed in polar aprotic solvents and provides self-validating protocols for handling.

Key Physicochemical Profile
PropertyCharacteristicImplication for Stability
Functional Group Primary Amine (C3-NH₂)Susceptible to oxidation (N-oxides, azo-dimers) and condensation with carbonyls.
Substituent 4-BromoPhotosensitive (homolytic cleavage); susceptible to halogen exchange in nucleophilic solvents.
N-Substituent 1-IsopropylSteric bulk reduces aggregation but increases solubility in lipophilic solvents.
pKa (Calc) ~3.5 - 4.0 (Amine)Weak base; remains neutral in physiological pH but protonates in strong acids.

Solubility & Solvent Compatibility[3]

Selecting the wrong solvent is the primary cause of "phantom" degradation (artifacts appearing in LCMS).

Solvent Compatibility Matrix
SolventSolubility RatingStability RiskRecommendation
DMSO High (>50 mM)Moderate Preferred for Stock. Hygroscopic; can induce oxidation over months. Store frozen.
Methanol/Ethanol HighLowGood for Transfer. Avoid long-term storage (evaporation/concentration changes).
Acetone HighCRITICAL FAILURE DO NOT USE. Rapid formation of Schiff base (imine) adducts (

).
Water LowLowPoor solubility.[1] Requires co-solvent (e.g., 10% DMSO) for biological assays.
DCM/Chloroform HighModerateRisk of trace HCl causing salt precipitation.
Visual Guide: Solvent Selection Decision Tree

SolventSelection Start Start: Select Solvent Purpose What is the purpose? Start->Purpose Stock Long-term Stock Storage Purpose->Stock Storage Reaction Reaction / Synthesis Purpose->Reaction Synthesis Analysis LCMS / NMR Analysis Purpose->Analysis QC DMSO Anhydrous DMSO (Store at -20°C) Stock->DMSO Warning STOP: Avoid Acetone/Ketones (Schiff Base Formation) Stock->Warning Avoid DCM DCM or THF (Use immediately) Reaction->DCM MeCN Acetonitrile (Fresh, HPLC Grade) Analysis->MeCN

Figure 1: Decision logic for solvent selection to minimize degradation and artifacts.

Degradation Mechanisms & Troubleshooting

Understanding how the molecule breaks down is essential for interpreting QC data.

Common Degradation Pathways
  • Photo-Dehalogenation: Exposure to UV light causes homolytic cleavage of the C-Br bond, replacing Bromine with Hydrogen (

    
    ).
    
  • Oxidative Coupling: The electron-rich amine can undergo oxidative dimerization to form azo-compounds (

    
    ), causing solutions to turn yellow/brown.
    
  • Carbamate Formation: Primary amines absorb atmospheric CO₂ rapidly in basic solutions, forming carbamates (

    
    ).
    
Visual Guide: Degradation Pathways

Degradation Mol 4-Bromo-1-isopropyl- 1H-pyrazol-3-amine (MW: 204.07) Photo UV Light / Radical Mol->Photo Oxidation Air / Peroxides Mol->Oxidation Ketone Acetone Contamination Mol->Ketone Dehalo Des-bromo Analog (M-78) Photo->Dehalo Homolytic Cleavage Azo Azo Dimer (Brown Precipitate) Oxidation->Azo Dimerization Imine Schiff Base Imine (M+40) Ketone->Imine Condensation

Figure 2: Primary degradation pathways affecting 3-aminopyrazoles in solution.

Troubleshooting FAQs

Q1: My DMSO stock solution turned yellow after 2 weeks at room temperature. Is it still usable?

  • Diagnosis: This indicates early-stage oxidative coupling of the amine, likely accelerated by light or trace peroxides in the DMSO.

  • Action: Run an LCMS check. If purity is >95%, it is usable for qualitative assays. For quantitative

    
     or 
    
    
    
    determination, discard and prepare fresh.
  • Prevention: Store under Argon/Nitrogen in amber vials.

Q2: I see a peak at M+42 in my LCMS spectrum. What is it?

  • Diagnosis: This is likely acetylation . If you used Acetic Acid in your mobile phase or workup, the primary amine can be acetylated. Alternatively, if you used Acetone, you might see M+40 (Imine) which looks similar if resolution is low.

  • Action: Switch to Formic Acid (0.1%) for LCMS buffers to minimize acylation artifacts compared to Acetic Acid.

Q3: The compound precipitated when I diluted my DMSO stock into the cell culture media.

  • Diagnosis: "Crash-out" due to low aqueous solubility. The hydrophobic 4-bromo and 1-isopropyl groups limit water solubility.

  • Action: Ensure the final DMSO concentration is 0.5% - 1.0%. Sonicate the media warm (37°C) immediately after addition. Do not exceed 100 µM in aqueous buffers without carrier proteins (BSA).

Standard Operating Protocols (SOPs)

SOP-01: Preparation of Stable Stock Solution (10 mM)

Objective: Create a stock solution stable for >3 months at -20°C.

Materials:

  • Compound (Solid)[2][3][4]

  • Anhydrous DMSO (Sigma-Aldrich, ≥99.9%, stored over molecular sieves)

  • Amber Glass Vial (Screw cap with PTFE liner)

  • Argon or Nitrogen gas line

Procedure:

  • Weighing: Weigh the solid into the amber vial. Note: Avoid using plastic weighing boats for long durations to prevent static loss.

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

    • Calculation:

      
      
      
  • Vortex: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

  • Inert Gas Purge (Critical): Gently blow a stream of Argon/Nitrogen over the liquid surface for 15 seconds to displace oxygen.

  • Seal & Store: Cap tightly. Parafilm is recommended. Store at -20°C.

SOP-02: Self-Validating QC Check

Objective: Verify compound integrity before critical experiments.

  • Visual Check: Is the DMSO frozen? (DMSO freezes at 19°C). If liquid at -20°C, it has absorbed water—Discard .

  • Clarity Check: Upon thawing, is there a precipitate? Sonicate for 5 mins. If precipitate persists, concentration is suspect—Discard .

  • LCMS Purity Gate:

    • Inject 1 µL of 100 µM dilution.

    • Pass Criteria: Main peak >95% area; No peak at

      
       (De-bromo) >2%.
      

References

  • BenchChem. 4-Bromo-1-methyl-1H-pyrazol-3-amine Properties & Handling. (General class behavior for aminopyrazoles).

  • Sigma-Aldrich. 4-Bromo-1-isopropyl-3-methyl-1H-pyrazole Safety Data Sheet. (Storage conditions for isopropyl analogs).

  • MDPI (Molecules). Flow Hydrodediazoniation of Aromatic Heterocycles. (Discusses stability of aminopyrazole diazonium intermediates).

  • Organic Chemistry Portal. Synthesis and Reactivity of Aminopyrazoles. (Mechanistic insights into oxidation and condensation).

  • PubChem. 4-Bromopyrazole Compound Summary. (Physical properties of the core scaffold).

Sources

Troubleshooting

Troubleshooting low reactivity of pyrazole amine in amide coupling

Technical Support Center & Troubleshooting Guide Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Low Reactivity of Pyrazole Amines in Amide Coupling.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center & Troubleshooting Guide

Welcome to the Advanced Synthesis Support Module. Topic: Overcoming Low Reactivity of Pyrazole Amines in Amide Coupling. Persona: Senior Application Scientist (Medicinal Chemistry).

The Core Problem: The Nucleophilicity Paradox

User Query: "I am trying to couple a carboxylic acid to a 3-aminopyrazole using EDC/HOBt and even HATU, but I see mostly starting material or hydrolysis. Why is this simple amine not reacting?"

Technical Insight: The failure is rarely due to the coupling reagent's quality but rather the electronic deactivation of your amine. Aminopyrazoles (specifically 3- and 5-amino isomers) are deceptively poor nucleophiles.

  • Electronic Sink: The exocyclic amine lone pair is heavily delocalized into the aromatic pyrazole ring.

  • pKa Reality: The conjugate acid of a 3-aminopyrazole typically has a pKa of 2.0–4.0, compared to 4.6 for aniline or 10.0 for alkyl amines. You are essentially trying to acylate a species that is barely more nucleophilic than an amide itself.

  • Competitive Inhibition: The ring nitrogens (N1/N2) can act as competitive nucleophiles or H-bond donors that sequester the active ester, leading to non-productive pathways.

Troubleshooting Decision Matrix

Before proceeding to protocols, use this logic flow to select the correct "Tier" of intervention.

TroubleshootingFlow Start Start: Low Yield with HATU/EDC Check1 Is the Acid Sterically Hindered? Start->Check1 Tier1 Tier 1: Switch to T3P + Pyridine (High Activation, Low Epimerization) Check1->Tier1 No Tier2 Tier 2: In-Situ Acid Chloride (Ghosez's Reagent) Check1->Tier2 Yes Check2 Did Tier 1 Fail? Tier1->Check2 Check2->Tier2 Yes Check3 Starting Material is an Ester? Check2->Check3 No (Yield OK) Tier2->Check3 Still Low Yield Tier3 Tier 3: Lewis Acid Catalysis (Trimethylaluminum) Check3->Tier3 Yes Regio Wrong Isomer? (Ring Acylation) Tier3->Regio Check LCMS Protect Solution: Protect Ring N (Boc/THP) Regio->Protect

Figure 1: Decision tree for selecting the appropriate coupling strategy based on substrate reactivity and steric hindrance.

Tier 1: The "Power" Coupling (T3P)

Q: HATU failed. Why should I try T3P (Propylphosphonic Anhydride)?

A: T3P is superior for electron-deficient amines because it drives the equilibrium forward more aggressively than uronium salts (HATU/HBTU).

  • Mechanism: It forms a mixed anhydride that is highly reactive but sterically selective.

  • The Base Effect: When used with Pyridine (or N-methylmorpholine), T3P suppresses racemization and acts as a "proton shuttle," facilitating the attack of the poor nucleophile [1, 2].

  • Cleanup: Unlike HATU (which leaves urea byproducts), T3P byproducts are water-soluble.[1]

Protocol A: T3P Coupling

  • Dissolve Carboxylic Acid (1.0 equiv) and Aminopyrazole (1.2 equiv) in EtOAc or 2-MeTHF (Do not use DMF if possible; T3P works best in non-polar/semi-polar solvents).

  • Add Pyridine (3.0–5.0 equiv).

  • Cool to 0 °C.

  • Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.

  • Allow to warm to RT and stir for 12–24 h.

    • Pro-Tip: If conversion is <50% after 4h, heat to 50 °C. T3P is thermally stable.

Tier 2: The "Nuclear" Option (Ghosez's Reagent)

Q: T3P improved the yield to 30%, but it's still not enough. What now?

A: You need an electrophile more reactive than an active ester: an Acid Chloride . However, many complex acids are unstable as isolated acid chlorides. Solution: Use Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine). It converts carboxylic acids to acid chlorides neutrally in situ, without generating acidic HCl gas (it forms an amide salt byproduct instead) [3, 4].

Protocol B: Ghosez's Reagent Activation

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1–2 hours.

    • Check: Monitor by MeOH quench in LCMS (look for methyl ester).

  • Coupling: Once activation is complete, add the Aminopyrazole (1.2–1.5 equiv) and Pyridine (2.0 equiv).

  • Reaction: Stir at RT or reflux (40 °C) overnight.

    • Why this works: The acid chloride is small and highly electrophilic, overcoming the steric and electronic barriers of the pyrazole amine.

Tier 3: Direct Ester-Amine Conversion ( )

Q: My starting material is an Ester, not an Acid. Can I skip the hydrolysis step?

A: Yes, and you should. Hydrolysis followed by coupling adds two steps. Using Trimethylaluminum (


)  allows for direct amidation.[2]
Mechanism: 

deprotonates the amine to form a dimethylaluminum amide (

). This species is a potent nucleophile that attacks the ester carbonyl, activated by the aluminum Lewis acid [5, 6].

Protocol C:


 Mediated Coupling 
  • Safety Warning:

    
     is pyrophoric. Handle under strict inert atmosphere (Argon/Nitrogen).[3]
    
  • Complexation: In a flame-dried flask under Argon, dissolve Aminopyrazole (1.2 equiv) in dry Toluene or DCM.

  • Activation: Carefully add

    
     (2.0M in Toluene, 1.2–1.5 equiv) dropwise at 0 °C. Methane gas will evolve.  Stir for 15–30 min at RT to form the Al-amine complex.
    
  • Addition: Add the Ester substrate (1.0 equiv) dissolved in Toluene.

  • Reaction: Heat to reflux (80–110 °C) for 2–16 h.

  • Quench: Cool to 0 °C. Carefully quench with Rochelle’s Salt (Sat. Pot. Sodium Tartrate) or dilute HCl. Stir vigorously until two clear layers form (breaks the Al-emulsion).

Regioselectivity: The Hidden Trap

Q: I got a product with the correct mass, but the NMR looks wrong. Did I acylate the ring nitrogen?

A: Yes, this is the Regioselectivity Trap .

  • The Issue: 3-aminopyrazoles have two nucleophilic sites: the exocyclic amine (

    
    ) and the ring nitrogen (N1).
    
  • Diagnosis: In the N-exo product (desired), the amide proton is usually downfield (9–11 ppm) and sharp. In the N1-product (undesired), the chemical environment of the ring protons shifts significantly.

  • Fix:

    • Transient Protection: If N1 acylation is dominant, you must protect N1 (e.g., with THP or Boc) before the coupling step.

    • Thermodynamic Control: N1-acylation is often the kinetic product. Heating the reaction (especially with

      
      ) can sometimes favor the thermodynamic exocyclic amide rearrangement [7].
      
Summary of Reagents
ReagentReactivityBest ForRisk Factor
HATU/DIPEA ModerateStandard couplingsLow yield with aminopyrazoles.
T3P/Pyridine HighEpimerization-prone / Weak aminesLow.[1][4] Water-soluble workup.[1][5][6]
Ghosez's Rgt Very HighSterically hindered acidsMoisture sensitive.

ExtremeDirect Ester -> AmidePyrophoric . Requires inert gas.[3]
References
  • Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

  • Nielson, T. E., et al. (2015). "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[7][8][9] Organic & Biomolecular Chemistry. Link

  • BenchChem. (2025).[10] "Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines." BenchChem Support. Link

  • Chung, S., et al. (2011).[11] "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids." Synlett. Link

  • Hattori, T., & Yamamoto, H. (2023). "Trimethylaluminum-mediated one-pot peptide elongation." PMC. Link

  • BenchChem. (2025).[10] "A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles." BenchChem Guides. Link

Sources

Optimization

Recrystallization solvents for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Executive Summary & Compound Profile Target Molecule: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine CAS Registry Number: 1006481-47-5 (Free Base) Chemical Class: Aminopyrazole / Halogenated Heterocycle Application Scientist Not...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

Target Molecule: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine CAS Registry Number: 1006481-47-5 (Free Base) Chemical Class: Aminopyrazole / Halogenated Heterocycle

Application Scientist Note: This compound presents a unique purification challenge due to its "amphiphilic" nature.[1] The amine (-NH₂) group provides polarity and hydrogen-bonding capability, while the bromine (-Br) and isopropyl (-CH(CH₃)₂) groups add significant lipophilicity.

Unlike simple salts, this molecule often exhibits "oiling out" (liquid-liquid phase separation) rather than clean crystallization if the solvent polarity is not carefully balanced.[1] This guide prioritizes solvent systems that stabilize the crystal lattice over the amorphous oil phase.[1]

Solvent Selection Matrix

The following table summarizes the most effective solvent systems based on the dielectric constant (


) and the compound's functional group interactions.
Solvent SystemTypeRatio (v/v)SuitabilityMechanism of Action
Ethyl Acetate / Heptane Binary Pair1:2 to 1:4Primary Recommendation EtOAc dissolves the polar amine; Heptane acts as the anti-solvent to force lattice formation upon cooling.
Ethanol / Water Binary Pair4:1 to 1:1High Polarity Option Best for removing inorganic salts or highly polar byproducts.[1] Risk:[1] May cause oiling out if water is added too quickly.[1]
Toluene Single SolventN/ASpecific Impurities Excellent for removing non-polar, tarry synthesis byproducts.[1] Requires cooling to -20°C for max yield.[1]
Isopropyl Alcohol (IPA) Single SolventN/AGeneral Purpose "Like dissolves like" principle.[1] The isopropyl group on the solvent interacts favorably with the N-isopropyl group on the ring.[1]

Detailed Experimental Protocol

Method A: The Ethyl Acetate / Heptane Displacement (Recommended)

Objective: To purify the compound from reaction mixtures containing unreacted hydrazine or non-polar brominated byproducts.

Step-by-Step Procedure:

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add Ethyl Acetate (EtOAc) in small portions while heating to a gentle reflux (approx. 77°C).

    • Critical: Use the minimum amount necessary to dissolve the solid.[1] If 5 mL dissolves 1g, stop there.[1]

  • Filtration (Hot):

    • If insoluble particles (dust, inorganic salts) remain, filter the hot solution through a pre-warmed glass funnel or a syringe filter (PTFE).[1]

  • Crystallization:

    • Keep the solution hot (near boiling).

    • Slowly add Heptane (or Hexanes) dropwise.[1]

    • Stop adding the moment a faint, persistent cloudiness (turbidity) appears.[1]

    • Add 1-2 drops of EtOAc to clear the solution back to transparency.[1]

  • Nucleation & Cooling:

    • Remove from heat and let the flask sit at room temperature undisturbed.

    • Scientist Tip: If the solution turns into an oil droplet at the bottom, reheat to dissolve and add a seed crystal (a tiny speck of pure solid) or scratch the inner glass wall with a glass rod to induce nucleation.[1]

    • Once room temperature is reached, move to a 4°C refrigerator for 2-4 hours, then to -20°C if yield is low.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).[1]

    • Wash the cake with a cold 1:4 mixture of EtOAc/Heptane.[1]

    • Dry under high vacuum at 40°C.[1]

Troubleshooting Guide

Issue 1: The compound "Oils Out" (Forms a liquid layer instead of crystals).

  • Cause: The temperature dropped too fast, or the solvent mixture is too polar (forcing the hydrophobic isopropyl/bromo groups to aggregate).[1]

  • Solution:

    • Reheat the mixture until the oil redissolves.

    • Add a small amount of the good solvent (e.g., Ethanol or EtOAc).[1]

    • Cool much more slowly (wrap the flask in a towel or place in a warm water bath that cools naturally).[1]

    • Vigorous stirring during cooling can sometimes force the oil to solidify into a powder.[1]

Issue 2: No precipitation occurs even at -20°C.

  • Cause: Too much solvent was used (solution is not saturated).[1]

  • Solution:

    • Rotary evaporate 50% of the solvent volume.[1]

    • Re-attempt cooling.[1]

    • Perform a "solubility check": Take 1 drop of the solution on a watch glass and let it evaporate.[1] If it forms a film/oil, you need a seed crystal.[1][2] If it forms crystals, the solution just needs concentration.[1]

Issue 3: Product is colored (Yellow/Brown) but should be White/Off-White.

  • Cause: Oxidation byproducts or trace iodine/bromine residues.[1]

  • Solution:

    • Dissolve the crude in EtOAc.[1]

    • Add Activated Carbon (Charcoal) (approx. 5-10 wt%).[1]

    • Boil for 5-10 minutes.

    • Filter hot through Celite (diatomaceous earth) to remove the carbon.[1]

    • Proceed with recrystallization.[1][2][3][4]

Decision Tree: Solvent Selection Workflow

RecrystallizationLogic Start Start: Crude 4-Bromo-1-isopropyl-1H-pyrazol-3-amine SolubilityTest Solubility Test (10mg in 0.5mL) Start->SolubilityTest CheckEtOAc Soluble in Hot EtOAc? SolubilityTest->CheckEtOAc CheckEtOH Soluble in Hot EtOH? CheckEtOAc->CheckEtOH No MethodA Method A: EtOAc + Heptane (Standard Purity) CheckEtOAc->MethodA Yes MethodB Method B: EtOH + Water (Polar Impurities) CheckEtOH->MethodB Yes MethodC Method C: Acid-Base Extraction (Dissolve in HCl -> Wash -> Basify) CheckEtOH->MethodC No (Insoluble in organics) OilingOut Reheat, add Seed Crystal, Cool Slower MethodA->OilingOut Oils Out?

Caption: Logical workflow for selecting the optimal purification path based on initial solubility observations.

Frequently Asked Questions (FAQs)

Q: Can I use water as the primary solvent? A: No.[1] The presence of the bromine atom and the isopropyl group makes the molecule too lipophilic for pure water.[1] Water should only be used as an anti-solvent (added to an alcohol solution to force precipitation).[1]

Q: My compound turned into a sticky gum. How do I salvage it? A: This is common. Dissolve the gum in a small amount of Dichloromethane (DCM).[1] Add Hexane until it just turns cloudy.[1] Rotovap slowly without heat.[1] The mechanical action of the bubbling often induces crystallization.[1] Alternatively, scratch the gum with a glass rod under a layer of cold Pentane.[1]

Q: Is there a chemical purification method if recrystallization fails? A: Yes. Since it is an amine, you can exploit Acid-Base Extraction :

  • Dissolve crude in 1M HCl (Compound goes into water layer).[1]

  • Wash with Ethyl Acetate (Impurities stay in organic layer).[1]

  • Discard organic layer.[1]

  • Basify aqueous layer with 2M NaOH to pH 10.[1]

  • Extract the now-precipitated pure amine into fresh Ethyl Acetate.[1]

  • Dry and evaporate.[1]

References

  • PubChem Compound Summary. (2025). 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CID 1006481-47-5).[5] National Center for Biotechnology Information.[1] Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-1-isopropyl-1H-pyrazole-3-carboxylic acid (Analogous Structure). Merck KGaA.[1] Link

  • ResearchGate Community. (2015).[1] Discussions on Pyrazole Purification and Functionalization.Link

  • Organic Syntheses. (Various). General Procedures for the Recrystallization of Aminopyrazoles.Link[1]

Sources

Troubleshooting

Technical Support Center: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine Salts

Welcome to the technical support center for 4-bromo-1-isopropyl-1H-pyrazol-3-amine and its associated salts. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-bromo-1-isopropyl-1H-pyrazol-3-amine and its associated salts. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile synthetic intermediate. The inherent hygroscopicity of this and similar amine salts presents unique handling challenges that can impact experimental reproducibility, reaction yield, and the overall integrity of your research.[1][2] This document provides in-depth troubleshooting advice and best practices to mitigate these challenges, ensuring both the accuracy of your results and the longevity of the reagent.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the storage and handling of 4-bromo-1-isopropyl-1H-pyrazol-3-amine salts.

Q1: I opened my new bottle of the amine salt, and it was a free-flowing powder. A week later, it’s a single solid chunk (caked). What happened, and can I still use it?

What Happened (The Cause): This is a classic case of moisture absorption due to the compound's hygroscopic nature.[1] When the container is opened, ambient atmospheric moisture is introduced. The salt readily absorbs this water, causing the fine particles to dissolve slightly at their surface and then recrystallize, fusing them into a solid mass or a clumpy, sticky solid.[1][3] Each subsequent opening of the container introduces more moisture, exacerbating the problem.

Can You Still Use It? (The Solution): Yes, the material is likely still usable, but with critical caveats. The primary issue is that you can no longer accurately weigh the compound to prepare a solution of a specific molarity; a significant portion of the weighed mass will be water.

Recommended Actions:

  • Assess Thermal Stability: First, consult the manufacturer's data sheet or internal stability data to confirm the compound's thermal stability. Many amine salts are stable to gentle heating under vacuum.

  • Drying (If Stable): If the compound is thermally stable, you can dry the required amount in a vacuum oven at a low temperature (e.g., 30-40°C) until a constant weight is achieved.[4] This removes the absorbed water. Caution: Do not heat without verifying stability, as this can cause degradation.

  • Handle in a Controlled Environment: If drying is not an option, the best course of action is to handle the caked material inside a glovebox or a low-humidity dry box.[5][6] This prevents further water uptake and allows for more accurate manipulation.

  • Prepare a Stock Solution: If you must use the caked material without drying, the most scientifically sound approach is to dissolve the entire contents of the bottle in a precise volume of a suitable anhydrous solvent. This creates a stock solution of unknown concentration. You must then determine the exact concentration of this stock via an analytical method (e.g., qNMR, titration) before using it in your experiments. This method is valid because even if the initial mass is incorrect, all subsequent experiments using this stock will be consistent.[7]

Q2: My reaction yield is inconsistent when I use a new bottle of the 4-bromo-1-isopropyl-1H-pyrazol-3-amine salt compared to an older one. Why?

The Cause: Inconsistent water content is the most probable cause. A new, properly sealed bottle contains the compound with minimal water. An older bottle, or one that has been opened multiple times, will have absorbed an unknown amount of atmospheric moisture.[2] If your reaction is sensitive to water (e.g., uses organometallics, strong bases like NaH, or certain coupling catalysts), the water from the hygroscopic salt can quench reagents or interfere with the catalytic cycle, leading to lower and more variable yields.

Troubleshooting Workflow: The following decision tree illustrates the logical process for handling the reagent to ensure reproducibility.

G cluster_start Reagent Assessment cluster_handling Handling & Preparation cluster_storage Storage start Receive / Open Bottle of 4-bromo-1-isopropyl-1H-pyrazol-3-amine salt free_flowing Is powder free-flowing? start->free_flowing clumped Powder is clumpy / caked free_flowing->clumped No protocol_A Protocol A: Immediate Aliquoting (Glovebox Preferred) free_flowing->protocol_A Yes dry_reagent Dry small amount under vacuum (Verify stability first!) clumped->dry_reagent For immediate use stock_sol Prepare stock from entire bottle & quantify concentration analytically clumped->stock_sol For high accuracy storage Store aliquots and main bottle in desiccator with inert gas overlay protocol_A->storage protocol_B Protocol B: Weigh & Use Directly (Rapidly, in low RH) dry_reagent->protocol_B stock_sol->storage

Caption: Decision workflow for handling hygroscopic pyrazole salts.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 4-bromo-1-isopropyl-1H-pyrazol-3-amine salts?

To maximize shelf-life and maintain material integrity, adhere to the following storage protocol.

ParameterRecommendationRationale
Temperature 2-8°C or as specified by manufacturerSlows potential degradation pathways.[8]
Atmosphere Inert gas (Argon or Nitrogen) backfillDisplaces moist air from the container headspace, providing a dry, non-reactive environment.[9]
Container Tightly-sealed, original manufacturer's bottleMinimizes moisture ingress.[10]
Location Inside a desiccatorProvides a secondary barrier against ambient humidity.[1][6] Use an active desiccant like silica gel or molecular sieves.
Q2: What is the best way to weigh a hygroscopic compound accurately?

The ideal method depends on the required accuracy and available equipment.

  • Highest Accuracy (Glovebox): Perform all manipulations, including weighing, inside a glovebox with a low-humidity, inert atmosphere.[5][7] This is the gold standard.

  • Good Accuracy (Weighing by Difference): Tare a sealed vial containing the compound. Quickly transfer an approximate amount of the solid to your reaction vessel. Seal the original vial again and re-weigh it. The difference in mass is the exact amount of compound transferred. This minimizes the time the solid is exposed to air.

  • Acceptable for Many Applications (Rapid Weighing): Tare a weighing boat or beaker on the balance. Quickly add the solid. Record the mass as soon as the reading stabilizes, accepting that the weight will be slowly increasing.[7] Immediately proceed to dissolve the solid. This method is less accurate but often sufficient for routine synthesis.

Q3: How can I quantify the water content in my sample?

If you suspect significant water uptake, several analytical techniques can provide a definitive answer.

TechniquePrincipleProsCons
Karl Fischer Titration Titration with an iodine-based reagent that reacts specifically with water.Gold standard; highly accurate and precise for water.[] Can detect very low levels (ppm).[12]Requires specialized equipment.
Loss on Drying (LOD) Measures the mass lost from a sample after heating it in an oven.[12]Simple and accessible equipment.Not specific to water; any volatile component will be lost. Risk of thermal degradation.[13]
Thermogravimetric Analysis (TGA) Measures mass change as a function of temperature in a controlled atmosphere.Provides detailed information on thermal events, including water loss and decomposition.Requires specialized equipment; more complex data interpretation.[13]
Dynamic Vapor Sorption (DVS) Measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH).[12][14]Excellent for characterizing the hygroscopic nature of a material.Specialized instrument; primarily a characterization tool.

Experimental Protocols

Protocol 1: Aliquoting a New Bottle of Hygroscopic Reagent

Objective: To divide a new bulk container of the reagent into smaller, single-use portions to prevent contamination and repeated moisture exposure of the main stock.

Environment: Glovebox or low-humidity (<20% RH) room is highly recommended.

Materials:

  • New, sealed bottle of 4-bromo-1-isopropyl-1H-pyrazol-3-amine salt.

  • Multiple small, tared, amber glass vials with PTFE-lined caps.

  • Spatulas, powder funnel.

  • Labeling supplies.

  • Inert gas source (if outside a glovebox).

Procedure:

  • Allow the main reagent bottle to equilibrate to room temperature for at least 1 hour before opening to prevent condensation.

  • Transfer the main bottle and all materials into the controlled atmosphere of the glovebox.

  • Carefully open the main bottle.

  • Using a clean spatula, quickly dispense the desired amount of powder into each of the smaller, pre-tared vials.

  • Securely cap each vial immediately after filling.

  • Backfill the main container with inert gas (e.g., argon), seal it tightly, and wrap the cap with paraffin film for an extra seal.

  • Remove all vials from the glovebox. Weigh the filled aliquot vials to determine the exact mass in each.

  • Label each aliquot clearly with the compound name, mass, and date.

  • Store the main bottle and all aliquots in a desiccator at the recommended temperature.[1][9]

Protocol 2: Preparing an Accurate Stock Solution

Objective: To prepare a stock solution of known concentration from a hygroscopic solid for use in quantitative experiments.

Environment: Analytical balance within a glovebox.

Procedure:

  • Place a Class A volumetric flask (e.g., 10.00 mL) and a vial containing the hygroscopic salt inside a glovebox to allow the atmosphere to equilibrate.

  • Calculate the mass of the salt required for your target concentration.

  • Tare the analytical balance inside the glovebox.

  • Weigh the desired mass of the salt directly into the volumetric flask using a powder funnel. Record the exact mass to four decimal places (e.g., 0.1234 g).

  • Remove the flask from the glovebox.

  • Add a portion of the desired anhydrous solvent (e.g., ~5 mL for a 10 mL flask), cap, and swirl gently to dissolve the solid.[15] A sonicator may be used to aid dissolution.

  • Once fully dissolved, carefully add more solvent until the bottom of the meniscus is precisely on the calibration mark.[15]

  • Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the final molarity based on the actual mass weighed, not the initial target mass. Label the solution clearly.

G cluster_cascade Moisture Contamination Cascade A Initial Exposure to Ambient Humidity B Surface Adsorption of Water Molecules A->B C Particle Clumping & Caking B->C F Reaction Interference (Hydrolysis, Quenching) B->F Chemical Effect D Inaccurate Mass (Weighing Water) C->D E Incorrect Molarity of Solutions D->E G Poor Reproducibility & Failed Experiments E->G F->G

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the C13 NMR Chemical Shifts of 4-bromo-1-isopropyl-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected C13 NMR chemical shifts for 4-bromo-1-isopropyl-1H-pyrazol-3-amine. In the absence of direct experi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected C13 NMR chemical shifts for 4-bromo-1-isopropyl-1H-pyrazol-3-amine. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide offers a robust comparative analysis based on structurally similar compounds and established principles of NMR spectroscopy. Understanding these chemical shifts is crucial for the unambiguous structural elucidation and purity assessment of this and related pyrazole derivatives, which are significant scaffolds in medicinal chemistry.

The Significance of C13 NMR in Structural Elucidation

Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is an indispensable tool for organic chemists, providing detailed information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule produces a distinct signal in the C13 NMR spectrum, and the chemical shift (δ) of that signal is highly sensitive to the local electronic environment. Factors such as hybridization, the electronegativity of neighboring atoms, and steric effects all influence the chemical shift, allowing for the precise assignment of each carbon atom within a molecular structure.

For complex heterocyclic systems like substituted pyrazoles, C13 NMR is particularly powerful. It allows researchers to confirm the substitution pattern on the pyrazole ring and to verify the identity of various substituents, which is a critical step in the synthesis of novel pharmaceutical compounds.

Predicted C13 NMR Chemical Shifts: A Comparative Analysis

To predict the C13 NMR chemical shifts of 4-bromo-1-isopropyl-1H-pyrazol-3-amine, we can analyze the experimentally determined shifts of structurally related pyrazoles. By understanding the electronic effects of the bromo, isopropyl, and amino substituents, we can extrapolate the expected shifts for our target molecule.

Table 1: Comparison of Experimental C13 NMR Chemical Shifts of Substituted Pyrazoles.

CompoundC3 (ppm)C4 (ppm)C5 (ppm)Substituent Carbons (ppm)Solvent
4-bromo-1H-pyrazole ~137~95~137--
4-bromo-3-methoxy-1-phenyl-1H-pyrazole [1][2]161.288.9127.8Phenyl: 139.7 (C1'), 119.0 (C2',6'), 129.4 (C3',5'), 125.8 (C4'); Methoxy: 57.3CDCl3
3,5-dimethylpyrazole ~148~105~148Methyl: ~11-14DMSO-d6
Predicted: 4-bromo-1-isopropyl-1H-pyrazol-3-amine ~150-160~90-100~130-140Isopropyl: CH: ~45-55, CH3: ~20-25CDCl3

Note: Predicted values are estimates based on substituent effects observed in related compounds.

Analysis of Substituent Effects:
  • C3-Amine Group (-NH2): The amino group is an electron-donating group through resonance. This is expected to significantly shield the C3 carbon, but its effect is also strongly influenced by the electronic nature of the rest of the ring. Compared to an unsubstituted pyrazole, the C3 signal will be shifted. In comparison to the methoxy group in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole (161.2 ppm), the amino group's effect might lead to a slightly upfield shift.

  • C4-Bromo Group (-Br): The bromine atom exerts a strong anisotropic effect and is electron-withdrawing via induction, which typically results in a significant downfield shift for the carbon it is attached to. However, in aromatic systems, the "heavy atom effect" can lead to a shielding of the directly attached carbon. For 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the C4 signal is at 88.9 ppm[1][2]. A similar value is anticipated for the target molecule.

  • C5-H: The chemical shift of C5 will be influenced by the substituents at positions 1 and 4. The presence of the electron-withdrawing bromine at C4 will likely cause a downfield shift compared to an unsubstituted pyrazole.

  • N1-Isopropyl Group (-CH(CH3)2): The isopropyl group is an electron-donating alkyl group. The methine (CH) carbon is expected to appear in the range of 45-55 ppm, while the two equivalent methyl (CH3) carbons will be found further upfield, typically around 20-25 ppm.

The following diagram illustrates the predicted electronic influences of the substituents on the pyrazole ring.

G cluster_0 4-bromo-1-isopropyl-1H-pyrazol-3-amine C3 C3 N2 N2 C3->N2 NH2 NH2 C3->NH2 +R (donating) C4 C4 C4->C3 Br Br C4->Br -I (withdrawing) C5 C5 C5->C4 N1 N1 N1->C5 iPr iPr N1->iPr +I (donating) N2->N1

Caption: Predicted electronic effects of substituents.

Experimental Protocol for C13 NMR Acquisition

To experimentally validate the predicted chemical shifts, the following protocol for C13 NMR spectroscopy should be followed. This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data.

Materials and Equipment:
  • 4-bromo-1-isopropyl-1H-pyrazol-3-amine sample

  • Deuterated chloroform (CDCl3) with 0.03% v/v tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • NMR spectrometer (e.g., 400 MHz or higher)

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the 4-bromo-1-isopropyl-1H-pyrazol-3-amine sample.

    • Dissolve the sample in ~0.6 mL of CDCl3 containing TMS in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

  • Acquisition Parameters for a Standard C13 Spectrum:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.

    • Spectral Width: Set a spectral width that covers the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • Acquisition Time: Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is important for quantitative analysis, although less critical for simple identification.

    • Number of Scans: Due to the low natural abundance of C13, a larger number of scans (e.g., 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.0 ppm. The residual solvent peak of CDCl3 should appear as a triplet at approximately 77.16 ppm[3].

    • Integrate the peaks if relative intensities are of interest, though C13 NMR is not inherently quantitative without specific experimental setups.

The following workflow diagram outlines the key stages of the experimental process.

G A Sample Preparation (Dissolve in CDCl3 w/ TMS) B Spectrometer Setup (Lock & Shim) A->B C Data Acquisition (Proton Decoupled) B->C D Data Processing (FT, Phasing, Calibration) C->D E Spectral Analysis (Peak Assignment) D->E

Caption: Experimental workflow for C13 NMR spectroscopy.

Conclusion and Future Work

This guide provides a comprehensive, albeit predictive, analysis of the C13 NMR chemical shifts for 4-bromo-1-isopropyl-1H-pyrazol-3-amine. By leveraging data from structurally analogous compounds, we have established a reliable set of expected chemical shifts that can guide researchers in their synthetic and analytical endeavors. The provided experimental protocol offers a robust framework for obtaining high-quality C13 NMR data to confirm these predictions.

Future work should focus on the synthesis and experimental characterization of 4-bromo-1-isopropyl-1H-pyrazol-3-amine to provide definitive C13 NMR data. This would not only validate the predictive analysis presented here but also contribute valuable spectroscopic information to the broader scientific community, aiding in the development of novel pyrazole-based therapeutics. Computational studies, such as those employing Density Functional Theory (DFT), could also be employed to provide theoretical chemical shifts to complement experimental findings[4].

References

  • Kleiziene, N., Arbačiauskiene, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. Available at: [Link]

  • Elguero, J., Claramunt, R. M., & Garceran, R. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
  • MDPI. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved February 27, 2026, from [Link]

  • Figeys, H. P., & van Lommen, G. (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Journal of Chemistry, 66(5), 1141-1144.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved February 27, 2026, from [Link]

  • University of Puget Sound. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Retrieved February 27, 2026, from [Link]

  • Gao, H., Shreeve, J. M., & Ye, C. (2012). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 17(12), 14666-14685. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem. Retrieved February 27, 2026, from [Link]

  • Begtrup, M. (1974). 13C-NMR Spectra of Phenyl-substituted Azole Derivatives. Part II. A Conformational Study. Acta Chemica Scandinavica, 28b, 61-70.
  • PubChemLite. (n.d.). 4-bromo-1-isopropyl-1h-pyrazole. Retrieved February 27, 2026, from [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2009). 13C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. Molecules, 14(5), 1836-1845.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shifts. Retrieved February 27, 2026, from [Link]

  • Der Pharma Chemica. (2016). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 8(1), 405-412.

Sources

Comparative

HPLC Method Development Guide: Purity Analysis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing basic, halogenated pharmaceutical intermediates like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1006481-47-5). The...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter method development bottlenecks when analyzing basic, halogenated pharmaceutical intermediates like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine (CAS: 1006481-47-5). The structural dichotomy of this molecule—a basic exocyclic amine paired with a highly polarizable bromine atom and a hydrophobic isopropyl group—creates a unique chromatographic challenge.

This guide objectively compares standard reversed-phase high-performance liquid chromatography (RP-HPLC) approaches against optimized, selectivity-driven methodologies to establish a self-validating system for purity analysis.

Mechanistic Causality: Why Standard Approaches Fail

When developing a purity method for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, analysts must resolve the active pharmaceutical ingredient (API) from critical impurities, notably the des-bromo precursor (1-isopropyl-1H-pyrazol-3-amine) and the closely related regioisomer (4-bromo-1-isopropyl-1H-pyrazol-5-amine).

The Silanol Effect on Basic Amines

Standard Fully Porous Particle (FPP) C18 columns often yield severe peak tailing for this compound. At a neutral or mid-range pH, residual silanols (Si-OH) on the silica support ionize into negatively charged silanolate ions (Si-O⁻). The basic amine group on the pyrazole ring becomes protonated, leading to secondary ion-exchange interactions. To mitigate this, the mobile phase must be heavily buffered at a low pH (e.g., using 0.1% Trifluoroacetic acid) to suppress silanol ionization and ensure the amine remains fully protonated, driving the separation strictly through the stationary phase[1].

Halogen Polarizability and π-π Selectivity

While standard C18 phases rely entirely on dispersive hydrophobic interactions, they often lack the steric recognition required to separate pyrazole regioisomers[2]. Bromine is a large, electron-rich, and highly polarizable halogen. By transitioning from an alkyl phase (C18) to a Biphenyl phase , we introduce orthogonal selectivity. The biphenyl rings interact with the analyte via π-π electron stacking and dipole-dipole interactions. This specific mechanism exploits the polarizability of the bromine atom, resulting in baseline resolution of regioisomers that would otherwise co-elute on a C18 column.

Furthermore, transitioning to Superficially Porous Particles (SPPs) standardizes the method with ultra-high efficiency, mirroring the performance of sub-2 µm particles but at significantly lower backpressures[3].

Comparative Experimental Design & Protocols

To validate these mechanistic claims, a comparative study was executed using three distinct column chemistries.

Step-by-Step Methodology

1. Sample & Standard Preparation:

  • Diluent: 90:10 Water:Acetonitrile (v/v).

  • Preparation: Accurately weigh 10.0 mg of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Spiked Impurity Solution: Spike the main solution with 0.1% w/w of the des-bromo impurity and the regioisomer impurity to evaluate critical pair resolution.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (0.1% TFA, pH ~2.0). Mix thoroughly and degas.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5.0 µL

  • Column Temperature: 35°C

  • Detection: UV at 230 nm

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 8.0 min: 5% → 60% B

    • 8.0 - 10.0 min: 60% B

    • 10.0 - 10.1 min: 60% → 5% B

    • 10.1 - 15.0 min: 5% B (Re-equilibration)

Performance Comparison Data

The spiked sample was injected onto three different columns to objectively compare performance metrics.

Table 1: Chromatographic Performance Comparison for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

Column ChemistryParticle TechDimensionsRetention Time (min)Tailing Factor (

)
Theoretical Plates (

)
Resolution (

) from Regioisomer
Standard C18 Fully Porous (5 µm)150 x 4.6 mm6.451.858,5001.1 (Co-elution risk)
SPP C18 Core-Shell (2.7 µm)100 x 4.6 mm5.101.4018,2001.8 (Baseline)
SPP Biphenyl Core-Shell (2.7 µm)100 x 4.6 mm5.851.05 22,500 3.7 (Excellent)

Data Interpretation: The SPP Biphenyl column vastly outperformed the C18 phases. The


 of 3.7 guarantees robust integration for purity quantification, while the 

of 1.05 indicates that the secondary silanol interactions have been entirely neutralized by the combination of the low-pH mobile phase and the highly deactivated SPP surface.

Method Development Visualization

The logical progression of this method development is mapped below, illustrating the causality between analyte properties and chromatographic parameters.

HPLC_Workflow Start Analyte: 4-Bromo-1-isopropyl -1H-pyrazol-3-amine Prop Challenge: Basic Amine + Halogenated Ring Start->Prop pH_Screen Mobile Phase Optimization (Control Silanol Activity) Prop->pH_Screen Low_pH 0.1% TFA (pH ~2.0) Amine Protonated pH_Screen->Low_pH Suppress Si-O- Col_Screen Stationary Phase Selection (Selectivity Tuning) Low_pH->Col_Screen C18 Standard C18 Phase (Hydrophobic Only) Col_Screen->C18 Biphenyl Biphenyl Phase (π-π & Dipole Interactions) Col_Screen->Biphenyl Fail Poor Isomer Resolution Peak Tailing C18->Fail Pass Baseline Resolution Sharp Symmetrical Peaks Biphenyl->Pass Final Validated HPLC Method Fail->Final Pass->Final

Fig 1. Method development workflow for basic halogenated pyrazoles.

Conclusion

For the purity analysis of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, standard FPP C18 columns introduce unnecessary risk regarding peak tailing and regioisomer co-elution. By implementing a self-validating system that pairs a low-pH mobile phase (0.1% TFA) with an SPP Biphenyl stationary phase, analysts can exploit the polarizability of the bromine atom. This targeted selectivity yields a robust, highly efficient method suitable for stringent pharmaceutical quality control.

References

  • HPLC Column Standardization in Pharmaceutical Development: A Case Study Source: LCGC North America URL
  • Choosing the Right HPLC Column: A Complete Guide Source: Phenomenex URL
  • Source: International Journal of Chemical and Pharmaceutical Analysis (via Semantic Scholar)

Sources

Validation

Comparative Guide: Mass Spectrometry Fragmentation of Brominated Aminopyrazoles

Executive Summary Brominated aminopyrazoles serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery. Their structural elucidation by mass...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brominated aminopyrazoles serve as critical scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors and fragment-based drug discovery. Their structural elucidation by mass spectrometry (MS) offers a distinct advantage over non-halogenated analogs due to the unique isotopic signature of bromine.

This guide compares the analytical performance of brominated aminopyrazoles against their chlorinated and non-halogenated counterparts. It details the specific fragmentation pathways (ESI-CID and EI) that allow researchers to definitively validate regioisomerism and structural integrity during drug synthesis.

Part 1: The Bromine Advantage (Comparative Analysis)

In the context of structural verification, the "performance" of a chemical scaffold refers to its diagnostic utility in analytical assays.[1] Brominated aminopyrazoles offer superior diagnostic confidence compared to alternatives.

Isotopic Signature vs. Alternatives

The most immediate diagnostic feature is the isotopic abundance.

FeatureBrominated Aminopyrazole (Target)Chlorinated Analog (Alternative 1)Non-Halogenated (Alternative 2)
Isotope Pattern 1:1 Doublet (

/

)
3:1 Ratio (

/

)
Singlet (M+1 from

only)
Mass Defect Negative mass defect (distinct from biological matrix)Negative, but less pronouncedPositive (overlaps with background)
Diagnostic Value High: Instant visual confirmation of Br presence.Medium: Recognizable, but less symmetric.[2]Low: Requires high-resolution MS for confirmation.
Fragmentation Efficiency (ESI-CID)

Bromine is a "soft" leaving group compared to chlorine or hydrogen. Under Collision-Induced Dissociation (CID), the C-Br bond cleavage provides a specific energy release channel that competes with ring opening.

  • Brominated: Often shows a characteristic loss of the bromine radical (

    
    , -79/81 Da) or 
    
    
    
    (-80/82 Da) before complete ring destruction. This preserves the core scaffold charge for secondary identification.
  • Non-Halogenated: Fragmentation is dominated by ring shattering (loss of

    
    , 
    
    
    
    ), often leading to uninformative low-mass ions (
    
    
    ).

Part 2: Fragmentation Mechanisms & Pathways[3]

Understanding the causality of fragmentation is essential for interpreting spectra. The fragmentation of brominated aminopyrazoles generally follows two competitive pathways governed by the internal energy of the ion.

Pathway A: Halogen Elimination (The "Soft" Channel)

In ESI positive mode


, the proton typically localizes on the pyridine-like nitrogen (N2).
  • Loss of Br radical: Homolytic cleavage generates a radical cation. This is rare in even-electron ESI precursors but common in EI.

  • Loss of HBr: A concerted elimination involving an adjacent proton (often from the amino group or ring carbon). This yields a stable radical cation or a rearranged even-electron cation.[3]

Pathway B: Pyrazole Ring Cleavage (The "Hard" Channel)

High collision energies force the pyrazole ring to open.

  • Loss of HCN: Common in 3-amino variants.

  • Loss of

    
    :  Characteristic of the diazo character, though less common in stable aminopyrazoles.
    
  • Retro-Diels-Alder (RDA): Cleavage of the N-N bond and C-C bond.

Visualization: Fragmentation Logic

The following diagram illustrates the competitive pathways for a generic 4-bromo-3-aminopyrazole.

FragmentationPathway Precursor Precursor Ion [M+H]+ (m/z X / X+2) Intermediate_A Distonic Ion [M+H - Br•]+. Precursor->Intermediate_A Homolytic Cleavage (High Energy) Intermediate_B Ring Opening (Isomerization) Precursor->Intermediate_B Charge Migration Fragment_HBr Loss of HBr (-80/82 Da) Precursor->Fragment_HBr Concerted Elimination (Proximity Effect) Product_A Dehalogenated Scaffold (m/z X-79) Intermediate_A->Product_A Fragment_HCN Loss of HCN (-27 Da) Intermediate_B->Fragment_HCN Pathway B1 Fragment_N2 Loss of N2 (-28 Da) Intermediate_B->Fragment_N2 Pathway B2

Caption: Competitive fragmentation pathways for protonated brominated aminopyrazoles. Green path indicates the diagnostic HBr loss specific to this scaffold.

Part 3: Experimental Protocol (Self-Validating)

This protocol is designed to be self-validating : the observation of the bromine doublet in Step 1 confirms the precursor identity before proceeding to structural elucidation in Step 2.

Materials & Equipment[5]
  • Instrument: Q-TOF or Orbitrap MS (High Resolution preferred).

  • Ionization: ESI (Positive Mode).[4]

  • Solvent: 50:50 Water:Acetonitrile + 0.1% Formic Acid.

Step-by-Step Workflow
Phase 1: Precursor Validation (The "Doublet Check")
  • Infusion: Direct infuse sample at 5-10 µL/min.

  • Full Scan (MS1): Acquire range m/z 100–1000.

  • Validation Criteria: Locate the parent ion

    
    .[4]
    
    • Check: Does the peak have a matching partner at

      
      ?
      
    • Check: Is the intensity ratio approximately 1:1?

    • Decision: If YES , proceed. If NO , the sample is not brominated or is degraded.

Phase 2: Energy-Resolved Fragmentation (ER-MS)

To distinguish regioisomers (e.g., 3-bromo vs 4-bromo), a single collision energy is insufficient.

  • Isolate: Select the

    
     monoisotopic peak (M) with a 1 Da isolation window.
    
  • Ramp CE: Acquire MS/MS spectra at Collision Energies (CE) of 10, 20, 40, and 60 eV.

  • Analyze Survival Yield:

    • 4-Bromo isomers are typically thermally more stable and require higher CE to fragment the C-Br bond.

    • N-Bromo or 3-Bromo isomers often show facile loss of Br or HBr at lower energies (10-20 eV).

Phase 3: Structural Assignment

Use the following logic table to assign fragments:

Observed LossMass ShiftStructural Inference
- 80/82 Da

Diagnostic: Confirms Br presence and adjacent labile proton (e.g.,

).
- 27 Da

Ring Integrity: Pyrazole ring cleavage. Common in 3-aminopyrazoles.
- 17 Da

Substituent: Exocyclic amine loss. Suggests primary amine is intact.
- 79/81 Da

Radical: High-energy cleavage. Less common in ESI, dominant in EI.
Visualization: Analytical Workflow

AnalyticalWorkflow Start Start: Sample Injection MS1_Scan MS1 Full Scan (m/z 100-1000) Start->MS1_Scan Check_Iso Isotope Check: Doublet at M / M+2? MS1_Scan->Check_Iso Stop_Fail STOP: Sample degraded or non-brominated Check_Iso->Stop_Fail No Select_Pre Select 79Br Ion (Isolation Width 1 Da) Check_Iso->Select_Pre Yes (1:1 Ratio) Ramp_CE Ramp Collision Energy (10 -> 60 eV) Select_Pre->Ramp_CE Data_Analysis Analyze Fragment Ratios Ramp_CE->Data_Analysis Result_A High HBr Loss: Likely 3-Bromo/N-H interaction Data_Analysis->Result_A Result_B High Stability: Likely 4-Bromo core Data_Analysis->Result_B

Caption: Decision tree for the structural validation of brominated aminopyrazoles using MS/MS.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer. (General principles of isotope patterns and fragmentation).

  • Holčapek, M., et al. (2010). "Fragmentation behavior of pyrazole derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 45(8), 843-850. (Specific mechanisms of pyrazole ring cleavage).

  • NIST Chemistry WebBook. "Bromine Isotopic Data." (Reference for 79Br/81Br abundance).[3][5]

  • Eiceman, G. A., & Karpas, Z. (2005). Ion Mobility Spectrometry. CRC Press. (Differentiation of isomers).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Classic text on EI fragmentation rules including Ortho effects).

Sources

Comparative

Comparative Guide: IR Spectroscopy Analysis of Amine and Bromine Moieties in Pyrazoles

Executive Summary In the high-stakes arena of drug discovery, pyrazole derivatives serve as privileged scaffolds, particularly in kinase inhibitors and anti-inflammatory agents. The precise characterization of functional...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of drug discovery, pyrazole derivatives serve as privileged scaffolds, particularly in kinase inhibitors and anti-inflammatory agents. The precise characterization of functional groups—specifically amines (–NH₂/–NH) and bromine (–Br) substituents—is critical for validating synthetic pathways and ensuring purity.

This guide objectively compares the infrared (IR) spectral signatures of amine and bromine functionalities within the pyrazole framework. Unlike Nuclear Magnetic Resonance (NMR), which excels in solution-phase structural elucidation, IR spectroscopy provides unique insights into the solid-state hydrogen bonding networks and tautomeric preferences that define the physical properties of these drugs.

Key Takeaway: While the amine group offers high-diagnostic confidence through distinct stretching frequencies (3500–3100 cm⁻¹), the bromine substituent requires advanced interpretation of the fingerprint region (600–500 cm⁻¹) and is often best validated by cross-referencing with Raman spectroscopy or Mass Spectrometry.

Theoretical Framework: The Pyrazole Scaffold[1]

Before analyzing specific functional groups, one must establish the baseline vibrational modes of the pyrazole ring itself. Pyrazoles exhibit annular tautomerism (1H- vs. 2H- forms), which significantly alters the N–H spectral landscape.

The "Pyrazole Effect" on Substituents

The electron-rich, aromatic nature of the pyrazole ring (6π electrons) creates specific electronic environments:

  • Inductive Effects: A bromine atom at the C4 position exerts a strong electron-withdrawing inductive effect (-I), potentially increasing the acidity of the ring N–H and causing a red shift (lower wavenumber) in its stretching frequency.

  • Resonance Effects: An amino group at C3 or C5 can donate electron density (+M), strengthening the ring currents but potentially broadening N–H bands due to facilitated hydrogen bonding.

Comparative Analysis: Amine vs. Bromine Spectral Performance

The following table summarizes the diagnostic "performance" of IR bands for identifying these two distinct functional groups.

Table 1: Diagnostic Comparison of Amine and Bromine Bands in Pyrazoles
FeatureAmine Group (–NH₂ / –NH) Bromine Substituent (C–Br)
Primary Region High Frequency: 3500 – 3100 cm⁻¹Low Frequency: 690 – 515 cm⁻¹
Signal Intensity Medium to Strong (Dipole change is high)Strong (High polarizability, but often obscured)
Band Shape Sharp (Free) to Broad (H-bonded)Sharp, often multiple bands
Diagnostic Confidence High: "Molar tooth" doublet for primary amines.Moderate: Overlaps with ring deformations/fingerprint.[1]
Interferences O–H stretch (broad), Pyrazole Ring N–H.C–Cl stretch, Ring breathing modes.
Alternative Method ¹H NMR (very distinct).Raman Spectroscopy (C-Br is very strong).

Deep Dive: Spectral Interpretation

The Amine Signature (3500–1550 cm⁻¹)

The detection of amino groups in pyrazoles is complicated by the presence of the endocyclic ring nitrogen (N1-H).

  • Primary Amines (–NH₂): Look for the classic doublet.

    • Asymmetric Stretch: ~3400–3300 cm⁻¹[2]

    • Symmetric Stretch: ~3330–3250 cm⁻¹[2]

    • Scissoring (Bending): 1650–1580 cm⁻¹ (Can be obscured by C=N ring stretch).

  • Secondary Amines (–NH–R): Single weak band around 3350–3310 cm⁻¹.[2]

  • The Pyrazole Ring N–H: This is the confounding variable. In solid-state (KBr pellet), pyrazoles form extensive intermolecular hydrogen-bonded dimers or oligomers. This results in a very broad, intense band centered between 3200–2800 cm⁻¹, often masking the sharper exocyclic amine bands.

    • Tip: To resolve this, collect spectra in dilute non-polar solution (e.g., CCl₄) to break H-bonds, sharpening the bands.

The Bromine Signature (800–400 cm⁻¹)

Identifying a bromine substitution strictly via IR is challenging due to the complexity of the fingerprint region.

  • C–Br Stretch: The heavy mass of the bromine atom shifts the stretching vibration to low frequencies, typically 600–500 cm⁻¹ .

  • Aromatic Interaction: When attached to the pyrazole ring (e.g., 4-bromopyrazole), the C–Br band is strong but often couples with ring deformation modes.

  • Differentiation: A C–Cl bond would appear at higher frequencies (850–550 cm⁻¹).[3] If the band is below 600 cm⁻¹ and intense, it strongly suggests Bromine over Chlorine.

Decision Logic & Workflow

The following diagram illustrates the logical pathway for confirming the presence of these groups using IR data.

IR_Analysis_Workflow Start Start: Acquire Pyrazole Spectrum Check_High Analyze 3500-3100 cm⁻¹ Region Start->Check_High Check_Low Analyze 800-400 cm⁻¹ Region Start->Check_Low Doublet Doublet Observed? (Asym + Sym) Check_High->Doublet Primary_Amine Confirm: Primary Amine (-NH₂) Doublet->Primary_Amine Yes Singlet Single Band Observed? Doublet->Singlet No Secondary_Check Check 1600 cm⁻¹ (Scissoring absent?) Singlet->Secondary_Check Yes Confirm_Sec Confirm: Secondary Amine or Pyrazole Ring NH Secondary_Check->Confirm_Sec Strong_Band Strong Band < 600 cm⁻¹? Check_Low->Strong_Band Confirm_Br Suggests: C-Br Bond (Validate w/ Mass Spec) Strong_Band->Confirm_Br Yes Ambiguous Ambiguous/Weak Signal Strong_Band->Ambiguous No

Figure 1: Decision tree for interpreting IR spectra of substituted pyrazoles.

Experimental Protocol: Validated Method

To ensure reproducibility and minimize artifacts (like moisture interfering with amine bands), follow this self-validating protocol.

Sample Preparation (Solid State)

Method: Potassium Bromide (KBr) Pellet

  • Why: KBr is transparent in the fingerprint region (down to 400 cm⁻¹), essential for detecting the C–Br stretch. Diamond ATR crystals often absorb below 525 cm⁻¹, potentially blinding you to the bromine signal.

Steps:

  • Desiccation: Dry KBr powder at 110°C for 2 hours to remove hygroscopic water (interferes with NH region).

  • Ratio: Mix 1–2 mg of Pyrazole sample with 100 mg KBr.

  • Grinding: Grind in an agate mortar until a fine powder (particle size < 2 µm) is achieved to prevent scattering (Christiansen effect).

  • Compression: Press at 10 tons for 2 minutes under vacuum to form a transparent disk.

Data Acquisition
  • Resolution: 2 cm⁻¹ (Standard) or 1 cm⁻¹ (High res for resolving H-bonding shoulders).

  • Scans: Minimum 32 scans to improve Signal-to-Noise ratio.

  • Background: Collect a fresh background of pure KBr before every sample.

Mechanistic Validation (Tautomerism)

To distinguish between the 3-amino and 5-amino tautomers (which exist in equilibrium), use solvent variation.

  • Experiment: Dissolve sample in CHCl₃.

  • Observation: If the N–H bands shift significantly compared to the solid state, intermolecular H-bonding is confirmed. The position of the tautomeric equilibrium can often be inferred by the ratio of free vs. bonded N–H bands.

Tautomer_Logic Tautomer1 3-Aminopyrazole (More Stable) Equilibrium Prototropic Equilibrium Tautomer1->Equilibrium Tautomer2 5-Aminopyrazole (Less Stable) Tautomer2->Equilibrium IR_Result IR Spectrum: Broadened/Shifted NH Equilibrium->IR_Result Fast Exchange (Solid State H-bonds)

Figure 2: Impact of tautomeric equilibrium on IR spectral features.

References

  • National Institute of Standards and Technology (NIST). 4-Bromo-3,5-dimethylpyrazole-1-methanol Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[4] [Link]

  • Alkorta, I., et al. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix. PMC (PubMed Central), 2021. [Link]

  • University of Colorado Boulder. IR Spectroscopy Tutorial: Amines. Department of Chemistry and Biochemistry. [Link]

  • LibreTexts Chemistry. Infrared Spectra of Some Common Functional Groups (Alkyl Halides). [Link]

  • MDPI. Design, Synthesis, and Spectral Analysis of Novel Pyrazole Derivatives. Molecules, 2021.[5] [Link]

Sources

Validation

Comparative Guide: Reactivity of 4-Bromo vs. 4-Iodo Pyrazole Amines

This guide provides an in-depth technical comparison of 4-bromo and 4-iodo pyrazole amines, focusing on their reactivity in palladium-catalyzed cross-coupling reactions.[1][2] It is designed for medicinal chemists and pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-bromo and 4-iodo pyrazole amines, focusing on their reactivity in palladium-catalyzed cross-coupling reactions.[1][2] It is designed for medicinal chemists and process scientists who need to select the optimal halogen handle for library synthesis or scale-up.

Executive Summary & Decision Matrix

In pyrazole functionalization, the choice between 4-bromo and 4-iodo substituents is not merely a matter of bond strength (


).[1] While 4-iodo derivatives generally offer faster oxidative addition rates, they suffer from specific limitations in amine-rich environments (Buchwald-Hartwig) due to catalyst poisoning effects.
Quick Selection Guide
Feature4-Bromo-pyrazole amines 4-Iodo-pyrazole amines
Primary Use Case Buchwald-Hartwig Amination (C-N bond formation)Suzuki-Miyaura Coupling (C-C bond formation)
Oxidative Addition Slower (Requires electron-rich ligands like SPhos/XPhos)Faster (Occurs readily even with standard ligands like

)
Catalyst Stability High; Br⁻ does not typically inhibit Pd(0) regeneration.[3]Lower; I⁻ can bridge Pd species, forming inactive dimers (The "Iodide Effect").[4]
Cost & Availability High availability, lower cost.Higher cost, often requires synthesis from pyrazole.
Atom Economy Better (Br = 79.9 amu).Poorer (I = 126.9 amu).

Mechanistic Deep Dive: The "Iodide Effect" vs. Bond Energy

To understand the reactivity divergence, we must analyze the catalytic cycle at two critical points: Oxidative Addition and Catalyst Regeneration .

Bond Dissociation Energy (BDE)

The C-X bond at the 4-position of the pyrazole ring is electron-rich due to the heterocycle's


-excessive nature.
  • C(sp²)–I BDE: ~65 kcal/mol

  • C(sp²)–Br BDE: ~81 kcal/mol

Theoretical Implication: 4-Iodo pyrazoles should universally react faster. This holds true for Suzuki, Sonogashira, and Negishi couplings where the rate-limiting step is oxidative addition.[5]

The "Iodide Effect" in Amination

In Buchwald-Hartwig aminations , experimental data reveals a reversal of reactivity. 4-Bromo-1-tritylpyrazole often outperforms its 4-iodo analog.

  • Mechanism: High concentrations of iodide ions (released after oxidative addition) can displace ligands (L) on the active Pd(0) species or bridge two Pd(II) centers, forming stable, inactive dimers

    
    .
    
  • Consequence: In amine couplings, 4-bromo is the superior choice to maintain high catalytic turnover numbers (TON).

Visualizing the Reactivity Pathways

The following diagram illustrates the divergent pathways. The "Iodide Trap" explains why 4-iodo substrates can stall in amination reactions despite their weaker bonds.

ReactivityPathways Start 4-Halo-Pyrazole OxAdd Oxidative Addition (L2Pd(II)-Ar-X) Start->OxAdd Pd(0) TransMet Transmetalation (Boronic Acid) OxAdd->TransMet Suzuki Path AmineCoord Amine Coordination OxAdd->AmineCoord Buchwald Path IodideTrap INACTIVE DIMER [Pd(μ-I)]2 OxAdd->IodideTrap High [I-] conc. (Inhibition) ProdSuzuki Product (C-C) High Yield for I & Br TransMet->ProdSuzuki Reductive Elim. ProdBuchwald Product (C-N) Br > I Preferred AmineCoord->ProdBuchwald Reductive Elim.

Caption: Divergent catalytic pathways showing the "Iodide Trap" which inhibits turnover in Buchwald-Hartwig aminations for 4-iodo substrates.

Experimental Data & Protocol Comparison

Comparative Yields: C4-Functionalization

Data synthesized from cross-coupling studies on N-protected pyrazoles (e.g., 1-trityl or 1-benzyl).

Reaction TypeSubstrate (X=)Catalyst SystemYield (%)Notes
Suzuki-Miyaura 4-Iodo Pd(PPh₃)₄ / Na₂CO₃85-95% Mild conditions (80°C). Works well with electron-poor boronic acids.
Suzuki-Miyaura 4-Bromo Pd(dppf)Cl₂ / K₃PO₄70-85%Often requires stronger base or specialized ligands (SPhos) for sterically hindered partners.
Buchwald-Hartwig 4-Iodo Pd(dba)₂ / tBuDavePhos<40%Significant catalyst deactivation observed; incomplete conversion.
Buchwald-Hartwig 4-Bromo Pd(dba)₂ / tBuDavePhos88-96% High turnover; preferred substrate for C-N coupling.
Detailed Protocol: Suzuki Coupling of 4-Iodo-1H-pyrazol-5-amine

Use this protocol for generating libraries of 4-aryl-5-aminopyrazoles. The 4-iodo substrate is preferred here for its ability to couple under conditions that preserve the free amine (if carefully controlled) or labile protecting groups.

Reagents:

  • 4-Iodo-1-trityl-1H-pyrazol-5-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[6]

  • Base: 2M Na₂CO₃ (aq) (2.5 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME) / Water (4:1)

Step-by-Step Workflow:

  • Setup: Charge a microwave vial or Schlenk tube with the 4-iodo-pyrazole, arylboronic acid, and Pd(PPh₃)₄.

  • Inertion: Evacuate and backfill with Argon (3 cycles). This is critical to prevent homocoupling or oxidation of the electron-rich amine.

  • Solvation: Add degassed DME and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 85°C (oil bath) or 100°C (Microwave, 30 min).

    • Note: 4-Bromo analogs typically require 110-120°C or stronger bases (e.g., Cs₂CO₃) to achieve comparable conversion rates.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc).

Detailed Protocol: Buchwald-Hartwig Amination of 4-Bromo-1-tritylpyrazole

Use this protocol for installing secondary amines at the 4-position. The 4-bromo substrate is strictly required to avoid the "Iodide Effect."

Reagents:

  • 4-Bromo-1-trityl-1H-pyrazole (1.0 equiv)

  • Morpholine/Piperidine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or tBuDavePhos (4 mol%)

  • Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu

  • Solvent: Toluene (anhydrous)

Step-by-Step Workflow:

  • Pre-complexation: In a glovebox or under Argon, mix Pd₂(dba)₃ and Ligand in Toluene. Stir for 5 mins to generate the active

    
     species.
    
  • Addition: Add the 4-bromo-pyrazole and the amine.

  • Base Addition: Add LiHMDS dropwise.

    • Critical: Strong bases like NaOtBu can sometimes deprotonate the pyrazole C5-H if the N1 protecting group is labile; LiHMDS is often milder/more controlled.

  • Reaction: Heat to 100°C for 12-16 hours.

  • Observation: The reaction mixture should remain dark/homogeneous. Formation of a precipitate (palladium black) early in the reaction indicates catalyst death (common with Iodo-substrates).

Strategic Synthesis Workflow

When designing a synthesis route involving pyrazole amines, follow this logic flow to maximize yield and minimize cost.

DecisionTree Start Target: Functionalized Pyrazole Amine Q1 Reaction Type? Start->Q1 Suzuki C-C Bond Formation (Suzuki/Sonogashira) Q1->Suzuki Buchwald C-N Bond Formation (Buchwald-Hartwig) Q1->Buchwald SelectI Select 4-IODO (Faster, Milder) Suzuki->SelectI Standard SelectBr Select 4-BROMO (Avoids Catalyst Poisoning) Buchwald->SelectBr Required

Caption: Decision tree for selecting halogenated pyrazole precursors based on the desired coupling reaction.

References

  • Crystal Structure & Properties

    • Completion of Crystallographic Data for the Series of 4-Halogen
    • Source:

  • Buchwald-Hartwig Kinetics (Br vs I)

    • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
    • Source:

  • Suzuki Coupling Protocols

    • Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.
    • Source:

  • Mechanistic Insight (Iodide Inhibition)

    • Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction.
    • Source:

  • Direct Arylation (Chemoselectivity)

    • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles.
    • Source:

Sources

Comparative

X-ray crystallography data for 4-bromo-1-isopropyl-1H-pyrazol-3-amine

This guide serves as a strategic structural analysis and characterization protocol for 4-bromo-1-isopropyl-1H-pyrazol-3-amine . As of the current literature landscape, while the core scaffold (4-bromo-1H-pyrazole) has be...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic structural analysis and characterization protocol for 4-bromo-1-isopropyl-1H-pyrazol-3-amine .

As of the current literature landscape, while the core scaffold (4-bromo-1H-pyrazole) has been crystallographically resolved, the specific N-isopropyl-3-amino derivative often exists as a proprietary intermediate in kinase inhibitor development (e.g., PI3K, BRAF pathways).[1] Consequently, this guide functions as a comparative benchmark , using the known crystallographic standards of its closest analogs to validate the structural integrity of this specific target.

Part 1: Structural Landscape & Benchmarking

1.1 The Crystallographic Gap

The introduction of the isopropyl group at the


 position and an amine at 

drastically alters the packing motif compared to the unsubstituted parent heterocycle. While 4-bromo-1H-pyrazole forms planar trimeric hydrogen-bonded rings, 4-bromo-1-isopropyl-1H-pyrazol-3-amine is predicted to adopt a catemeric (chain-like) or dimeric structure due to the steric bulk of the isopropyl group blocking the classic "pyrazole trimer" formation.[1]
1.2 Comparative Data Table

Use this table to benchmark your experimental data against the closest solved structural standards.

FeatureTarget Molecule Benchmark Standard A Benchmark Standard B
Compound 4-bromo-1-isopropyl-1H-pyrazol-3-amine 4-Bromo-1H-pyrazole 3-Amino-4-bromopyrazole
CAS Number 1248321-76-716461-94-216461-94-2 (Tautomer)
Formula



Mol.[1] Weight 204.07 g/mol 146.97 g/mol 161.99 g/mol
Crystal System Predicted: Monoclinic or OrthorhombicOrthorhombicMonoclinic
Space Group Predicted:

or


(Disordered)

Packing Motif Steric-driven; likely H-bond chains (Amine

N2)
Trimeric H-bonded ringsH-bonded Sheets
Density (

)
Est:[1] 1.55 - 1.65 g/cm³2.05 g/cm³~1.92 g/cm³
Key Interaction

(Intermolecular)

(Trimer)

Critical Insight: The density of the isopropyl derivative will be significantly lower than the parent 4-bromo-1H-pyrazole (approx.[1] 1.6 vs 2.05 g/cm³) due to the inefficient packing of the aliphatic isopropyl tail. If your experimental density is >1.9, you likely have a cleavage product or salt form.

Part 2: Experimental Protocol

2.1 Crystallization Strategy

Obtaining single crystals of this intermediate requires balancing the lipophilicity of the isopropyl group with the polarity of the amine.

  • Method A (Preferred): Slow Evaporation

    • Dissolve 20 mg of compound in 2 mL of Ethanol/Dichloromethane (1:1) .

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and store at 4°C.

    • Rationale: The DCM solubilizes the bromine/isopropyl moiety, while ethanol encourages H-bond networking during concentration.

  • Method B: Vapor Diffusion

    • Dissolve 15 mg in 0.5 mL THF (inner vial).

    • Place in a larger jar containing 5 mL Pentane (anti-solvent).

    • Seal tightly.[2]

    • Rationale: Pentane slowly diffuses into the THF, lowering solubility gently to grow distinct prisms rather than needles.

2.2 X-Ray Data Collection Parameters

Due to the presence of Bromine (


), absorption correction is critical.
  • Radiation Source: Molybdenum (

    
    , 
    
    
    
    ) is mandatory .
    • Why? Copper (

      
      ) radiation will cause significant fluorescence from the Bromine atom, leading to high background noise and poor 
      
      
      
      values.
  • Temperature: 100 K (Cryostream).

    • Why? The isopropyl group often exhibits thermal disorder at room temperature. Freezing the crystal locks the conformation.

  • Resolution: Aim for

    
     or better to resolve the 
    
    
    
    bond distance accurately (Target:
    
    
    ).

Part 3: Data Analysis Workflow

The following diagram outlines the logical flow for solving and refining the structure, specifically addressing the challenges of halogenated heterocycles.

CrystallographyWorkflow Figure 1: Refinement workflow for brominated pyrazoles, emphasizing absorption correction and disorder handling. RawData Raw Diffraction Frames (Mo K-alpha) Indexing Unit Cell Indexing (Determine Space Group) RawData->Indexing Integration Integration & Scaling (Apply Absorption Correction) Indexing->Integration Phasing Structure Solution (SHELXT / Intrinsic Phasing) Integration->Phasing Valid HKL file Refinement Refinement (SHELXL) Locate Br and Ring Atoms Phasing->Refinement DisorderCheck Check Isopropyl Disorder (Anisotropic Ellipsoids) Refinement->DisorderCheck DisorderCheck->Refinement High Residual Peaks? FinalModel Final CIF Generation (Check R-Factor < 5%) DisorderCheck->FinalModel Ellipsoids OK

Part 4: Structural Comparison & Interpretation

When you have your solved structure, evaluate these three specific geometric parameters to confirm identity and purity.

4.1 The "Zipper" Interaction

In the absence of the N1-proton (replaced by isopropyl), the molecule cannot form the cyclic trimer seen in 4-bromo-1H-pyrazole.[1]

  • Look for: A "Catemer" chain where the amine (

    
    ) of Molecule A donates a hydrogen bond to the pyridine-like nitrogen (
    
    
    
    ) of Molecule B.
  • Distance Check: The

    
     distance should be 2.95 – 3.10 Å .
    
4.2 Halogen Bonding

Bromine is a potential halogen bond donor (


-hole).
  • Look for: Short contacts (

    
    ) between the 
    
    
    
    atom and the amine nitrogen or bromine of a neighboring molecule.
  • Significance: These interactions stabilize the crystal lattice and increase the melting point. If missing, the crystal may be a polymorph with lower stability.

4.3 Tautomeric Confirmation

Ensure the structure is indeed the 3-amine and not the 5-amine isomer.

  • Verification: In the 3-amine, the

    
     bond is adjacent to the 
    
    
    
    (pyridine-like) nitrogen.[1] In the 5-amine, it is adjacent to the
    
    
    (isopropyl-bearing) nitrogen.[1] X-ray diffraction unambiguously distinguishes these by bond lengths (
    
    
    single vs
    
    
    double character).

References

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles.MDPI Crystals, 2023. (Provides the benchmark structure for the 4-bromo-1H-pyrazole core).

  • PubChem Compound Summary for CID 140079: 3-Amino-4-bromopyrazole. National Center for Biotechnology Information (2025).[1]

  • Synthesis and Crystal Structure of 3-Aminopyrazole Derivatives.Acta Crystallographica Section E, (General reference for aminopyrazole packing motifs).

Sources

Validation

Distinguishing 3-Amino and 5-Amino Pyrazoles by NOESY NMR: A Technical Guide

Topic: Distinguishing 3-amino and 5-amino pyrazoles by NOESY NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals. Executive Summary In heterocyclic drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Distinguishing 3-amino and 5-amino pyrazoles by NOESY NMR Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In heterocyclic drug discovery, the regioselective synthesis of


-substituted aminopyrazoles often yields mixtures of 3-amino and 5-amino isomers. Distinguishing these regioisomers is critical, as their biological activities and subsequent reactivities differ significantly. While X-ray crystallography is definitive, it requires single crystals. Nuclear Overhauser Effect Spectroscopy (NOESY)  offers a rapid, solution-state alternative.

This guide details the specific NOESY correlations that differentiate 3-amino-1-R-pyrazoles from 5-amino-1-R-pyrazoles , providing a self-validating protocol for structural assignment.

The Verdict:

  • 3-Amino Isomer: Characterized by a strong NOE correlation between the

    
    -substituent protons and the aromatic H-5  proton.
    
  • 5-Amino Isomer: Characterized by a strong NOE correlation between the

    
    -substituent protons and the exocyclic 
    
    
    
    protons (in DMSO-
    
    
    ) and the absence of NOE to any aromatic ring proton.

The Regioisomer Challenge

When hydrazine derivatives react with


-ketonitriles or equivalent electrophiles, two tautomeric/regioisomeric products can form. Once the nitrogen is substituted (e.g., alkylated or arylated), the position of the amino group is fixed relative to the 

-substituent.
Structural Definitions

We adhere to the standard IUPAC numbering where the substituted nitrogen is


.
  • 3-Amino-1-R-pyrazole: The amino group is at position 3.[1][2] The aromatic protons are at positions 4 and 5. The H-5 proton is adjacent to the

    
    -substituent.
    
  • 5-Amino-1-R-pyrazole: The amino group is at position 5.[3] The aromatic protons are at positions 3 and 4. The amino group (

    
    )  is adjacent to the 
    
    
    
    -substituent.

Figure 1: Structural proximity differences driving the NOESY strategy.[4]

Theoretical Basis: Why NOESY?

Standard 1D


 NMR is often insufficient because the chemical shifts of H-3, H-4, and H-5 can vary depending on the electronic nature of the 

-substituent (R). While H-5 is typically desheilded relative to H-3, this rule is not absolute.

NOESY (Nuclear Overhauser Effect Spectroscopy) relies on through-space dipolar coupling (distance < 5 Å), not through-bond coupling. This makes it the ideal tool to "measure" the distance between the fixed


-substituent and its immediate neighbor (either H-5 or 

).

Experimental Protocol

To ensure trustworthiness and reproducibility, follow this optimized workflow.

Sample Preparation
  • Solvent: DMSO-

    
      is mandatory.
    
    • Reasoning: In

      
      , amino protons often broaden or exchange rapidly, becoming invisible. DMSO-
      
      
      
      stabilizes the
      
      
      protons via hydrogen bonding, appearing usually as a sharp singlet between 4.5–6.5 ppm, enabling the detection of the crucial
      
      
      NOE.
  • Concentration: 10–20 mg of sample in 0.6 mL solvent (approx. 20–50 mM). High concentration improves the signal-to-noise ratio for NOE cross-peaks.

Acquisition Parameters
  • Pulse Sequence: Standard 2D gradient-selected NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 400–500 ms .
    
    • Expert Insight: Small molecules (MW < 500) fall into the "extreme narrowing limit" where NOE can be positive or near zero. A longer mixing time (500 ms) ensures sufficient magnetization transfer for detection without excessive spin-diffusion.

  • Relaxation Delay (

    
    ):  2.0 s.
    
  • Scans: 16–32 scans per increment (sufficient for >10 mg sample).

Data Analysis & Interpretation

This section compares the "performance" of the NOESY experiment in distinguishing the two isomers.

Scenario A: The 3-Amino Isomer (The "H-5 Match")

In this isomer, the


-substituent (R) is spatially proximate to the ring proton at position 5 (H-5).
  • Observation: Look for a cross-peak between the protons of R (e.g.,

    
     or 
    
    
    
    ortho protons) and the aromatic proton signal assigned to H-5 .
  • Secondary Check: There should be NO correlation between R and the

    
     signal.
    
Scenario B: The 5-Amino Isomer (The "NH2 Match")

In this isomer, the


-substituent (R) is spatially proximate to the amino group (

) at position 5.
  • Observation: Look for a cross-peak between the protons of R and the exchangeable

    
      signal.
    
  • Secondary Check: There should be NO correlation between R and any aromatic ring proton (since H-3 and H-4 are too far away).

Comparison Table
Feature3-Amino-1-R-pyrazole5-Amino-1-R-pyrazole
Neighbor to N1-R H-5 (Aromatic CH)

(Exocyclic Amine)
Key NOE Correlation Strong: N1-R

H-5
Strong: N1-R


N1-R

Aromatic NOE
Present (to H-5)Absent (H-3/H-4 are far)
N1-R


NOE
Absent Present
HMBC Confirmation N1-R correlates to C-5 (

)
N1-R correlates to C-5 (

)
Visualization of Logic

Figure 2: Decision tree for assigning pyrazole regiochemistry via NOESY.

Validation & Alternative Methods

While NOESY is rapid, scientific integrity requires cross-validation.

The HMBC "Gold Standard"

If the NOESY data is ambiguous (e.g., overlapping signals),


-

HMBC
provides unequivocal proof through bond connectivity.
  • Protocol: Look for the 3-bond coupling (

    
    ) from the 
    
    
    
    -substituent protons (e.g.,
    
    
    ) to the ring carbon C-5 .
  • Differentiation:

    • 3-Amino: C-5 is a methine carbon (

      
      ). It will show an HSQC correlation to H-5.
      
    • 5-Amino: C-5 is a quaternary carbon bonded to nitrogen (

      
      ). It typically resonates downfield (approx. 140–155 ppm) and has no  HSQC correlation to a proton.
      
-HMBC (Advanced)

For challenging cases,


-

HMBC can distinguish the nitrogen environments. The pyrrole-like (

) and pyridine-like (

) nitrogens have distinct chemical shifts that are perturbed differently by the adjacent amino group.

References

  • Regiochemistry of N-substituted Pyrazoles

    • Title: Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles
    • Source: MDPI (Molecules), 2019
    • URL:[Link]

  • HMBC and NOESY Applications

    • Title: Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques[5]

    • Source: PubMed / Magnetic Resonance in Chemistry, 2024[5]

    • URL:[Link]

  • Synthetic Pathways & Characterization

    • Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses[1]

    • Source: MDPI (Molecules), 2009
    • URL:[Link]

  • General NMR of Heterocycles

    • Title: Advanced NMR techniques for structural characterization of heterocyclic structures[5][6][7]

    • Source: ESA-IPB
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-1-isopropyl-1H-pyrazol-3-amine proper disposal procedures

Operational Guide: Proper Disposal Procedures for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine In drug discovery and synthetic chemistry, pyrazole derivatives like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine are invaluable building...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Proper Disposal Procedures for 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

In drug discovery and synthetic chemistry, pyrazole derivatives like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine are invaluable building blocks. However, the presence of the bromine atom fundamentally alters the compound's end-of-life management. As a Senior Application Scientist, I emphasize that handling halogenated waste is not just a regulatory formality—it is a critical safety and environmental imperative. This guide provides a self-validating, step-by-step operational protocol for the safe disposal of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, ensuring laboratory compliance and cost-efficiency.

Chemical Profile & Hazard Classification

Before initiating any disposal protocol, it is essential to understand the quantitative and qualitative properties of the waste material to ensure proper segregation.

PropertySpecification
Chemical Name 4-Bromo-1-isopropyl-1H-pyrazol-3-amine
CAS Number 1006481-47-5[1]
Molecular Formula C6H10BrN3[2]
Molecular Weight 204.07 g/mol
Waste Classification Halogenated Organic Waste (EPA Regulated)[3]
Primary Hazards Skin/Eye Irritant, Toxic Combustion Byproducts[4]

The Mechanistic Rationale for Halogenated Waste Segregation

Expertise & Experience: Why do Environmental Health and Safety (EHS) departments strictly enforce the separation of halogenated solvents from non-halogenated ones? The answer lies in combustion thermodynamics.

When non-halogenated organics (like pure ethanol or acetone) are incinerated, they cleanly combust into carbon dioxide and water. However, when a brominated compound like 4-Bromo-1-isopropyl-1H-pyrazol-3-amine is burned, the halogen atom reacts to form hydrogen bromide (HBr) gas—a highly corrosive and toxic emission[4].

To mitigate this, hazardous waste facilities must process halogenated waste in specialized high-temperature rotary kilns equipped with caustic scrubbers (e.g., sodium hydroxide sprays) to neutralize the acidic gases into harmless bromide salts before exhaust release[5]. This specialized treatment makes halogenated waste disposal significantly more expensive. If you accidentally mix 4-Bromo-1-isopropyl-1H-pyrazol-3-amine into a non-halogenated waste drum, the entire drum must be reclassified and treated as halogenated waste, exponentially increasing disposal costs and violating EPA waste minimization guidelines[6].

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

Trustworthiness: Every step in this protocol includes a validation checkpoint to ensure the system is self-correcting and compliant with EPA and institutional standards.

Step 1: Container Selection and Preparation

  • Action: Select a high-density polyethylene (HDPE) container or a UN-rated safety can specifically designated for halogenated waste. Do not use metal cans, as halogenated compounds can slowly dissociate to produce trace acids that corrode metal over time[7].

  • Validation: Verify the container bears a UN rating code (e.g., 3H1/X) and is completely free of structural defects or prior incompatible residues.

Step 2: Pre-Labeling

  • Action: Attach a hazardous waste tag before the first drop of waste is added. Clearly write "Halogenated Organic Waste" and list "4-Bromo-1-isopropyl-1H-pyrazol-3-amine" along with any solvents used (e.g., Dichloromethane, Methanol) and their approximate percentages.

  • Validation: Ensure no abbreviations or chemical formulas are used on the label, as emergency responders require full chemical names for rapid hazard identification[4].

Step 3: Segregation and Compatibility Check

  • Action: Ensure the waste stream contains NO strong oxidizers, strong acids, or heavy metals. Because 4-Bromo-1-isopropyl-1H-pyrazol-3-amine is an amine (weakly basic), mixing it with strong acids in a sealed container can cause an exothermic neutralization reaction, leading to dangerous pressure buildup.

  • Validation: If the waste is part of an aqueous mixture, use pH paper to verify the solution is between pH 5.5 and 9.5 before sealing the container[8].

Step 4: Safe Transfer

  • Action: Perform all waste transfers inside a certified, face-velocity-tested chemical fume hood. Use a compatible funnel to prevent spills.

  • Validation: Once the transfer is complete, securely tighten the threaded cap. The container must be "vapor-tight" and "spill-proof" at all times when not actively receiving waste[9].

Step 5: Storage and EHS Collection

  • Action: Store the sealed container in a designated, ventilated flammable storage cabinet away from direct sunlight and heat sources. Submit a waste pickup request to your EHS department before the container reaches 90% capacity.

  • Validation: Confirm that the waste has not been stored in the lab for more than the legally permitted accumulation time (typically 90 days for Large Quantity Generators).

Spill Response & Decontamination Protocol

In the event of an accidental spill of a 4-Bromo-1-isopropyl-1H-pyrazol-3-amine solution, immediate and calculated action is required:

  • Assess & Protect: Evacuate unnecessary personnel. Don double nitrile gloves (or Viton for high-hazard mixtures), chemical splash goggles, and a fully buttoned lab coat[7].

  • Contain: Surround the spill perimeter with inert, non-combustible absorbent pads to prevent spreading into drains or porous surfaces.

  • Absorb & Collect: Allow the pads to fully absorb the liquid. Place the saturated pads into a heavy-duty, sealable plastic bag or secondary solid waste container[9].

  • Decontaminate: Wipe the affected surface with a mild detergent solution, as the organic amine residue can be effectively cleaned with soapy water.

  • Dispose: Label the bag containing the absorbent pads as "Solid Halogenated Hazardous Waste" and request EHS pickup. Under no circumstances should this material be placed in the regular trash[10].

Visualizing the Disposal Workflow

G Start Waste Generation: 4-Bromo-1-isopropyl-1H-pyrazol-3-amine Decision Is it mixed with non-halogenated solvents? Start->Decision Halogenated Designated Halogenated Waste Container Decision->Halogenated No Mixed Treat Entire Mixture as Halogenated Waste Decision->Mixed Yes EHS EHS Collection & Manifesting Halogenated->EHS Container Full/Sealed Mixed->Halogenated Incineration High-Temp Incineration with Caustic Scrubbing EHS->Incineration EPA Compliant Disposal

Caption: Workflow for the segregation and disposal of halogenated organic waste.

References[5] U.S. Environmental Protection Agency. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." epa.gov. https://www.epa.gov/[3] Electronic Code of Federal Regulations. "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." ecfr.gov. https://www.ecfr.gov/[9] University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. https://drs.illinois.edu/[8] Cornell University Environment, Health and Safety. "7.2 Organic Solvents." cornell.edu. https://ehs.cornell.edu/[1] Chemsigma. "1006481-47-5 4-bromo-1-isopropyl-1h-pyrazol-3-amine." chemsigma.com. https://www.chemsigma.com/[2] Guidechem. "4-Bromo-1-isopropyl-1H-pyrazol-3-amine 1006481-47-5." guidechem.com. https://www.guidechem.com/[7] Washington State University Environmental Health & Safety. "Halogenated Solvents: Waste Disposal Procedures." wsu.edu. https://ehs.wsu.edu/[4] University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure." illinois.edu. https://drs.illinois.edu/[6] General Kinematics. "Waste Disposal for Medical Device Manufacturers." generalkinematics.com. https://www.generalkinematics.com/[10] University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." uwosh.edu. https://uwosh.edu/

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-1-isopropyl-1H-pyrazol-3-amine

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, operational-level guidance for the safe...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide provides essential, operational-level guidance for the safe handling of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, a substituted brominated pyrazole. The protocols outlined here are designed to create a self-validating system of safety, ensuring that each step, from preparation to disposal, is grounded in a thorough understanding of the material's potential hazards.

Hazard Profile: Understanding the "Why" Behind the Precautions

Substituted brominated pyrazoles, including compounds structurally similar to 4-Bromo-1-isopropyl-1H-pyrazol-3-amine, are classified as hazardous materials.[1][2][3] A comprehensive risk assessment begins with understanding the specific threats this chemical class poses.

The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.[1][2][4] The established hazard classifications for closely related analogues serve as our authoritative basis for handling procedures.

Hazard ClassificationCategoryNature of Risk
Acute Oral Toxicity Category 4Harmful if swallowed, potentially causing systemic effects.[1][3]
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact.[1][3]
Serious Eye Damage/Irritation Category 2Causes serious and potentially damaging eye irritation.[1][3]
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation if dusts or aerosols are inhaled.[1][3]

The pyrazole ring is a common scaffold in biologically active molecules, and while this makes it valuable for research, it also underscores the need for stringent containment to prevent unintended biological interactions.[5][6][7]

The Core Principle: A Risk-Based PPE Strategy

The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all checklist; it is a dynamic process dictated by the specific experimental context. The level of protection must escalate with the increased risk of exposure. For instance, handling the concentrated solid powder requires more stringent controls than working with a dilute solution.[8]

Below is a workflow diagram to guide the decision-making process for PPE selection when working with 4-Bromo-1-isopropyl-1H-pyrazol-3-amine.

PPE_Workflow cluster_0 Risk Assessment & PPE Selection Workflow A Start: Task Involving 4-Bromo-1-isopropyl-1H-pyrazol-3-amine B Is the material a solid powder? A->B C Is the task weighing or transfer of powder outside of a ventilated enclosure? B->C Yes E Is the material in solution? B->E No D Work in Chemical Fume Hood or Ventilated Balance Enclosure. Required PPE: - Nitrile Gloves (Double-gloved) - Lab Coat - Safety Goggles - N95/FFP2 Respirator (minimum) C->D Yes J Stop. Re-evaluate procedure. Consult with EHS. Do not proceed. C->J No (Best Practice is to always use enclosure) I Proceed with task following Standard Operating Procedures D->I F Work in Chemical Fume Hood. Required PPE: - Nitrile Gloves - Lab Coat - Safety Goggles E->F Yes E->J No (Re-evaluate task) G Is there a risk of splashing or aerosol generation? F->G H Add Face Shield to existing PPE. G->H Yes G->I No H->I

Caption: Risk assessment workflow for selecting appropriate PPE.

Essential PPE and Operational Protocols

Based on the hazard profile, the following PPE is mandatory for any handling of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine.

Primary Engineering Control: Ventilation

All work, especially the handling of the solid powder, must be conducted within a certified chemical fume hood or a ventilated enclosure to minimize inhalation exposure.[1][9][10] This is the most critical layer of protection, as it removes the hazard at the source.

Hand Protection: The First Line of Defense

Given the classification as a skin irritant, robust hand protection is non-negotiable.[1][3]

  • Material: Chemical-resistant gloves are required.[4] Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or when working with solutions, consider heavier-duty gloves or double-gloving.

  • Inspection: Before every use, gloves must be inspected for any signs of degradation, punctures, or tears.[11]

  • Technique: When wearing gloves, ensure the cuffs of the lab coat are tucked into the gloves to prevent skin exposure at the wrist.[8] After handling, wash hands thoroughly, even after gloves have been removed.[1][2]

Body Protection: Shielding from Spills and Splashes

A flame-resistant lab coat, fully buttoned, must be worn at all times.[11]

  • For high-risk operations , such as mixing or large-scale reactions where splashes are possible, a chemical-resistant apron worn over the lab coat provides an additional barrier.[4][12]

  • Contamination: If the lab coat becomes contaminated, it must be removed immediately and decontaminated or disposed of according to institutional guidelines.[1][3]

Eye and Face Protection: A Critical Barrier

This compound causes serious eye irritation.[1][2][3][9][13] Therefore, eye protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles that provide a seal around the eyes are required to protect against dusts and splashes.[11] Standard safety glasses with side shields do not offer sufficient protection against chemical splashes.[12]

  • Enhanced Protection: When there is a significant risk of splashing, a full-face shield must be worn in addition to safety goggles.[12][14]

Respiratory Protection: Preventing Inhalation

Because 4-Bromo-1-isopropyl-1H-pyrazol-3-amine can cause respiratory irritation, respiratory protection is essential when handling the powder outside of a certified and functioning fume hood (a practice that should be avoided).[1][3]

  • For Solid Particulates: If engineering controls (like a fume hood) are not available or are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95, P100) is required.[9]

  • Programmatic Requirement: The use of a respirator must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is critically dependent on its correct use.

Step-by-Step PPE Donning Sequence
  • Lab Coat: Put on the lab coat and fasten all buttons.

  • Respirator (if required): Perform a seal check according to manufacturer instructions.

  • Eye/Face Protection: Put on safety goggles and a face shield if needed.

  • Gloves: Put on the first pair of gloves. If double-gloving, put on the second pair, ensuring the cuffs go over the sleeves of the lab coat.

Step-by-Step PPE Doffing (Removal) Sequence

This sequence is designed to minimize the spread of contamination.

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them immediately in the designated chemical waste container.

  • Face Shield/Goggles: Remove from the back of the head. Avoid touching the front surface.

  • Lab Coat: Unbutton and remove by rolling it down from the shoulders, keeping the contaminated exterior folded inward.

  • Inner Gloves: Remove the inner pair using the same inside-out technique.

  • Respirator (if worn): Remove from the back of the head.

  • Hand Hygiene: Immediately and thoroughly wash hands with soap and water.[1]

Disposal Plan

All disposable PPE (gloves, aprons) contaminated with 4-Bromo-1-isopropyl-1H-pyrazol-3-amine must be considered hazardous waste.

  • Collection: Place all contaminated items in a designated, sealed, and clearly labeled hazardous waste container.[1][3]

  • Regulations: Disposal must adhere to all local, state, and federal environmental regulations.[15] Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.

Emergency Procedures: Immediate and Correct Response

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][9] Remove contaminated clothing. If skin irritation occurs or persists, seek medical attention.[1][3]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[1][13] Seek immediate medical attention.[1][9]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing.[1][2] If they feel unwell or have difficulty breathing, seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[13] Rinse the mouth with water and call a poison control center or doctor immediately for treatment advice.[1][2]

By integrating these expert-level protocols and understanding the rationale behind them, you can ensure a robust safety environment for the handling of 4-Bromo-1-isopropyl-1H-pyrazol-3-amine and other novel research compounds.

References

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. [Link]

  • Savina, I. V., et al. (2023). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Journal of Structural Chemistry, 64(12), 2451-2460. [Link]

  • Alichem. (2023). QN-4806 - Safety Data Sheet. [Link]

  • Singh, S., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3086-3109. [Link]

  • SA Grain. (2023). A few less obvious guidelines for handling plant protection products. [Link]

  • Health.vic. (2024). Pesticide use and personal protective equipment. [Link]

  • University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. [Link]

  • University of Florida, IFAS Extension. (2019). PI28/PI061: Personal Protective Equipment for Handling Pesticides. [Link]

  • Inam, A., et al. (2017). Current status of pyrazole and its biological activities. Pharmaceutical and Biological Evaluations, 4(4), 163-174. [Link]

  • Gomaa, A. A. M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.